molecular formula C13H19ClN2O3 B580379 Caffeoylputrescine CAS No. 1400-81-3

Caffeoylputrescine

Número de catálogo: B580379
Número CAS: 1400-81-3
Peso molecular: 286.756
Clave InChI: VHGSBZCXJATSMZ-CVDVRWGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Caffeoylputrescine, also known as this compound, is a useful research compound. Its molecular formula is C13H19ClN2O3 and its molecular weight is 286.756. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1400-81-3

Fórmula molecular

C13H19ClN2O3

Peso molecular

286.756

Nombre IUPAC

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+;

Clave InChI

VHGSBZCXJATSMZ-CVDVRWGVSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl

Sinónimos

(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Caffeoylputrescine Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine, a prominent member of the hydroxycinnamic acid amide (HCAA) family, plays a pivotal role in plant defense mechanisms against a range of biotic and abiotic stresses. These specialized metabolites are synthesized through the convergence of the phenylpropanoid and polyamine biosynthetic pathways. An understanding of the intricate enzymatic steps and regulatory networks governing this compound production is crucial for developing novel strategies in crop protection and for the exploration of these compounds as potential therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including detailed enzymatic data, experimental protocols, and visualizations of the associated signaling and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving enzymes from two primary metabolic routes: the polyamine pathway, which provides the aliphatic amine putrescine, and the phenylpropanoid pathway, which supplies the hydroxycinnamoyl-CoA ester, caffeoyl-CoA.

Putrescine Biosynthesis

In plants, putrescine is synthesized via two main pathways originating from either arginine or ornithine.[1]

  • Arginine Decarboxylase (ADC) Pathway : This is often the principal pathway for stress-induced putrescine accumulation.[2]

    • Arginine is decarboxylated by arginine decarboxylase (ADC) to produce agmatine.

    • Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH) .

    • Finally, N-carbamoylputrescine amidohydrolase (CPA) hydrolyzes N-carbamoylputrescine to yield putrescine.[2]

  • Ornithine Decarboxylase (ODC) Pathway :

    • Ornithine is directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[2]

Caffeoyl-CoA Biosynthesis (Phenylpropanoid Pathway)

The synthesis of caffeoyl-CoA begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase, hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate or p-coumaroyl quinate to a caffeoyl group.

  • Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is involved in the transfer of the hydroxycinnamoyl group to and from shikimate/quinate.

  • The final step to generate caffeoyl-CoA involves the action of 4CL on caffeic acid.

Final Condensation Step

The ultimate step in this compound biosynthesis is the condensation of putrescine and caffeoyl-CoA, catalyzed by a key enzyme belonging to the BAHD acyltransferase superfamily:

  • Hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT) facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the amine group of putrescine, forming N-caffeoylputrescine and releasing Coenzyme A.[3][4][5][6] In some plant species, other acyltransferases, such as agmatine coumaroyltransferase (ACT) , have been shown to utilize putrescine as a substrate, albeit with lower efficiency than their preferred substrate, agmatine.[7]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway.

EnzymePlant SpeciesSubstrate(s)Km (µM)VmaxSpecific ActivitySource(s)
Agmatine Coumaroyltransferase (ACT) Hordeum vulgare (Barley)p-Coumaroyl-CoA--29.7 nkat/mg (native)[8]
Agmatine--189 nkat/mg (recombinant)[8]
Putrescine Hydroxycinnamoyltransferase (PHT) Nicotiana tabacum (Tobacco)Caffeoyl-CoA~3--[5][6]
Putrescine~10--[5][6]

Table 1: Kinetic Parameters of Key Acyltransferases. This table provides Michaelis-Menten constants (Km) and specific activities for key enzymes involved in the final condensation step of HCAA biosynthesis.

EnzymePlant SpeciesPreferred Acyl DonorAcyl Donor SpecificityPreferred Amine AcceptorAmine Acceptor SpecificitySource(s)
Agmatine Coumaroyltransferase (ACT) Hordeum vulgare (Barley)p-Coumaroyl-CoAHighAgmatineHigh[8]
Putrescine Hydroxycinnamoyltransferase (PHT) Nicotiana tabacum (Tobacco)Caffeoyl-CoA, Feruloyl-CoAHighPutrescinePutrescine > Cadaverine > 1,3-diaminopropane[5][6]

Table 2: Substrate Specificity of Key Acyltransferases. This table outlines the substrate preferences for both the acyl donor (hydroxycinnamoyl-CoA) and the amine acceptor for key enzymes in the pathway.

Experimental Protocols

Enzyme Extraction and Purification

Objective: To extract and purify active acyltransferases from plant tissues for subsequent activity assays.

Materials:

  • Plant tissue (e.g., young leaves, seedlings)

  • Liquid nitrogen

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 1% (w/v) PVPP.

  • Protein purification system (e.g., FPLC) with appropriate columns (e.g., ion-exchange, size-exclusion, affinity).

Protocol:

  • Harvest and immediately freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in ice-cold extraction buffer (typically 3 mL of buffer per gram of tissue).

  • Homogenize the suspension using a blender or homogenizer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the crude enzyme extract.

  • (Optional) Perform ammonium sulfate precipitation to concentrate the protein fraction.

  • Purify the target enzyme from the crude extract using a series of chromatography steps. Monitor the purification process by SDS-PAGE and enzyme activity assays at each stage.

Acyltransferase Activity Assay

Objective: To measure the catalytic activity of PHT or ACT.

Materials:

  • Purified or crude enzyme extract

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • Substrates: Caffeoyl-CoA (or other hydroxycinnamoyl-CoAs) and Putrescine (or other polyamines)

  • Stopping Solution: 2 M HCl

  • HPLC system with a C18 column and a UV detector

Protocol:

  • Prepare a reaction mixture containing the assay buffer and the amine substrate (e.g., 1 mM putrescine).

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 100 µM caffeoyl-CoA) and the enzyme extract. The final reaction volume is typically 100 µL.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the product (this compound). The product can be detected by its characteristic UV absorbance (around 310-330 nm).

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

HPLC-MS/MS Analysis of this compound

Objective: To identify and quantify this compound in plant extracts.

Materials:

  • Plant tissue extract (e.g., methanolic extract)

  • HPLC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

Protocol:

  • Prepare a methanolic extract of the plant tissue.

  • Clarify the extract by centrifugation or filtration.

  • Inject an aliquot of the extract onto the HPLC-MS/MS system.

  • Separate the compounds using a gradient elution program. A typical gradient might be: 5-95% B over 20 minutes.

  • Detect the compounds using the mass spectrometer in positive ion mode. This compound can be identified by its specific precursor ion and product ions in MS/MS mode.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated and is often induced in response to pathogen attack or other environmental stresses. This regulation is mediated by complex signaling networks involving plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

  • Jasmonic Acid (JA) Signaling: JA and its derivatives are key signaling molecules in plant defense against necrotrophic pathogens and herbivorous insects. JA signaling is known to upregulate the expression of genes in the phenylpropanoid pathway, leading to the accumulation of various phenolic compounds, including HCAAs.[9]

  • Salicylic Acid (SA) Signaling: SA is a central player in the plant's defense against biotrophic pathogens. The SA signaling pathway can influence polyamine metabolism. For instance, SA treatment has been shown to induce putrescine accumulation in Arabidopsis.[8][10]

  • Crosstalk between JA and SA Pathways: The JA and SA signaling pathways often exhibit antagonistic crosstalk, allowing the plant to fine-tune its defense response to specific threats.[2][3][11][12][13] The balance between these two pathways can significantly impact the final accumulation of this compound and other defense compounds.

Visualizations

Caffeoylputrescine_Biosynthesis_Pathway cluster_polyamine Polyamine Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine CPA This compound This compound Putrescine->this compound PHT Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_derivatives Caffeoyl derivatives p_Coumaroyl_CoA->Caffeoyl_derivatives C3'H, HCT Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_derivatives->Caffeoyl_CoA 4CL Caffeoyl_CoA->this compound

This compound Biosynthesis Pathway

Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_signaling Hormonal Signaling cluster_biosynthesis Biosynthetic Pathways Pathogen Pathogen Attack JA Jasmonic Acid (JA) Signaling Pathogen->JA SA Salicylic Acid (SA) Signaling Pathogen->SA Herbivory Herbivory Herbivory->JA JA->SA Antagonistic Crosstalk Phenylpropanoid Phenylpropanoid Pathway Genes (PAL, 4CL, etc.) JA->Phenylpropanoid Upregulation PHT_ACT PHT / ACT Gene Expression JA->PHT_ACT Upregulation SA->JA Polyamine Polyamine Pathway Genes (ADC, ODC, etc.) SA->Polyamine Modulation SA->PHT_ACT Modulation This compound This compound Accumulation Phenylpropanoid->this compound Polyamine->this compound PHT_ACT->this compound

Regulatory Signaling Network

Experimental_Workflow cluster_identification Gene Identification cluster_validation Functional Validation cluster_invivo In Planta Characterization Transcriptomics Transcriptome Analysis (e.g., RNA-Seq) Bioinformatics Bioinformatic Analysis (Homology Search, Co-expression) Transcriptomics->Bioinformatics Candidate_Genes Candidate Gene Identification (e.g., Putative Acyltransferases) Bioinformatics->Candidate_Genes Cloning Gene Cloning and Vector Construction Candidate_Genes->Cloning Mutant_Analysis Mutant/RNAi Line Generation Candidate_Genes->Mutant_Analysis Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Product_Identification Product Identification (HPLC, LC-MS/MS) Enzyme_Assay->Product_Identification Metabolite_Profiling Metabolite Profiling of Transgenic Plants Mutant_Analysis->Metabolite_Profiling Stress_Assays Biotic/Abiotic Stress Assays Mutant_Analysis->Stress_Assays

Gene Functional Characterization Workflow

References

The Role of Caffeoylputrescine in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoylputrescine, a hydroxycinnamic acid amide (HCAA), has emerged as a key secondary metabolite in the intricate defense network of plants. This technical guide provides an in-depth analysis of its biological functions in response to both biotic and abiotic stressors. Synthesized at the intersection of the phenylpropanoid and polyamine pathways, this compound accumulation is a hallmark of the plant's defense response. This document details its role in signaling cascades involving jasmonic acid and mitogen-activated protein kinases (MAPKs), its contribution to cell wall reinforcement, and its direct antimicrobial properties. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside a compilation of quantitative data from various stress-induced studies. Visual diagrams of the pertinent signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its multifaceted role in plant stress physiology.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to counteract a myriad of environmental stresses. A crucial component of this defense arsenal is the production of a diverse array of secondary metabolites. Among these, hydroxycinnamic acid amides (HCAAs), including this compound, play a pivotal role in mediating responses to both biotic and abiotic challenges.[1][2] this compound is formed through the conjugation of caffeic acid, a product of the phenylpropanoid pathway, and putrescine, a polyamine synthesized from arginine and ornithine.[3][4] Its accumulation has been observed in various plant species under stress, suggesting a conserved and significant function in plant defense.[5][6] This guide aims to provide a comprehensive technical overview of the biological functions of this compound in plant stress responses, targeting researchers, scientists, and professionals in drug development who may leverage this knowledge for crop improvement or the discovery of novel bioactive compounds.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that integrates two major metabolic pathways: the phenylpropanoid pathway and the polyamine pathway.

2.1. Phenylpropanoid Pathway: This pathway provides the caffeoyl moiety of this compound. The synthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions follow, leading to the production of various hydroxycinnamic acids, including caffeic acid. Caffeic acid is then activated to its CoA-thioester, caffeoyl-CoA, by the action of 4-coumarate:CoA ligase (4CL).

2.2. Polyamine Pathway: The putrescine moiety is derived from the polyamine biosynthetic pathway. Putrescine can be synthesized via two alternative routes: directly from ornithine by ornithine decarboxylase (ODC), or indirectly from arginine via arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA).[4]

2.3. Conjugation: The final step in this compound synthesis is the condensation of caffeoyl-CoA and putrescine, a reaction catalyzed by a hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT).[7]

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou Caf Caffeic Acid Cou->Caf CafCoA Caffeoyl-CoA Caf->CafCoA 4CL CP This compound CafCoA->CP PHT Arg Arginine Agm Agmatine Arg->Agm ADC Orn Ornithine Put Putrescine Orn->Put ODC NCP N-Carbamoylputrescine Agm->NCP AIH NCP->Put CPA Put->CP

Figure 1: Biosynthesis pathway of this compound.

Quantitative Accumulation of this compound Under Stress

The accumulation of this compound is a dynamic process, with its levels significantly increasing in response to various stress stimuli. The following tables summarize the quantitative data on this compound accumulation from selected studies.

Plant SpeciesStressorTissueFold Increase / ConcentrationReference
Physalis peruviana (Hairy Roots)Methyl Jasmonate (100 µM)Hairy Roots14.52-fold increase (to 7.26 mg/g DW) after 8 days[2]
Tomato (Solanum lycopersicum)Methyl JasmonateLeavesMassive accumulation[1]
Eucalyptus ssp. (drought-tolerant clones)DroughtLeavesHigher accumulation in tolerant clones[8]
Wheat (Triticum aestivum)Blumeria graminis f. sp. tritici (Fungus)LeavesAccumulation from 2 to 4 days post-inoculation[9]

DW: Dry Weight

Biological Functions in Plant Stress Response

This compound exerts its protective functions through several mechanisms, including direct antimicrobial activity, reinforcement of the cell wall, and modulation of signaling pathways.

Direct Antimicrobial and Anti-herbivore Activity

Hydroxycinnamic acid amides, including this compound, have been shown to possess direct antimicrobial properties against a range of plant pathogens. Their phenolic structure is thought to disrupt microbial cell membranes and inhibit essential enzymes.[1] Additionally, the accumulation of these compounds can deter herbivores. For instance, a novel this compound-green leaf volatile compound was identified in wild tobacco that confers non-host resistance to leafhoppers.[10]

Cell Wall Reinforcement

A key defense strategy in plants is the fortification of the cell wall to impede pathogen penetration. This compound can be covalently cross-linked into the cell wall matrix through the action of peroxidases and laccases.[1][5] This process, known as lignification, increases the rigidity and hydrophobicity of the cell wall, creating a formidable barrier against invading pathogens. The caffeoyl moiety of this compound can be oxidized by these enzymes to form radicals that then couple with other phenolic compounds or monolignols within the cell wall.

G cluster_cw Cell Wall Matrix Polysaccharides Polysaccharides Lignin Lignin CP This compound Radical This compound Radical CP->Radical Oxidation Peroxidase Peroxidase / Laccase Peroxidase->Radical Radical->Polysaccharides Cross-linking Radical->Lignin Incorporation

Figure 2: this compound in cell wall reinforcement.

Signaling Pathways

This compound and its precursor, putrescine, are integral components of plant stress signaling networks. Their accumulation is often downstream of primary stress signals and can, in turn, modulate further defensive responses.

The jasmonate signaling pathway is a critical regulator of plant defense against necrotrophic pathogens and herbivores. Studies have shown that the application of methyl jasmonate (MeJA) leads to a significant increase in this compound levels.[1][2] This indicates that this compound biosynthesis is a downstream response to JA signaling. The transcription factor MYC2, a master regulator of JA responses, is likely involved in the upregulation of genes encoding enzymes for this compound biosynthesis.

MAPK cascades are central signaling modules that convert external stimuli into intracellular responses. In the context of plant defense, specific MAPK cascades are activated upon pathogen recognition. Research has demonstrated that the biosynthesis of putrescine, the precursor of this compound, is positively regulated by the Arabidopsis MAPKs, MPK3 and MPK6.[11] This suggests that pathogen-induced MAPK activation leads to an increase in the putrescine pool available for the synthesis of this compound and other defense-related polyamine conjugates.

Salicylic acid is a key hormone in the defense against biotrophic pathogens. While direct evidence for this compound's role in SA signaling is limited, there is extensive crosstalk between the SA and JA pathways, which are often mutually antagonistic.[8][12] The accumulation of this compound, being JA-inducible, might be suppressed by high levels of SA.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), act as signaling molecules in plant defense. The synthesis of putrescine can be induced by ROS, and in turn, the catabolism of polyamines can generate H₂O₂. This compound, with its phenolic moiety, may also act as a ROS scavenger, contributing to the fine-tuning of ROS levels during stress.[13]

G Stress Biotic/Abiotic Stress JA Jasmonic Acid Stress->JA SA Salicylic Acid Stress->SA MAPK MAPK Cascade Stress->MAPK ROS Reactive Oxygen Species Stress->ROS JA->SA antagonism CP This compound Accumulation JA->CP Defense Defense Responses JA->Defense SA->JA antagonism SA->Defense Putrescine Putrescine Biosynthesis MAPK->Putrescine ROS->Defense Putrescine->CP CP->Defense

Figure 3: this compound signaling network.

Experimental Protocols

Accurate quantification and functional analysis of this compound are crucial for understanding its role in plant stress responses. This section provides detailed methodologies for key experiments.

Extraction of this compound from Plant Tissue

G Start Plant Tissue Collection Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Extract with Acidified Methanol Grind->Extract Vortex Vortex/Sonicate Extract->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Filter Filter (0.22 µm) Supernatant->Filter Analyze HPLC/LC-MS Analysis Filter->Analyze

Figure 4: this compound extraction workflow.

Materials:

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or a mechanical grinder

  • Extraction solvent: 80% methanol with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent.

  • Vortex vigorously for 1 minute and then sonicate for 15 minutes in an ice bath.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracts at -20°C until analysis.

Quantification by HPLC-DAD or LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution (Example):

Time (min) % Solvent B
0 5
20 95
25 95
26 5

| 30 | 5 |

Detection:

  • HPLC-DAD: Monitor at 320 nm.

  • LC-MS/MS: Use Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity. The specific precursor and product ion transitions for this compound will need to be determined using a standard.

Quantification:

  • Generate a standard curve using a pure this compound standard of known concentrations.

  • Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

In Vitro Peroxidase Activity Assay

This assay can be used to investigate if this compound can act as a substrate for peroxidases, which is relevant to its potential role in cell wall lignification.

Materials:

  • Purified peroxidase enzyme

  • This compound solution of known concentration

  • Phosphate buffer (e.g., 100 mM, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing phosphate buffer and this compound in a cuvette.

  • Add the peroxidase enzyme to the mixture.

  • Initiate the reaction by adding a small volume of H₂O₂.

  • Immediately monitor the change in absorbance at a specific wavelength (determined by a preliminary spectral scan of the reaction products) over time.

  • The rate of change in absorbance is proportional to the peroxidase activity with this compound as a substrate.

Conclusion and Future Perspectives

This compound is a versatile secondary metabolite with a significant and multifaceted role in plant defense against a range of biotic and abiotic stresses. Its accumulation is tightly regulated by stress-induced signaling pathways, particularly the jasmonate pathway, and it contributes to defense through direct antimicrobial action and by reinforcing the cell wall. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the functions of this compound in various plant species and under different stress conditions.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates signaling pathways. Identifying the specific transcription factors that regulate its biosynthesis and the protein targets with which it may interact will provide a more complete picture of its role in the plant's defense network. Furthermore, quantitative studies on its accumulation under a wider range of abiotic stresses are needed. For professionals in drug development, the antimicrobial and signaling properties of this compound and related HCAAs present an interesting avenue for the discovery of novel bioactive compounds with potential applications in agriculture and medicine. A deeper understanding of this fascinating molecule will undoubtedly contribute to the development of more resilient crops and innovative therapeutic agents.

References

N-Caffeoylputrescine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and biological activities of N-Caffeoylputrescine, a naturally occurring polyamine with significant therapeutic potential.

Introduction

N-Caffeoylputrescine is a secondary metabolite found in a variety of plant species, belonging to the hydroxycinnamic acid amide family. This compound is synthesized through the conjugation of caffeic acid, a well-known antioxidant, and putrescine, a biogenic polyamine. Emerging research has highlighted the significant antioxidant and anti-inflammatory properties of N-Caffeoylputrescine, positioning it as a molecule of interest for the development of novel therapeutics for a range of diseases, including those with an inflammatory and oxidative stress-related etiology. This technical guide provides a comprehensive overview of the current knowledge on N-Caffeoylputrescine, focusing on its chemical characteristics, biological functions, and the experimental methodologies used to investigate its properties.

Chemical Structure and Properties

N-Caffeoylputrescine possesses a distinct chemical structure characterized by a caffeoyl group attached to a putrescine backbone. This unique combination of a phenolic acid and a polyamine confers upon it specific physicochemical properties that are critical for its biological activity.

Chemical Identifiers
IdentifierValue
IUPAC Name (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[1][2]
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O[1]
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O[1]
InChI InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+[1]
InChIKey KTZNZCYTXQYEHT-GQCTYLIASA-N[1]
CAS Number 29554-26-5[1]
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1][2]
Physicochemical Properties
PropertyValueSource
Appearance White to yellow solidMedChemExpress
Purity >98% (HPLC)BIORLAB[1]
Solubility Soluble in DMSO (100 mg/mL)MedChemExpress
XLogP3 0.8PubChem[2]
Hydrogen Bond Donor Count 4PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 7PubChem[2]
Topological Polar Surface Area 95.6 ŲPubChem[2]

Biological Activities and Signaling Pathways

N-Caffeoylputrescine exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.

Antioxidant Activity

The antioxidant capacity of N-Caffeoylputrescine is primarily due to the presence of the caffeic acid moiety, which contains two hydroxyl groups on the phenyl ring. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. The proposed mechanism of action involves the direct scavenging of reactive oxygen species (ROS).

A related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been shown to have an IC₅₀ value of 0.936 μg/mL in a DPPH scavenging assay, indicating excellent antioxidant capacity[1][3]. This suggests that N-Caffeoylputrescine likely possesses similar potent antioxidant properties.

Anti-inflammatory Activity

N-Caffeoylputrescine has demonstrated significant anti-inflammatory effects. Caffeoyl derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 NFkB_complex NFkB_complex TLR4->NFkB_complex Activates LPS LPS LPS->TLR4 NFkB NFkB NFkB_complex->NFkB Releases NFkB_n NFkB_n NFkB->NFkB_n Translocates to Nucleus iNOS_gene iNOS_gene NFkB_n->iNOS_gene Induces Transcription COX2_gene COX2_gene NFkB_n->COX2_gene Induces Transcription Pro_inflammatory_Cytokines_gene Pro_inflammatory_Cytokines_gene NFkB_n->Pro_inflammatory_Cytokines_gene Induces Transcription iNOS iNOS iNOS_gene->iNOS COX2 COX2 COX2_gene->COX2 Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines_gene->Pro_inflammatory_Cytokines NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation NCaff NCaff NCaff->NFkB_complex Inhibits HSP90 HSP90 NCaff->HSP90 Potentially Interacts with Keap1 Keap1 NCaff->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocates to Nucleus ARE ARE Nrf2_n->ARE Antioxidant_Enzymes_gene Antioxidant_Enzymes_gene ARE->Antioxidant_Enzymes_gene Activates Transcription Antioxidant_Enzymes Antioxidant_Enzymes Antioxidant_Enzymes_gene->Antioxidant_Enzymes Oxidative_Stress_Reduction Oxidative_Stress_Reduction Antioxidant_Enzymes->Oxidative_Stress_Reduction

Potential Signaling Pathways

Based on studies of N-Caffeoylputrescine and structurally related compounds, several signaling pathways are implicated in its biological activities:

  • NF-κB Signaling Pathway: N-Caffeoylputrescine likely exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. By inhibiting this pathway, N-Caffeoylputrescine can suppress the inflammatory cascade.

  • NRF2/KEAP1 Signaling Pathway: The antioxidant effects of N-Caffeoylputrescine may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Oxidative stress or electrophilic compounds can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of genes containing an antioxidant response element (ARE) in their promoters.

  • HSP90AA1 Interaction: Research on the related compound N-p-coumaroyl-N'-caffeoylputrescine (PCC) has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a potential molecular target[1][3]. HSP90 is a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer and metabolic diseases. The interaction of N-Caffeoylputrescine with HSP90 could modulate various downstream signaling pathways, contributing to its therapeutic effects.

Experimental Protocols

The following sections detail common experimental protocols used to characterize the properties and biological activities of N-Caffeoylputrescine.

Isolation and Quantification

Isolation from Plant Material:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with N-Caffeoylputrescine are further purified using chromatographic techniques such as column chromatography (using silica gel or Sephadex), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Quantification by HPLC:

High-performance liquid chromatography is a standard method for the quantification of N-Caffeoylputrescine.

  • Sample Preparation: Extracts or purified samples are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of N-Caffeoylputrescine (around 320-330 nm) is used for quantification.

  • Quantification: The concentration of N-Caffeoylputrescine in the sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure N-Caffeoylputrescine standard.

HPLC_Quantification_Workflow Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC_System Filtration->HPLC_System Inject Sample Detection Detection HPLC_System->Detection Mobile_Phase Mobile_Phase Mobile_Phase->HPLC_System Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area Calibration_Curve Calibration_Curve Calibration_Curve->Quantification

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of N-Caffeoylputrescine are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm.

  • Different concentrations of N-Caffeoylputrescine are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period.

  • The percentage of scavenging activity is calculated, and the results are often expressed as Trolox equivalents.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with different concentrations of N-Caffeoylputrescine for 1 hour.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at ~540 nm, and the concentration of nitrite is determined from a standard curve.

Cytokine Production Assay (ELISA):

  • Cell culture supernatants from the anti-inflammatory assay are collected.

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins:

  • Cells are treated with N-Caffeoylputrescine and/or LPS.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB and NRF2).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion and Future Directions

N-Caffeoylputrescine is a promising natural product with well-documented antioxidant and anti-inflammatory properties. Its unique chemical structure and ability to modulate key signaling pathways, such as NF-κB and NRF2, make it a compelling candidate for further investigation in the context of drug development. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the comprehensive mapping of its downstream signaling effects. In vivo studies are also crucial to validate its therapeutic efficacy and safety profile for various inflammatory and oxidative stress-related diseases. The development of efficient and scalable synthetic routes for N-Caffeoylputrescine will also be essential to facilitate its broader investigation and potential clinical translation.

References

The Occurrence and Natural Sources of Caffeoylputrescine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a naturally occurring phenolic amide, a conjugate of caffeic acid and the diamine putrescine. As a member of the hydroxycinnamic acid amide (HCAA) family, it plays a significant role in plant physiology, particularly in defense mechanisms against herbivores and pathogens.[1][2] Emerging research has also highlighted its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of interest for drug discovery and development.[3][4] This technical guide provides an in-depth overview of the natural sources, biosynthesis, and occurrence of this compound, supplemented with quantitative data, experimental protocols, and pathway visualizations.

Natural Sources and Occurrence

This compound is predominantly found in the plant kingdom, with notable concentrations in the Solanaceae (nightshade) family.[2][5][6] Its presence has been identified in a variety of plant species, often accumulating in response to biotic and abiotic stress.

Key Plant Sources:

  • Nicotiana species: this compound was first identified in callus tissue cultures of Nicotiana tabacum (tobacco).[2][5] It is also found in other Nicotiana species where it contributes to defense against insects.[7]

  • Solanum species: It has been reported in Solanum tuberosum (potato) and Solanum lycopersicum (tomato).[7][8] In potato, its accumulation is induced by elicitors from pathogens like Phytophthora infestans.[9]

  • Capsicum annuum (Red Pepper): The leaves of red pepper cultivars have been shown to contain this compound, which contributes to their antioxidant properties.[10]

  • Physalis peruviana (Cape Gooseberry): Hairy root cultures of this plant have been optimized to produce significant quantities of this compound.[5][11]

  • Saxifraga tangutica: This traditional Tibetan medicinal plant is a source of N-p-coumaroyl-N'-caffeoylputrescine, a derivative of this compound.[12][13]

  • Exochorda racemosa: This plant has also been identified as a source of this compound.[10]

  • Iochroma cyaneum and Selaginella moellendorffii: The presence of this compound has been reported in these species.[7]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes available quantitative data, primarily from studies on Physalis peruviana hairy root cultures, which provide a controlled system for production.

Plant SpeciesTissue/Culture ConditionThis compound ContentYieldReference
Physalis peruvianaHairy Roots (B5 medium)0.47 mg/g DW6.30 mg/L[11]
Physalis peruvianaHairy Roots (1/2 MS medium)Not specifiedLower than B5[5]
Physalis peruvianaHairy Roots (White medium)Not specifiedLower than B5[5]
Physalis peruvianaHairy Roots (WPM medium)Not specifiedUnsuitable for production[5]
Physalis peruvianaHairy Roots (4% Sucrose)Not specifiedOptimized for yield[11]
Physalis peruvianaHairy Roots (+100 µM MeJA, 8 days)7.26 mg/g DW141.10 mg/L[2]

DW = Dry Weight; MeJA = Methyl Jasmonate (an elicitor)

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces caffeic acid, and the polyamine biosynthetic pathway, which generates putrescine.

The final and key step in its formation is the conjugation of caffeoyl-CoA (an activated form of caffeic acid) and putrescine. This reaction is catalyzed by the enzyme putrescine N-hydroxycinnamoyltransferase (PHT) .[14]

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL This compound This compound Caffeoyl-CoA->this compound Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Ornithine Ornithine Ornithine->Putrescine ODC Putrescine->this compound PHT PHT PHT->this compound

Biosynthesis of this compound.

Potential Signaling Pathways

While the direct molecular targets of this compound in mammalian systems are still under investigation, its structural similarity to other phenolic compounds and preliminary studies suggest potential interactions with key signaling pathways involved in inflammation and cellular stress responses. One study identified HSP90AA1 as a potential target.[12]

HSP90AA1 Signaling

Heat shock protein 90 alpha family class A member 1 (HSP90AA1) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[1][12] Inhibition of HSP90 can lead to the degradation of these client proteins, making it an attractive target in cancer therapy. This compound may modulate this pathway, affecting cellular stress responses and survival.

HSP90AA1_Pathway This compound This compound HSP90AA1 HSP90AA1 This compound->HSP90AA1 Potentially Inhibits Client Proteins Client Proteins (e.g., Kinases, Transcription Factors) HSP90AA1->Client Proteins Chaperones Proteasomal Degradation Proteasomal Degradation HSP90AA1->Proteasomal Degradation Inhibition leads to client protein degradation Protein Folding & Stability Protein Folding & Stability Client Proteins->Protein Folding & Stability Leads to Cellular Stress Cellular Stress Cellular Stress->HSP90AA1 Induces

Potential interaction with HSP90AA1 signaling.
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[15] Many phenolic compounds are known to inhibit this pathway. Given the anti-inflammatory properties attributed to this compound, it is plausible that it may exert its effects by modulating NF-κB signaling, potentially by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkB-NFkB IκBα-NF-κB (Inactive) IKK Complex->IkB-NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB-NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene Transcription Inflammatory Gene Transcription Nucleus->Gene Transcription Activates This compound This compound This compound->IKK Complex Potentially Inhibits

Hypothesized modulation of the NF-κB pathway.

Experimental Protocols

General Workflow for Extraction, Isolation, and Quantification

The analysis of this compound from plant material generally follows a standard phytochemical workflow.

Experimental_Workflow A Plant Material Collection (e.g., leaves, roots) B Drying and Grinding A->B C Extraction (e.g., Methanol, Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Chromatographic Separation (e.g., HPLC) E->F Purification I Quantification (HPLC-UV/MS) E->I Analysis G Isolation of this compound F->G H Structure Elucidation (NMR, MS) G->H

General experimental workflow for this compound.
Detailed Methodologies

1. Extraction:

  • Plant Material: Lyophilized and ground plant tissue (e.g., 200 mg of dried hairy roots) is used as the starting material.[4]

  • Solvent: 70% methanol is a commonly used solvent for extraction.[4]

  • Procedure: The powdered plant material is subjected to ultrasound-assisted extraction at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1 hour). This process is typically repeated three times to ensure exhaustive extraction.[4]

  • Processing: The resulting extracts are combined, centrifuged to remove solid debris, and the supernatant is filtered through a 0.22 µm filter prior to analysis.[4]

2. Isolation (for pure compound):

  • Initial Cleanup: The crude extract can be subjected to preliminary purification using techniques like medium-pressure liquid chromatography (MPLC) with a suitable stationary phase (e.g., MCI gel).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC. A C18 column is commonly employed with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[3]

3. Quantification:

  • Instrumentation: An HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used for quantification.[11][16]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is a common mobile phase system.

  • Detection: For HPLC-DAD, detection is typically performed at a wavelength corresponding to the absorption maximum of the caffeoyl moiety (around 320-330 nm). For LC-MS, detection is achieved by monitoring the specific mass-to-charge ratio (m/z) of this compound in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.[16]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated using an authentic standard of known concentrations.[11]

4. Structure Elucidation:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the isolated compound. High-resolution MS provides the exact mass for molecular formula determination.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the structure as this compound.[3][9]

Conclusion

This compound is a widely distributed plant secondary metabolite with important ecological functions and promising bioactivities. The Solanaceae family, in particular, represents a rich source of this compound. Advances in biotechnology, such as the use of hairy root cultures and elicitation, offer a sustainable platform for its production. The analytical methods outlined in this guide provide a framework for the reliable extraction, isolation, and quantification of this compound, facilitating further research into its biological effects and potential applications in drug development. The elucidation of its interactions with signaling pathways like HSP90 and NF-κB will be crucial in uncovering its therapeutic potential.

References

Caffeoylputrescine: A Key Secondary Metabolite in the Solanaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Caffeoylputrescine, a hydroxycinnamic acid amide (HCAA), is a significant secondary metabolite found within the plant family Solanaceae. This family includes economically important crops such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), and tobacco (Nicotiana tabacum). As a molecule at the crossroads of phenylpropanoid and polyamine metabolism, this compound plays a crucial role in plant defense mechanisms and developmental processes. Its biosynthesis is intricately regulated by hormonal signaling, particularly the jasmonate pathway, making it a focal point for studies in plant physiology, phytochemistry, and pharmacology. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, physiological roles, quantitative distribution, and detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development.

Chemical Profile

  • IUPAC Name: (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[1]

  • Molecular Formula: C₁₃H₁₈N₂O₃[1]

  • Molecular Weight: 250.29 g/mol [1]

  • Chemical Class: Hydroxycinnamic Acid Amide (HCAA)

  • Structure: this compound is formed through an amide linkage between the carboxylic acid group of caffeic acid and one of the primary amine groups of the diamine putrescine.

Quantitative Distribution in Solanaceae

The concentration of this compound varies significantly among different Solanaceae species, tissues, and in response to various environmental stimuli, particularly elicitors of plant defense responses.

SpeciesTissue/Treatment ConditionThis compound ConcentrationReference
Physalis peruviana Hairy roots (control)0.42–0.82 mg/g Dry Weight[2]
Hairy roots (+100 µM Methyl Jasmonate, 8 days)7.26 mg/g Dry Weight[2]
Hairy roots (+100 µM Methyl Jasmonate, 8 days)141.10 mg/L (yield)[2]
Solanum lycopersicum Leaves (control)Trace amounts[3]
Leaves (+dsRNA-SlTRY, control conditions)~5.8-fold increase vs. control[3]
Leaves (+dsRNA-SlTRY, stress conditions)~2-fold increase vs. control[3]
Solanum tuberosum TubersDihydrocaffeoyl polyamines detected, but this compound not found to accumulate during tuber development in one study.[4][5][4][5]
Nicotiana tabacum Cell cultures (low-producing line)Markedly lower levels
Cell cultures (high-producing line)Markedly higher levels

Note: Quantitative data for this compound can be highly variable depending on the specific cultivar, developmental stage, and analytical methods used. The data presented here are for comparative purposes.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves two primary metabolic pathways: the phenylpropanoid pathway, which provides the caffeoyl moiety, and the polyamine biosynthesis pathway, which supplies the putrescine moiety.

Phenylpropanoid Pathway (Caffeic Acid Synthesis)
  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[6][7][8][9][10] This is a key regulatory step in the phenylpropanoid pathway.[6][8][9]

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

  • Hydroxylation to Caffeic Acid: Subsequently, p-coumaric acid is hydroxylated at the 3-position to form caffeic acid. This step is catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

  • Activation to Caffeoyl-CoA: Caffeic acid is then activated to its coenzyme A thioester, caffeoyl-CoA, by 4-Coumarate:CoA Ligase (4CL) or a specific Caffeoyl-CoA Ligase .[11] This activation is crucial for the subsequent amide bond formation.

Polyamine Pathway (Putrescine Synthesis)

Putrescine can be synthesized in plants via two main routes:

  • From Ornithine: Ornithine Decarboxylase (ODC) directly decarboxylates ornithine to produce putrescine.[12][13][14][15]

  • From Arginine: Arginine Decarboxylase (ADC) converts arginine to agmatine, which is then further metabolized to putrescine through a series of enzymatic reactions involving agmatine iminohydrolase and N-carbamoylputrescine amidohydrolase.[12][13][15][16]

The relative contribution of the ODC and ADC pathways to putrescine biosynthesis can vary depending on the plant species and tissue.[15]

Final Condensation Step

The final step in this compound biosynthesis is the condensation of caffeoyl-CoA and putrescine. This reaction is catalyzed by a specific acyltransferase, Hydroxycinnamoyl-CoA:Putrescine Acyltransferase (PHT) . This enzyme facilitates the formation of the amide bond between the two precursors.

caffeoylputrescine_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway cluster_final Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3H CafCoA Caffeoyl-CoA Caf->CafCoA 4CL CP This compound CafCoA->CP PHT Arg L-Arginine Put Putrescine Arg->Put ADC Pathway Orn L-Ornithine Orn->Put ODC Pathway Put->CP PHT

Caption: Biosynthetic pathway of this compound.

Physiological Roles and Regulation

This compound is involved in a variety of physiological processes in Solanaceae, primarily related to plant defense and development.

  • Defense against Herbivores and Pathogens: this compound has been shown to act as a direct defense compound, inhibiting the growth of insect herbivores. Its accumulation is often induced by wounding and pathogen attack, suggesting a role as a phytoalexin.

  • Wound Healing: In potato tubers, related hydroxycinnamic acid amides are associated with wound healing processes.

  • Developmental Processes: While early hypotheses suggested a role in growth and floral bud formation in tobacco, further studies have indicated that its accumulation is more likely a response to developmental cues and hormonal signals rather than a direct trigger.

  • Regulation by Jasmonate Signaling: The biosynthesis of this compound is tightly regulated by the jasmonate (JA) signaling pathway. Elicitation with methyl jasmonate (MeJA) leads to a massive accumulation of this compound in tomato leaves. The core of this pathway involves the perception of the bioactive hormone jasmonoyl-isoleucine (JA-Ile) by the F-box protein COI1, which leads to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of biosynthetic genes involved in this compound production, including those in the phenylpropanoid and polyamine pathways.

jasmonate_signaling Stress Biotic/Abiotic Stress JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation Biosynthetic_genes PAL, ADC, ODC, PHT, etc. Gene Expression MYC2->Biosynthetic_genes activates CP_accumulation This compound Accumulation Biosynthetic_genes->CP_accumulation experimental_workflow Start Plant Tissue (e.g., leaves) Freeze Freeze in Liquid N₂ & Lyophilize Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol + Internal Standard Grind->Extract Sonicate Sonicate & Centrifuge Extract->Sonicate Collect Collect Supernatant Sonicate->Collect Filter Filter (0.22 µm) Collect->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification (Calibration Curve) HPLC->Quantify

References

The Discovery and Identification of Caffeoylputrescine in Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Caffeoylputrescine, a hydroxycinnamic acid amide, is a significant secondary metabolite in tobacco (Nicotiana spp.) and other plants. It is recognized for its role in plant growth, development, and defense against biotic and abiotic stresses. This technical guide provides an in-depth overview of the discovery, identification, and quantification of this compound in tobacco. It details the experimental protocols for its extraction and analysis, summarizes quantitative data, and illustrates the biosynthetic pathway and analytical workflows. This document is intended for researchers, scientists, and drug development professionals working in phytochemistry, plant biology, and natural product chemistry.

Introduction

This compound (CP) belongs to the class of compounds known as hydroxycinnamic acid amides (HCAAs), which are conjugates of a hydroxycinnamic acid and a polyamine. In the case of CP, the components are caffeic acid and the diamine putrescine. These compounds are widely distributed in the plant kingdom and are implicated in a variety of physiological processes, including responses to wounding, pathogen attack, and herbivory. In tobacco, the accumulation of CP is often associated with defense mechanisms, where it can act as a direct defense compound or a precursor to more complex defensive molecules. The structural elucidation and synthesis of HCAAs like this compound are crucial for understanding their biological functions and potential applications.

Biosynthesis of this compound

The formation of this compound in tobacco is a key metabolic process that links two major biosynthetic routes: the phenylpropanoid pathway and the polyamine pathway.

  • Phenylpropanoid Pathway: This pathway produces caffeoyl-coenzyme A (caffeoyl-CoA). The process begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation steps lead to p-coumaric acid and then caffeic acid. Finally, caffeic acid is activated to caffeoyl-CoA.

  • Polyamine Pathway: This pathway synthesizes putrescine. The primary precursors are arginine and ornithine. Arginine is converted to putrescine via agmatine in a series of steps catalyzed by arginine decarboxylase (ADC) and other enzymes. Alternatively, ornithine can be directly decarboxylated to putrescine by ornithine decarboxylase (ODC).

  • Conjugation: The final step is the condensation of caffeoyl-CoA and putrescine, a reaction catalyzed by the enzyme putrescine hydroxycinnamoyltransferase (PHT) .[1] This enzyme facilitates the formation of an amide bond, yielding this compound.

The regulation of these pathways is complex, with enzymes like PAL and ODC often being induced by stress signals such as elicitors or wounding, leading to increased production of this compound.[1]

Figure 1. Biosynthetic pathway of this compound in tobacco.

Quantitative Data

The concentration of this compound in tobacco can vary significantly depending on the species, cultivar, plant tissue, and environmental conditions. Accumulation is often triggered by stress, such as treatment with elicitors like methyl jasmonate (MeJA).

Plant MaterialTreatmentThis compound Level (µg/g FW)Reference
Nicotiana tabacum (TX1 cell line)ControlLow (exact value not specified)[1]
Nicotiana tabacum (TX4 cell line)ControlHigh (markedly different from TX1)[1]
Nicotiana attenuata (Wild Type)Control (Lanoline)~150[2]
Nicotiana attenuata (Wild Type)Methyl Jasmonate (MeJA)~1200[2]
Nicotiana attenuata (irCOI1 mutant)Control (Lanoline)~150[2]
Nicotiana attenuata (irCOI1 mutant)Methyl Jasmonate (MeJA)~200[2]

Table 1. Quantitative levels of this compound in Nicotiana species under different conditions. FW = Fresh Weight.

Experimental Protocols

The identification and quantification of this compound require a multi-step process involving extraction, separation, and detection.

Extraction of this compound

This protocol is a generalized method based on common practices for extracting phenolic compounds from tobacco leaf tissue.[3][4][5][6]

  • Sample Preparation: Harvest fresh tobacco leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind it into a fine powder using a mortar and pestle or a mechanical mill.

  • Solvent Selection: Prepare an 80% aqueous methanol (MeOH) solution. The addition of a small amount of antioxidant like ascorbic acid (e.g., 0.5%) can prevent the degradation of phenolic compounds during extraction.[6]

  • Extraction Procedure:

    • Weigh approximately 100 mg of the dried tobacco powder into a microcentrifuge tube.

    • Add 1.5 mL of the 80% methanol extraction solvent.

    • Vortex the mixture thoroughly to ensure complete wetting of the powder.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[4][7] Alternatively, the mixture can be refluxed or macerated.[3][5]

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new tube.

    • For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove nonpolar compounds like pigments and lipids.[5]

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive method for identifying and quantifying this compound.

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a binary pump, autosampler, and diode array detector (DAD).[6][8]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]

    • Mobile Phase A: Water with 0.1% formic acid or 0.03% trifluoroacetic acid (TFA) to ensure good peak shape for phenolic acids.[8]

    • Mobile Phase B: Acetonitrile or Methanol.[8]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), increasing linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute all compounds.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • DAD Detection: Monitor at wavelengths around 320-330 nm, which is the characteristic absorbance maximum for caffeic acid derivatives.

    • Mass Spectrometry (MS) Detection:

      • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Data Acquisition: Scan for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₈N₂O₃, exact mass: 250.13). The expected m/z would be approximately 251.14.

      • MS/MS Fragmentation: For definitive identification, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 251.14). Characteristic fragment ions corresponding to the caffeoyl moiety (m/z 163.04) and the putrescine moiety would be expected.[9]

  • Quantification:

    • Prepare a calibration curve using an authentic this compound standard of known concentrations.

    • Integrate the peak area of the compound in the sample chromatograms.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Analytical Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A 1. Harvest & Freeze Tobacco Leaf B 2. Lyophilize & Grind A->B C 3. Weigh Powder B->C D 4. Add 80% Methanol C->D E 5. Sonicate & Centrifuge D->E F 6. Collect Supernatant E->F G 7. Filter Extract F->G H 8. Inject into HPLC-MS G->H I 9. Data Analysis: - Identify by Retention Time & Mass - Quantify using Standard Curve H->I

Figure 2. General experimental workflow for this compound analysis.
Structural Elucidation by NMR

For the initial discovery and unambiguous identification of a natural product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. While detailed protocols are beyond the scope of this guide, the key experiments include:

  • ¹H-NMR: To determine the number and types of protons in the molecule.

  • ¹³C-NMR: To determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and assemble the final structure.

The spectral data for this compound would be compared against published data or closely related structures to confirm its identity. For example, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the caffeoyl group, the vinyl protons of the acrylic acid side chain, and the methylene protons of the putrescine backbone.[10]

Conclusion

This compound is a key metabolite in the chemical ecology of tobacco. Its discovery and identification have been made possible through the application of standard phytochemical techniques, primarily solvent extraction followed by chromatographic and spectroscopic analysis. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to study this compound. The established link between this compound and plant stress responses makes it a molecule of interest for developing stress-resistant crop varieties and for potential applications in drug discovery. Further research may focus on elucidating the full range of its biological activities and the regulatory networks controlling its biosynthesis.

References

The Physiological Role of Caffeoylputrescine in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a secondary metabolite belonging to the hydroxycinnamic acid amide (HCAA) family. These compounds are widespread in the plant kingdom and are synthesized through the conjugation of a hydroxycinnamic acid (in this case, caffeic acid) and a polyamine (putrescine). While research has extensively focused on the role of HCAAs in plant defense against pathogens and herbivores, their involvement in developmental processes is an emerging area of study. This technical guide provides an in-depth overview of the current understanding of this compound's physiological role in plant development, including its biosynthesis, known effects on growth, and the signaling pathways it intersects.

Biosynthesis of this compound

The biosynthesis of this compound involves two primary metabolic pathways: the polyamine biosynthetic pathway, which produces putrescine, and the phenylpropanoid pathway, which yields caffeic acid.

1. Putrescine Biosynthesis:

Plants primarily synthesize putrescine via two routes originating from the amino acids arginine and ornithine[1].

  • Arginine Decarboxylase (ADC) Pathway: This is often the main pathway for stress-induced putrescine accumulation. Arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine. Subsequently, agmatine is converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH), and finally, N-carbamoylputrescine amidohydrolase (CPA) produces putrescine.

  • Ornithine Decarboxylase (ODC) Pathway: Ornithine is directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.

2. Caffeic Acid Biosynthesis:

Caffeic acid is a product of the phenylpropanoid pathway, which starts with the amino acid phenylalanine.

3. Conjugation:

The final step is the formation of an amide bond between caffeoyl-CoA (an activated form of caffeic acid) and putrescine. This reaction is catalyzed by a transferase enzyme, likely a member of the BAHD acyl-CoA transferase superfamily.

G cluster_putrescine Putrescine Biosynthesis cluster_caffeic_acid Phenylpropanoid Pathway Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine CPA This compound This compound Putrescine->this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA Caffeoyl_CoA->this compound Putrescine Caffeoyltransferase

Biosynthesis of this compound.

Physiological Roles in Plant Development

While the direct role of this compound in plant development is still under investigation, studies on its precursor, putrescine, and related compounds provide significant insights. It is important to note that the effects of exogenously applied putrescine may not entirely reflect the endogenous role of this compound.

Root Development

Putrescine levels have been shown to modulate root growth and architecture. Depletion of putrescine can lead to a reduction in root length, while exogenous application at optimal concentrations can enhance root elongation[1][2]. The effect appears to be concentration-dependent, with low concentrations promoting growth and higher concentrations being inhibitory[1]. The modulation of root meristem size by putrescine is thought to occur through interactions with auxin and cytokinin signaling and the regulation of reactive oxygen species (ROS) accumulation[3][4].

Compound Plant Species Concentration Effect on Root Growth Reference
PutrescineArabidopsis thaliana0.1 mM D-Arg (inhibitor)Enhanced primary root growth[3][4]
PutrescineArabidopsis thaliana> 0.6 mM D-Arg (inhibitor)Decreased primary root growth[3][4]
PutrescineOryza sativa (excised roots)0.01 - 1 mMEnhanced root elongation[1]
PutrescinePhaseolus vulgarisDepletionReduction of root length[1]
Shoot Growth and Biomass Accumulation

Exogenous application of putrescine has been demonstrated to positively influence shoot growth and biomass. In various studies, putrescine treatment has led to increased plant height, leaf number, and fresh and dry weight, particularly under stress conditions such as salinity and drought[5][6].

Compound Plant Species Treatment Effect on Shoot Growth and Biomass Reference
PutrescineZinnia elegans2 mM PUT under 50 and 100 mM NaClIncreased plant height by 20% and 27% respectively; increased fresh and dry biomass.[5]
PutrescineTriticum aestivum (drought stress)1 mMIncreased plant height, number of leaves, and shoot fresh and dry weight.
PutrescineNicotiana tabacumInoculation with Bacillus toyonensisIncreased shoot biomass accumulation by 11-21%.[7]
Flowering

The role of HCAAs in flowering is complex and not fully elucidated. Some studies have suggested a correlation between the accumulation of specific HCAAs and floral induction. However, research on Nicotiana tabacum explants indicated that while levels of this compound and feruloylputrescine increased during in vitro flower formation, inhibitors of their synthesis did not prevent floral bud formation[8]. This suggests that their accumulation might be a consequence of hormonal changes (auxin and cytokinin) that induce flowering, rather than a direct trigger[8][9]. The regulation of flowering time is a complex process involving the integration of various environmental and endogenous signals, with the FLOWERING LOCUS T (FT) gene playing a central role as a florigen[10][11][12][13]. The direct impact of this compound on FT expression remains to be investigated.

Stress Response

A significant physiological role of this compound is in plant defense and stress responses. Accumulation of this compound is often observed in response to herbivory and pathogen attack. This accumulation can be part of a direct defense mechanism or act as a signaling molecule to activate broader defense responses. Under abiotic stresses like salinity, exogenous application of putrescine has been shown to mitigate stress effects by enhancing antioxidant systems and maintaining ionic homeostasis, which indirectly supports plant growth and development under adverse conditions[5][6][14][15][16].

Signaling Pathways Involving this compound

This compound is integrated into the complex network of plant signaling pathways, most notably interacting with hormone signaling.

Jasmonic Acid (JA) Signaling

A clear link exists between the jasmonic acid (JA) signaling pathway and the accumulation of this compound. Exogenous application of methyl jasmonate (MeJA), a derivative of JA, leads to a significant increase in this compound levels in tomato leaves. This induction is dependent on a functional JA signaling pathway, as mutants defective in JA perception fail to accumulate this compound. This suggests that this compound biosynthesis is a downstream response to JA signaling, likely playing a role in JA-mediated defense responses.

G Biotic_Stress Biotic Stress (e.g., Herbivory) JA_Biosynthesis Jasmonic Acid Biosynthesis Biotic_Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (JA Receptor) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses CP_Biosynthesis_Genes This compound Biosynthesis Genes MYC2->CP_Biosynthesis_Genes activates This compound This compound Accumulation CP_Biosynthesis_Genes->this compound Defense_Response Defense Response This compound->Defense_Response

Jasmonic acid signaling pathway leading to this compound accumulation.
Interaction with Auxin Signaling

While direct evidence is limited, an interaction between this compound and auxin signaling can be inferred from their overlapping roles in root development. Putrescine levels influence auxin signaling, and both are crucial for regulating root meristem size and lateral root formation[3][4][17][18]. Jasmonic acid, which induces this compound, is also known to interact with auxin signaling in root development, sometimes antagonistically[17][18][19][20]. This suggests that this compound may act as a signaling molecule that modulates auxin-dependent developmental processes, particularly in the context of stress responses.

G cluster_auxin Auxin Signaling cluster_ja JA Signaling Auxin Auxin TIR1_AFB TIR1/AFB (Auxin Receptors) Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation ARF ARF (Transcription Factors) Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes (e.g., for root growth) ARF->Auxin_Response_Genes regulates JA Jasmonic Acid JA->Auxin interacts with This compound This compound JA->this compound induces This compound->ARF modulates (?) This compound->Auxin_Response_Genes modulates (?)

Hypothetical interaction of this compound with the auxin signaling pathway.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is a general guideline and may need optimization depending on the plant species and tissue type.

  • Harvesting and Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Lyophilize the powdered tissue to remove water.

  • Extraction:

    • Weigh approximately 100 mg of lyophilized tissue powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing 0.1% formic acid.

    • Vortex thoroughly for 1 minute.

    • Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 2 mL tube.

  • Cleanup (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be included. A C18 cartridge is suitable for this purpose.

    • Condition the C18 cartridge with methanol followed by acidified water.

    • Load the extract onto the cartridge.

    • Wash with acidified water to remove polar impurities.

    • Elute the this compound with methanol.

  • Final Preparation:

    • Evaporate the solvent from the supernatant (or SPE eluate) to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for UPLC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Quantification of this compound by UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage to elute the compound, followed by a wash and re-equilibration step. An example gradient is: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. These transitions are highly specific and allow for accurate quantification.

    • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

  • Quantification: A standard curve should be prepared using a serial dilution of a pure this compound standard to accurately quantify its concentration in the plant extracts.

Experimental Workflow for Functional Analysis

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Collection and Analysis Plant_Material Plant Material (e.g., Arabidopsis seeds) Sterilization Surface Sterilization Plant_Material->Sterilization Plating Plating on MS medium Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination and Growth (controlled environment) Stratification->Germination Seedling_Transfer Transfer of Seedlings to new plates Germination->Seedling_Transfer Control Control Medium (with solvent) Seedling_Transfer->Control CP_Treatment Medium with this compound (different concentrations) Seedling_Transfer->CP_Treatment Incubation Incubation (several days) Control->Incubation CP_Treatment->Incubation Imaging Imaging and Measurement (root length, lateral roots) Incubation->Imaging Biomass Biomass Measurement (fresh and dry weight) Incubation->Biomass Flowering_Time Flowering Time Measurement (days to flower, rosette leaves) Incubation->Flowering_Time Statistical_Analysis Statistical Analysis Imaging->Statistical_Analysis Biomass->Statistical_Analysis Flowering_Time->Statistical_Analysis

Workflow for analyzing the effects of this compound on plant development.

Conclusion and Future Perspectives

This compound, a member of the HCAA family, plays a multifaceted role in plants, with significant involvement in defense responses and emerging evidence for its participation in developmental processes. Its biosynthesis is intricately linked to primary metabolism, and its accumulation is tightly regulated by the jasmonic acid signaling pathway. While direct quantitative evidence for its role in plant development is still being gathered, studies on its precursor, putrescine, suggest a significant impact on root and shoot growth, and biomass accumulation.

Future research should focus on elucidating the precise molecular mechanisms by which this compound influences plant development. This includes identifying the specific transporters and receptors for this compound, characterizing its interaction with other hormone signaling pathways, particularly auxin, and identifying the downstream target genes that mediate its developmental effects. The development of genetically modified plants with altered this compound levels will be instrumental in dissecting its specific functions in both development and stress responses. For drug development professionals, understanding the biosynthesis and bioactivity of this compound and other HCAAs may open avenues for the discovery of novel antimicrobial or growth-regulating compounds.

References

An In-depth Technical Guide to N-Caffeoylputrescine: From Molecular Characteristics to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoylputrescine, a naturally occurring phenolic amide, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of its molecular properties, synthesis, and biological activities, with a particular focus on its antioxidant, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known biological effects. Furthermore, this document explores the potential signaling pathways modulated by N-Caffeoylputrescine, offering insights into its mechanism of action and highlighting its promise as a lead compound in drug discovery and development.

Core Molecular and Physical Properties

N-Caffeoylputrescine is a conjugate of caffeic acid, a well-known antioxidant, and putrescine, a biogenic polyamine. This unique combination confers upon it distinct physicochemical properties that are central to its biological function.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
IUPAC Name (2E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
CAS Number 29554-26-5[1]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]

Synthesis and Extraction Protocols

The generation of N-Caffeoylputrescine for research and development can be achieved through both chemical synthesis and extraction from natural sources.

Chemical Synthesis

The chemical synthesis of N-Caffeoylputrescine is typically achieved through the condensation of caffeic acid and putrescine.[] This reaction generally involves the activation of the carboxylic acid group of caffeic acid to facilitate amide bond formation with the primary amine of putrescine.

A plausible experimental protocol is as follows:

  • Protection of Functional Groups: The hydroxyl groups of caffeic acid are first protected to prevent side reactions. This can be achieved using standard protecting groups for phenols, such as acetyl or silyl ethers. The primary amino group of putrescine can also be selectively protected, for instance, with a Boc (tert-butyloxycarbonyl) group.

  • Amide Coupling: The protected caffeic acid is then coupled with the mono-protected putrescine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The protecting groups are subsequently removed under appropriate conditions to yield N-Caffeoylputrescine. For example, acetyl groups can be removed by hydrolysis with a mild base, and a Boc group can be cleaved with an acid like trifluoroacetic acid (TFA).

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to obtain a highly pure compound.

Enzymatic Synthesis

N-Caffeoylputrescine can also be synthesized enzymatically, a method that offers high specificity and milder reaction conditions. The key enzyme involved is putrescine N-hydroxycinnamoyltransferase (PHT) , which catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to putrescine.

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis Caffeoyl_CoA Caffeoyl-CoA Reaction_Mix Incubation at Optimal pH and Temperature Caffeoyl_CoA->Reaction_Mix Putrescine Putrescine Putrescine->Reaction_Mix PHT Putrescine N-hydroxycinnamoyltransferase (PHT) PHT->Reaction_Mix N_Caffeoylputrescine N-Caffeoylputrescine Reaction_Mix->N_this compound CoA CoA Reaction_Mix->CoA Purification Purification (e.g., HPLC) N_this compound->Purification Final_Product Pure N-Caffeoylputrescine Purification->Final_Product

Enzymatic synthesis of N-Caffeoylputrescine workflow.

Extraction from Natural Sources

N-Caffeoylputrescine is found in various plant species, including those from the Solanaceae family.[1] A general protocol for its extraction and purification from plant material is outlined below.

Experimental Protocol for Extraction:

  • Sample Preparation: Fresh or dried plant material is ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, sonication, or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components. N-Caffeoylputrescine is expected to partition into the more polar fractions.

  • Chromatographic Purification: The fraction containing N-Caffeoylputrescine is further purified using a combination of chromatographic techniques, including column chromatography (e.g., on silica gel or Sephadex LH-20) and preparative HPLC.

  • Characterization: The purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

N-Caffeoylputrescine exhibits a range of biological activities that underscore its therapeutic potential. Its antioxidant and anti-inflammatory properties are particularly noteworthy and form the basis for its potential application in various disease models.

Antioxidant Activity

The phenolic hydroxyl groups in the caffeoyl moiety of N-Caffeoylputrescine are key to its potent antioxidant activity. It can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

AssayActivityReference
DPPH Radical Scavenging Significant antioxidant activity demonstrated.[]
ABTS Radical Scavenging Significant antioxidant activity demonstrated.[]
Ferric Reducing Antioxidant Power (FRAP) Significant antioxidant activity demonstrated.[]
Anti-inflammatory Activity
Neuroprotective Effects

Oxidative stress and inflammation are major contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of N-Caffeoylputrescine suggest a potential neuroprotective role. Research indicates that it may protect neuronal cells from oxidative damage.[]

Potential Signaling Pathway Modulation

The biological effects of N-Caffeoylputrescine are mediated through its interaction with various cellular signaling pathways. While direct studies on N-Caffeoylputrescine are limited, the known effects of its constituent parts and similar phenolic compounds provide valuable insights into its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is plausible that N-Caffeoylputrescine exerts its anti-inflammatory effects, at least in part, through the inhibition of this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB N_this compound N-Caffeoylputrescine N_this compound->IKK Inhibits (?) Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

References

A Comprehensive Review of the Bioactivity of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine, a naturally occurring phenolic amide, has garnered increasing interest within the scientific community for its diverse and potent bioactive properties. As a conjugate of caffeic acid and the biogenic amine putrescine, this compound is found in various plant species and has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry, aiming to facilitate further investigation into the therapeutic potential of this promising bioactive molecule.

Antioxidant Activity

This compound exhibits significant antioxidant potential, primarily attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Data for Antioxidant Activity
Compound/ExtractAssayIC50 / Activity ValueSource
N-p-coumaroyl-N'-caffeoylputrescine (PCC)DPPH Radical Scavenging0.936 µg/mL[1]
Eggplant ( Solanum melongena L.) Extract (containing N-caffeoylputrescine)DPPH Radical Scavenging125 µg/mL[2]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The concentration is adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are prepared.

  • Assay Procedure:

    • A specific volume of the DPPH solution is added to each well of a 96-well plate.

    • An equal volume of the sample or standard antioxidant (e.g., Trolox, Ascorbic Acid) at various concentrations is added to the wells.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.7-1.0 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

  • Assay Procedure:

    • A specific volume of the diluted ABTS•+ solution is added to each well of a 96-well plate.

    • A small volume of the sample or standard antioxidant at various concentrations is added to the wells.

    • The plate is incubated at room temperature for a defined period (e.g., 6-10 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Anti-inflammatory Activity

This compound and extracts containing it have demonstrated promising anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

While specific IC50 values for pure this compound in anti-inflammatory assays are not widely reported, studies on extracts containing this compound and its constituent parts suggest its potential. For instance, an extract of Capsicum spp. containing N-caffeoylputrescine was found to exhibit anti-inflammatory effects by regulating the NF-κB and MAPK signaling pathways.[3]

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with this compound for a further period (e.g., 24 hours).

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed.

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value can then be determined.

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Assay

This assay quantifies the ability of a compound to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

  • Cell Culture and Treatment: The cell culture and treatment protocol is similar to the NO inhibition assay.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatants is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The supernatants are added to antibody-coated microplates specific for the target cytokine.

    • A series of incubation and washing steps are performed with detection antibodies and enzyme conjugates.

    • A substrate is added to produce a colorimetric signal, which is measured at a specific wavelength (e.g., 450 nm).

  • Calculation: Standard curves are generated using recombinant cytokines. The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Anticancer Activity

N-p-coumaroyl-N'-caffeoylputrescine (PCC), a form of this compound, has shown notable anticancer activity, particularly in sensitizing cancer cells to conventional chemotherapeutic agents.

Quantitative Data for Anticancer Activity
Cell LineAssayEffectConcentrationSource
HepG2/ADR (Adriamycin-resistant)Cell ViabilityReduced viability in combination with Adriamycin5 µM PCC + 50 µM ADR[1]
MCF-7/ADR (Adriamycin-resistant)Cell ViabilityReduced viability in combination with Adriamycin5 µM PCC + 50 µM ADR[1]
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding and Treatment:

    • Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • An MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 540 and 590 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of a compound.

  • Protein Extraction: Cells are treated with this compound, and then lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., HSP90AA1, p53).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Neuroprotective Activity

Extracts containing this compound have demonstrated neuroprotective effects in cellular models of neurodegeneration, suggesting a potential therapeutic role in neurological disorders.

Quantitative Data for Neuroprotective Activity

Specific quantitative data for pure this compound in neuroprotection assays is limited. However, a study on an extract from Capsicum spp., which contains N-caffeoylputrescine, showed protective effects in glutamate-induced HT22 hippocampal neuronal cells.[3]

Experimental Protocols

Neuroprotection Assay in PC12 or SH-SY5Y Cells

These assays assess the ability of a compound to protect neuronal-like cells from damage induced by neurotoxins.

  • Cell Culture and Differentiation: PC12 or SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like Nerve Growth Factor (NGF) or retinoic acid.

  • Treatment and Toxin Exposure:

    • Differentiated cells are pre-treated with various concentrations of this compound.

    • A neurotoxin is then added to induce cell death. Common neurotoxins include 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or amyloid-beta (Aβ) for modeling Alzheimer's disease.

  • Assessment of Cell Viability: Cell viability is measured using assays like the MTT assay, as described previously. An increase in cell viability in the presence of this compound compared to cells treated with the toxin alone indicates a neuroprotective effect.

  • Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity indicates a decrease in oxidative stress.

Signaling Pathways and Mechanisms of Action

The bioactive effects of this compound are mediated through its interaction with several key cellular signaling pathways.

Anticancer Mechanism: HSP90AA1/Mut-p53/SP1/MDR1 Pathway

In adriamycin-resistant cancer cells, N-p-coumaroyl-N'-caffeoylputrescine (PCC) has been shown to inhibit Heat Shock Protein 90 (HSP90AA1).[1] This inhibition leads to a downstream cascade affecting the expression of mutant p53 (Mut-p53), Specificity Protein 1 (SP1), and Multidrug Resistance Protein 1 (MDR1), ultimately resensitizing the cancer cells to chemotherapy.

Figure 1: Anticancer Mechanism of this compound (PCC) PCC This compound (PCC) HSP90 HSP90AA1 PCC->HSP90 Inhibits ChemoSensitivity Increased Chemosensitivity PCC->ChemoSensitivity Mutp53 Mutant p53 HSP90->Mutp53 Stabilizes SP1 SP1 Mutp53->SP1 Activates MDR1 MDR1 SP1->MDR1 Promotes Transcription DrugResistance Drug Resistance MDR1->DrugResistance Figure 2: Hypothesized Anti-inflammatory Mechanism cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Inhibits NFkB NF-κB NFkB->Nucleus ProInflammatory Pro-inflammatory Gene Expression (NO, TNF-α, IL-6) NFkB->ProInflammatory Induces CP This compound CP->MAPK Inhibits CP->IKK Inhibits

References

Methodological & Application

Application Note: Quantification of Caffeoylputrescine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine, a phenolic amide, is a secondary metabolite found in various plant species and is gaining interest due to its potential biological activities. Accurate and reliable quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for research and development. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD).

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column using a gradient elution of an acidified aqueous mobile phase and an organic solvent. Detection and quantification are performed by monitoring the UV absorbance at a wavelength specific to this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Sample Weighing B Extraction (e.g., Ultrasound-assisted) A->B Add extraction solvent C Centrifugation B->C D Filtration (0.22 µm filter) C->D Collect supernatant E Injection into HPLC System D->E Inject filtrate F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV-Vis Detection (DAD) F->G H Peak Identification (Retention Time) G->H Chromatogram I Peak Integration & Quantification (Calibration Curve) H->I J Result Reporting I->J

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., dried plant material)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for plant material and may need optimization for other matrices.

  • Extraction: Weigh 200 mg of the dried and powdered sample into a centrifuge tube. Add 2 mL of 70% methanol.[1]

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath at 80°C for 1 hour.[1]

  • Centrifugation: Centrifuge the extract at 3000 rpm for 15 minutes.[1]

  • Collection and Repetition: Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction.[1]

  • Filtration: Combine the supernatants and filter the final volume through a 0.22 µm syringe filter into an HPLC vial.[1] Proper filtration is crucial to prevent column blockage and ensure the longevity of the HPLC system.[2][3]

HPLC Method
  • Column: Waters Symmetry C18 column (4.6 mm × 250 mm, 5 µm)[1]

  • Mobile Phase A: 0.3% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 3 µL[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 320-330 nm, to be determined by DAD analysis of the standard).

  • Gradient Program:

    • 0–10 min, 3% B[1]

    • 10–18 min, 3–15% B[1]

    • 18–28 min, 15–25% B[1]

    • 28–30 min, 25–95% B[1]

    • 30–40 min, 95% B[1]

    • 40–41 min, 95–3% B[1]

    • 41–45 min, 3% B[1]

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linearity: The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999.[1]

  • Quantification: Inject the prepared sample extracts. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The results are typically reported as mg/g of the dry weight of the sample.[1]

Method Validation Parameters

A summary of typical validation parameters for HPLC methods for phenolic compounds is provided below. These should be established during method development and validation.

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.999[1]The ability of the method to elicit test results that are directly proportional to the analyte concentration.[4]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Accuracy (% Recovery) 80-120%The closeness of the test results obtained by the method to the true value.[4]
Precision (% RSD) ≤ 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound from a study on hairy root cultures of Physalis peruviana L.

Sample TreatmentThis compound (mg/g DW)
Control Hairy RootsValue to be inserted from specific study
Elicitor-Treated Hairy RootsValue to be inserted from specific study

Note: The actual quantitative values will vary depending on the plant species, tissue type, and experimental conditions.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the reliable quantification of this compound. The described protocol, including sample preparation and chromatographic conditions, is a robust starting point for researchers. Adherence to proper method validation procedures will ensure the accuracy and precision of the obtained results, which is essential for applications in natural product research, quality control, and drug development.

References

Application Note: Extraction of Caffeoylputrescine from Plant Leaf Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeoylputrescine is a bioactive phenolic amide found in various plant species, notably within the Solanaceae family.[1] It is formed by the conjugation of caffeic acid and the polyamine putrescine. This compound and its derivatives have garnered interest from researchers for their potential antioxidant and therapeutic properties. Accurate and efficient extraction from plant material, particularly leaf tissue, is a critical first step for phytochemical analysis, bioactivity screening, and drug discovery. This document provides a detailed protocol for the extraction of this compound from leaf tissue, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

The protocol employs an ultrasound-assisted solvent extraction method to efficiently isolate this compound from dried and powdered leaf tissue.[1] Polar solvents, such as aqueous methanol, are effective for extracting phenolic amides.[1][2] Sonication enhances the extraction efficiency by disrupting cell walls and increasing the surface area of contact between the sample and the solvent. Subsequent analysis by HPLC allows for the separation and quantification of this compound in the resulting extract.

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Collect Leaf Tissue Freezing 2. Freeze in Liquid Nitrogen SampleCollection->Freezing Lyophilization 3. Lyophilize (Freeze-Dry) Freezing->Lyophilization Grinding 4. Grind to Fine Powder Lyophilization->Grinding ExtractionSolvent 5. Add 70% Methanol Grinding->ExtractionSolvent Sonication 6. Sonicate (e.g., 60°C, 1h) ExtractionSolvent->Sonication Centrifugation 7. Centrifuge Sonication->Centrifugation Supernatant 8. Collect Supernatant Centrifugation->Supernatant Repeat 9. Repeat Extraction x2 Supernatant->Repeat Combine 10. Pool Supernatants Repeat->Combine Filtering 11. Filter Extract (0.22 µm) Combine->Filtering HPLC 12. HPLC-UV/DAD or LC-MS Analysis Filtering->HPLC Quantification 13. Quantify this compound HPLC->Quantification

Caption: Workflow for this compound Extraction and Analysis.

Protocol: this compound Extraction and Quantification

This protocol is intended for researchers and scientists in analytical chemistry, phytochemistry, and drug development.

1. Materials and Reagents

  • Plant Material: Fresh or frozen leaf tissue

  • Solvents:

    • Methanol (HPLC grade)[3]

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase)[4]

  • Reagents:

    • This compound standard (for quantification)

  • Equipment:

    • Mortar and pestle or cryogenic grinder[5]

    • Lyophilizer (freeze-dryer)

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

    • HPLC vials

    • High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4][6]

2. Sample Preparation

Proper sample preparation is crucial to ensure reproducibility and prevent degradation of the target compound.

  • Collection: Harvest fresh leaf tissue. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen to halt metabolic processes.[7]

  • Drying: Lyophilize (freeze-dry) the frozen tissue until a constant weight is achieved. This is the preferred method for preserving thermolabile compounds. Alternatively, oven-dry at a low temperature (e.g., 40-60°C) until brittle.

  • Grinding: Grind the dried leaf tissue into a fine, homogeneous powder using a mortar and pestle or a cryogenic grinder.[5] Store the powder in an airtight container at -20°C or below, protected from light.

3. Extraction Protocol: Ultrasound-Assisted Extraction

  • Weighing: Accurately weigh approximately 200 mg of the dried leaf powder into a centrifuge tube.

  • Solvent Addition: Add 2 mL of 70% aqueous methanol to the tube.[1] The solvent-to-sample ratio can be optimized but a 10:1 (v/w) ratio is a good starting point.[8]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 60-80°C).[1] Note: this compound stability at higher temperatures should be considered; optimization may be required.

  • Centrifugation: After sonication, centrifuge the sample at approximately 3000-5000 rpm for 15 minutes to pellet the solid plant material.[1]

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeated Extraction: To ensure exhaustive extraction, repeat steps 3.2 to 3.5 two more times on the remaining plant pellet.[1]

  • Pooling: Combine the supernatants from all three extraction cycles.

  • Final Volume: Adjust the final volume of the pooled extract to a known value (e.g., 10 mL) with the extraction solvent in a volumetric flask.

  • Filtration: Prior to HPLC analysis, filter the extract through a 0.22 µm syringe filter into an HPLC vial to remove any fine particulate matter.[3]

4. Quantification by HPLC

  • Instrumentation: Use a reverse-phase HPLC system.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for separating phenolic compounds.[4]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • A linear gradient from 5% B to 60% B over 30-40 minutes can be a starting point.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Monitor at a wavelength where this compound shows maximum absorbance (e.g., around 320-330 nm for the caffeoyl moiety). A Diode Array Detector (DAD) is useful for obtaining full UV spectra to confirm peak identity.[9]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the filtered sample extract. Identify the this compound peak by comparing its retention time and UV spectrum with the standard. Quantify the amount in the sample using the calibration curve.

Quantitative Data Summary

The following table presents example data on this compound yield from hairy root cultures of Physalis peruviana, which can serve as a reference for expected values. Yields from leaf tissue will vary based on species, age, and environmental conditions.

Plant MaterialElicitor Treatment (100 µM)This compound Yield (mg/g DW)Fold Increase vs. ControlReference
P. peruviana Hairy RootsControl~1.08-[1]
P. peruviana Hairy RootsMethyl Jasmonate (MeJA)~14.1113.04x[1][10]
P. peruviana Hairy RootsSalicylic Acid (SA)~1.710.58x[1]

Data adapted from studies on hairy root cultures and presented for illustrative purposes.

Signaling Pathway Visualization

The biosynthesis of this compound involves the phenylpropanoid and polyamine pathways. Caffeic acid, derived from phenylalanine, is activated to Caffeoyl-CoA, which is then conjugated to putrescine by a spermidine/spermine N-acyltransferase.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA CoA Ligase Arginine_Ornithine Arginine / Ornithine Putrescine Putrescine Arginine_Ornithine->Putrescine This compound This compound Putrescine->this compound Acyltransferase Caffeoyl_CoA->this compound Acyltransferase

Caption: Biosynthesis of this compound.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) for the Purification of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine, a hydroxycinnamic acid amide, is a naturally occurring polyamine conjugate found in various plant species. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant and potential therapeutic properties. The purification of this compound from complex plant matrices is a critical step for its characterization, bioactivity screening, and subsequent development into value-added products. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of target analytes from complex mixtures.[1][2][3] This application note provides a detailed protocol for the purification of this compound using SPE, supported by quantitative data on the recovery of related phenolic compounds and a visual representation of the experimental workflow.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis by separating the components of a mixture.[3] The process involves a solid phase (sorbent) packed in a cartridge and a liquid phase (sample and solvents). The separation is based on the differential affinity of the analyte and impurities for the solid phase. By carefully selecting the sorbent and solvents, it is possible to retain the analyte of interest while washing away interfering substances, followed by the elution of the purified analyte.[3][4]

Data Presentation: Recovery of Phenolic Compounds using SPE

The selection of the SPE sorbent is crucial for achieving high recovery of the target analyte. Reversed-phase sorbents like C18 and polymeric sorbents such as Hydrophilic-Lipophilic Balance (HLB) are commonly used for the extraction of phenolic compounds from plant materials.[5][6] The following tables summarize the recovery data for representative phenolic compounds, including those structurally related to this compound, using different SPE cartridges and elution solvents. This data provides a basis for selecting the optimal conditions for this compound purification.

Table 1: Comparison of Analyte Recovery with Different SPE Sorbents

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Reference
Caffeic AcidC18Plant Extract85-95%[1]
Ferulic AcidC18Plant Extract90-98%[1]
p-Coumaric AcidC18Plant Extract88-96%[1]
Chlorogenic AcidHLBWine>95%[5]
Caffeoyl GlycosidesC18Plant Material85-102%[6]
Phenolic AcidsOasis HLBPlant Extract84-106%[7]

Table 2: Influence of Elution Solvent on Analyte Recovery

AnalyteSPE SorbentElution SolventAverage Recovery (%)Reference
Caffeic AcidC18Methanol>90%[1]
Caffeic AcidC18Acetonitrile>90%[1]
Phenolic CompoundsC18EthanolHigh[2]
Phenolic CompoundsPolymeric RPMethanolHigh[8]
Caffeoyl GlycosidesC18Methanol or Acetonitrile85-102%[6]

Experimental Protocol: SPE for this compound Purification

This protocol outlines a general procedure for the purification of this compound from a plant extract using a C18 SPE cartridge. Optimization may be required depending on the specific plant matrix and the concentration of the target compound.

Materials:

  • SPE Cartridge: C18, 500 mg, 6 mL (or other suitable size)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Formic acid (or other acid for pH adjustment)

  • Sample: Plant extract containing this compound, dissolved in a suitable solvent (e.g., 10% methanol in water).

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Sample Pre-treatment:

    • Ensure the plant extract is free of particulate matter by centrifugation or filtration.

    • If the extract is in a non-polar solvent, evaporate it to dryness and reconstitute in a polar solvent compatible with the SPE sorbent (e.g., 10% methanol in water).[8]

    • Acidify the sample to a pH of approximately 2-3 with formic acid to ensure that the phenolic hydroxyl groups are protonated, which enhances retention on the reversed-phase sorbent.[5]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.[4]

    • Follow with 5 mL of deionized water to equilibrate the sorbent to the aqueous conditions of the sample. Do not allow the cartridge to dry out at this stage.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities such as sugars and organic acids.[5]

    • (Optional) For further cleanup, wash with 5 mL of 5-10% methanol in water to remove less polar interferences.[6]

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.[6]

  • Elution:

    • Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection vial.[6] A slow flow rate is recommended to ensure complete elution.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) for subsequent analysis or bioassays.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound purification.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Extract Plant Extract Pretreat Pre-treatment (Filtration, pH Adjustment) Extract->Pretreat Load 2. Sample Loading Pretreat->Load Condition 1. Conditioning (Methanol, Water) Condition->Load Wash 3. Washing (Water, 5-10% Methanol) Load->Wash Elute 4. Elution (Methanol or Acetonitrile) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis Analysis (HPLC, etc.) Reconstitute->Analysis

References

Application Notes and Protocols for N-Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species, including tobacco (Nicotiana tabacum) and red pepper (Capsicum annuum)[1][2]. As a member of the hydroxycinnamic acid amide family, it exhibits significant antioxidant properties[2][3]. This document provides detailed analytical standards, experimental protocols, and relevant biological data for N-Caffeoylputrescine to support research and development activities. A closely related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been shown to possess biological activities against cancer and metabolic diseases, with HSP90AA1 identified as a key molecular target[4][5].

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of N-Caffeoylputrescine is presented below. This data is essential for the proper identification, quantification, and handling of the compound.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈N₂O₃[6][7]
Molecular Weight 250.29 g/mol [6][7]
CAS Number 26148-06-1, 29554-26-5 ((E)-isomer)[6][7]
IUPAC Name (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[6][7]
Purity (Commercial) >98% (HPLC)[3][7]
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Water solubility is estimated to be 2295 mg/L at 25°C.[2][3][8]
Storage Conditions Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of N-Caffeoylputrescine using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • N-Caffeoylputrescine standard

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of N-Caffeoylputrescine in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 325 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to N-Caffeoylputrescine.

    • Calculate the purity by dividing the peak area of N-Caffeoylputrescine by the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol provides a framework for the sensitive and selective quantification of N-Caffeoylputrescine in biological matrices.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • N-Caffeoylputrescine analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

Procedure:

  • Sample Preparation:

    • Perform a protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, tissue homogenate) to remove interferences.

    • Spike the sample with the internal standard.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC Conditions:

    • Utilize a gradient elution similar to the HPLC method, optimized for speed and resolution on a UHPLC system.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For N-Caffeoylputrescine, negative mode ([M-H]⁻ at m/z 249.12) can be used[6].

    • Multiple Reaction Monitoring (MRM):

      • Select the precursor ion for N-Caffeoylputrescine (e.g., m/z 249.12).

      • Determine the optimal collision energy to generate characteristic product ions. Key fragment ions for hydroxycinnamic acids include m/z 179 (caffeoyl moiety) and m/z 135[6][9].

      • Monitor at least two MRM transitions for confident quantification and qualification.

      • Establish MRM transitions for the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the N-Caffeoylputrescine standard.

    • Calculate the concentration of N-Caffeoylputrescine in the samples based on the peak area ratio to the internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for N-Caffeoylputrescine are not extensively detailed in the available literature, research on the structurally similar compound N-p-coumaroyl-N'-caffeoylputrescine (PCC) has identified a significant interaction with Heat Shock Protein 90 (HSP90AA1)[4][5]. PCC modulates HSP90AA1, which in turn affects the expression of mutant p53 (Mut-p53). This interaction can reduce adriamycin-induced drug resistance in cancer cells[4][5]. This suggests a potential therapeutic application in oncology.

Below is a diagram illustrating the proposed signaling pathway for the related compound, PCC.

PCC_Signaling_Pathway PCC N-p-coumaroyl- N'-caffeoylputrescine (PCC) HSP90 HSP90AA1 PCC->HSP90 Mutp53 Mutant p53 HSP90->Mutp53 DrugResistance Drug Resistance Mutp53->DrugResistance CellularEffects Downstream Cellular Effects

Caption: Proposed signaling pathway for N-p-coumaroyl-N'-caffeoylputrescine (PCC).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of N-Caffeoylputrescine from a biological or plant matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_results Results Sample Plant/Biological Sample Extraction Extraction (e.g., Methanol) Sample->Extraction Purification Purification/Cleanup (e.g., SPE, LLE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Stats Statistical Analysis Quantification->Stats Report Final Report Stats->Report

Caption: General workflow for N-Caffeoylputrescine analysis.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a hydroxycinnamic acid amide, a class of secondary metabolites found in plants, which are often involved in defense mechanisms against pathogens and herbivores. These compounds have garnered significant interest due to their potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and protocols for the efficient extraction of this compound from plant matrices using ultrasound-assisted extraction (UAE), a green and efficient extraction technique. Additionally, it outlines a protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and provides a diagram of the proposed signaling pathway leading to its biosynthesis in response to external stimuli.

Principles of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[1] The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of intracellular components into the solvent.[2] This technique offers several advantages over conventional extraction methods, including reduced extraction time, lower solvent consumption, and increased extraction efficiency, particularly for thermolabile compounds.[3]

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction of this compound

This protocol is adapted from established methods for the UAE of caffeic acid and its derivatives from plant materials.[4][5] Optimization of these parameters is recommended for specific plant matrices.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 50-80% methanol or ethanol in water)[4][6]

  • Ultrasonic bath or probe system

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation: Weigh a precise amount of the dried and powdered plant material (e.g., 1 gram).

  • Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:10 to 1:25 g/mL).[4][7]

  • Ultrasonication: Place the sample in the ultrasonic bath or immerse the ultrasonic probe into the sample slurry. Perform the extraction under controlled conditions of temperature, time, and ultrasonic power/frequency. (Refer to Table 1 for suggested parameter ranges).

  • Separation: After extraction, centrifuge the mixture (e.g., at 3000 rpm for 15 minutes) to separate the extract from the solid plant debris.[8]

  • Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis). Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC analysis.[8]

Protocol for Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the analysis of this compound in plant hairy root cultures.[8]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).[8][9]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of 0.3% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8]

  • Gradient Program:

    • 0-10 min: 3% B

    • 10-18 min: 3-15% B

    • 18-28 min: 15-25% B

    • 28-30 min: 25-95% B

    • 30-40 min: 95% B

    • 40-41 min: 95-3% B

    • 41-45 min: 3% B[8]

  • Flow Rate: 1 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 3 µL.[8]

  • Detection Wavelength: this compound can be monitored at approximately 320 nm, which is a characteristic absorbance wavelength for caffeic acid derivatives.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard. A high correlation coefficient (R² > 0.999) indicates good linearity.[8]

  • Sample Analysis: Inject the filtered sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Data Presentation

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following table summarizes the typical ranges for these parameters and their effect on the yield of phenolic compounds, which can be used as a starting point for the optimization of this compound extraction.

ParameterRangeEffect on YieldReference(s)
Temperature (°C) 30 - 70Generally, an increase in temperature enhances solubility and diffusion rates, but excessively high temperatures can lead to degradation of thermolabile compounds.[4][10]
Time (min) 5 - 60Extraction yield typically increases with time, but prolonged exposure can lead to compound degradation.[4][9]
Solvent Concentration (%) 30 - 80% (Ethanol or Methanol in Water)The polarity of the solvent is critical. A mixture of alcohol and water is often more efficient for extracting phenolic compounds than a pure solvent.[7][10]
Ultrasonic Power (W) / Amplitude (%) 100 - 700 W / 30 - 70%Higher power/amplitude generally increases extraction efficiency by enhancing cavitation, but excessive power can degrade the target compounds.[9][10]
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:25A higher solvent volume can improve extraction efficiency by increasing the concentration gradient, but can also lead to dilution of the extract.[4][7]

Mandatory Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction and Analysis of this compound

G cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis Plant Material Plant Material Solvent Addition Solvent Addition Plant Material->Solvent Addition Solid-to-Liquid Ratio Ultrasonication Ultrasonication Solvent Addition->Ultrasonication Temperature, Time, Power Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC-DAD Analysis HPLC-DAD Analysis Filtration->HPLC-DAD Analysis Quantification Quantification HPLC-DAD Analysis->Quantification

Caption: Workflow for UAE and HPLC analysis.

Proposed Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is often induced as a plant defense mechanism in response to biotic stresses such as herbivore attack or pathogen infection. This response is primarily mediated by the jasmonate signaling pathway.

G Herbivore/Pathogen Attack Herbivore/Pathogen Attack Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore/Pathogen Attack->Jasmonic Acid (JA) Biosynthesis JA-Ile Formation JA-Ile Formation Jasmonic Acid (JA) Biosynthesis->JA-Ile Formation SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile Formation->SCF(COI1)-JAZ Complex binds to JAZ Protein Degradation JAZ Protein Degradation SCF(COI1)-JAZ Complex->JAZ Protein Degradation Activation of Transcription Factors (e.g., MYC2) Activation of Transcription Factors (e.g., MYC2) JAZ Protein Degradation->Activation of Transcription Factors (e.g., MYC2) releases Upregulation of Phenylpropanoid Pathway Genes Upregulation of Phenylpropanoid Pathway Genes Activation of Transcription Factors (e.g., MYC2)->Upregulation of Phenylpropanoid Pathway Genes Upregulation of Putrescine Biosynthesis Genes Upregulation of Putrescine Biosynthesis Genes Activation of Transcription Factors (e.g., MYC2)->Upregulation of Putrescine Biosynthesis Genes Caffeoyl-CoA Caffeoyl-CoA Upregulation of Phenylpropanoid Pathway Genes->Caffeoyl-CoA Putrescine Putrescine Upregulation of Putrescine Biosynthesis Genes->Putrescine Putrescine Hydroxycinnamoyltransferase (PHT) Putrescine Hydroxycinnamoyltransferase (PHT) Caffeoyl-CoA->Putrescine Hydroxycinnamoyltransferase (PHT) Putrescine->Putrescine Hydroxycinnamoyltransferase (PHT) This compound This compound Putrescine Hydroxycinnamoyltransferase (PHT)->this compound catalyzes

References

Detection and Quantification of Caffeoylputrescine in Biological Matrices using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a naturally occurring phenolic amide found in various plant species. As a member of the hydroxycinnamic acid amide (HCAA) family, it has garnered significant interest due to its potential biological activities. Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) for the reliable quantification of this compound. The analyte is first extracted from the biological matrix, separated from other components on a reversed-phase HPLC column, and then introduced into the mass spectrometer. In the mass spectrometer, the this compound molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected and quantified.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for removing interfering matrix components and enriching the analyte of interest. A generic protocol for the extraction of this compound from plant tissue is outlined below. This protocol can be adapted for other biological matrices such as plasma or urine.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., isotope-labeled this compound or a structurally similar compound)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol for Plant Tissue:

  • Homogenization: Weigh a precise amount of dried and powdered plant tissue (e.g., 100 mg) into a microcentrifuge tube.

  • Extraction: Add 1 mL of methanol containing the internal standard.

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

For more complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) cleanup step can be incorporated after the initial extraction.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient Elution 0-1 min: 5% B; 1-23 min: 5-100% B; 23-27 min: 100% B; 27.1-31 min: 5% B[2]
Flow Rate 0.35 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5-10 µL
Mass Spectrometry (MS) Conditions

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Settings:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Gas Flow Rates Optimize for the specific instrument

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound. The exact mass of this compound (C13H18N2O3) is 250.1317 g/mol .[3]

CompoundIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundESI+251.141163.040145.029
This compoundESI-249.124135.044161.064

Note: The product ions listed are based on the fragmentation of the caffeoyl moiety and are common for caffeic acid derivatives.[4] The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Method Performance Characteristics

The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized in the table below. The provided values are examples based on similar analyses of related compounds and should be experimentally determined for this compound.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Recovery (%) 85 - 115%
Precision (RSD%) < 15%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Methanol + IS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Selection (m/z 251.1 or 249.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification (MRM Transitions) MS2->Quantification Results Results (Concentration Data) Quantification->Results

Caption: Workflow for this compound detection.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the detection and quantification of this compound in various biological matrices. Proper sample preparation and optimization of LC and MS parameters are crucial for achieving accurate and reliable results. This methodology is well-suited for applications in pharmacology, natural product chemistry, and metabolomics research.

References

Application Note: Quantitative Analysis of Phenolamides in Tomato (Solanum lycopersicum)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenolamides, a class of specialized plant metabolites, are formed by the conjugation of a polyamine (like putrescine) or an amino acid with a hydroxycinnamic acid (such as caffeic or ferulic acid). In tomatoes (Solanum lycopersicum), these compounds, particularly N-caffeoylputrescine and N-feruloylputrescine, play significant roles in plant development and defense mechanisms against pathogens.[1][2] Their bioactive properties also make them of interest for their potential health benefits. Accurate quantification of these molecules is crucial for understanding their physiological roles and for assessing the nutritional quality of different tomato varieties. This document provides a detailed protocol for the extraction and quantitative analysis of phenolamides in tomato fruit using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The concentration of phenolamides can vary significantly between different tomato varieties and tissues. The following table summarizes representative quantitative data for major phenolamides found in tomatoes.

PhenolamideTomato Variety/TissueConcentration (mg/100g Fresh Weight)
N-caffeoylputrescineCherry Tomato (var. cerasiforme)0.03 ± 0.02[3]
N-feruloylputrescineCherry Tomato (var. cerasiforme)0.04 ± 0.02[3]
NaringeninCuban Pepper59.08[4]
NaringeninCorno Andino36.19[4]
NaringeninCornabel10.94[4]

Experimental Protocols

This section details the complete workflow for the quantitative analysis of phenolamides, from sample preparation to data acquisition.

Materials and Reagents
  • Tomato Fruit: Fresh, frozen at -80°C, or freeze-dried.

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Extraction Solvent: Methanol/Water/Formic Acid (80:19:1, v/v/v).[5]

  • Analytical Standards: N-caffeoylputrescine, N-feruloylputrescine (and other relevant phenolamides), and an appropriate internal standard (e.g., a deuterated analog).

  • Equipment:

    • Homogenizer (e.g., mortar and pestle with liquid nitrogen).

    • Lyophilizer (freeze-dryer).

    • Centrifuge.

    • Vortex mixer.

    • Analytical balance.

    • Syringe filters (0.22 µm PTFE).

    • UPLC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing S1 Tomato Sample Collection S2 Freezing (Liquid N2) S1->S2 S3 Lyophilization (Freeze-Drying) S2->S3 S4 Homogenization S3->S4 E1 Add Extraction Solvent (80% Methanol, 1% Formic Acid) S4->E1 E2 Vortex & Sonicate E1->E2 E3 Centrifuge E2->E3 E4 Collect Supernatant E3->E4 E5 Filter (0.22 µm) E4->E5 A1 UPLC-MS/MS Analysis E5->A1 A2 Data Acquisition (MRM Mode) A1->A2 D1 Peak Integration A2->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: Experimental workflow for phenolamide quantification.

Detailed Protocol Steps

Step 1: Sample Preparation

  • Collect fresh tomato fruits and immediately freeze them in liquid nitrogen to quench metabolic activity.[5]

  • Lyophilize the frozen samples to dryness. This allows for accurate weighing and prevents degradation during storage.

  • Homogenize the freeze-dried tissue into a fine powder using a mortar and pestle, preferably under liquid nitrogen to prevent thawing.[5]

  • Store the resulting powder at -80°C until extraction.

Step 2: Extraction of Phenolamides

  • Weigh approximately 0.3 g of the homogenized, freeze-dried tomato powder into a centrifuge tube.[5]

  • Add 3 mL of the pre-chilled extraction solvent (Methanol/Water/Formic Acid; 80:19:1, v/v/v).[5]

  • Add the internal standard to the extraction mixture to a final concentration of 100 ng/mL.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 15 minutes in cold water.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 2 mL of the extraction solvent, and the supernatants can be combined.

  • Filter the final supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[5]

Step 3: Preparation of Standard Solutions

  • Prepare individual stock solutions of each phenolamide standard (e.g., N-caffeoylputrescine, N-feruloylputrescine) in methanol at a concentration of 1 mg/mL.[6]

  • Create a mixed working standard solution by diluting the stock solutions.

  • Prepare a series of calibration standards by serially diluting the mixed working standard solution with the extraction solvent. A typical concentration range would be 0.5 to 100 ng/mL.[3]

  • Add the internal standard to each calibration point at the same concentration used for the samples.

Step 4: UPLC-MS/MS Analysis The following are typical parameters and should be optimized for the specific instrument used.

  • UPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize spray voltage (e.g., 3.5-4.5 kV), capillary temperature (e.g., 300°C), and gas flows (sheath, auxiliary, and sweep gas) for maximum signal intensity.[3]

    • MRM Transitions: Determine the optimal precursor ion [M+H]+ and product ions for each target phenolamide and the internal standard by infusing individual standard solutions. Collision energy should be optimized for each transition.

Biosynthesis and Data Analysis

Simplified Biosynthesis Pathway

Phenolamides in tomatoes are synthesized from amino acid precursors and polyamines. The pathway involves the phenylpropanoid pathway to produce hydroxycinnamoyl-CoA esters, which are then conjugated to polyamines like putrescine.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou Caf Caffeic Acid Cou->Caf CouCoA p-Coumaroyl-CoA Cou->CouCoA Fer Ferulic Acid Caf->Fer CafCoA Caffeoyl-CoA Caf->CafCoA FerCoA Feruloyl-CoA Fer->FerCoA CafPut N-Caffeoylputrescine CafCoA->CafPut Acyltransferase FerPut N-Feruloylputrescine FerCoA->FerPut Acyltransferase Arg Arginine / Ornithine Put Putrescine Arg->Put ADC / ODC enzymes Put->CafPut Acyltransferase Put->FerPut Acyltransferase

Caption: Simplified biosynthesis pathway of major tomato phenolamides.

Quantitative Data Analysis Workflow

The quantification process involves integrating the signal from the mass spectrometer and comparing it against a standard curve.

G Raw Raw UPLC-MS/MS Data (.raw file) Integ Peak Integration (Analyte & IS) Raw->Integ Ratio Calculate Peak Area Ratio (Analyte / IS) Integ->Ratio Calib Plot Calibration Curve (Area Ratio vs. Concentration) Ratio->Calib Quant Calculate Concentration in Sample Calib->Quant

Caption: Workflow for quantitative data analysis.

  • Peak Integration: Using the instrument's software, integrate the peak areas for the specific MRM transitions of each target analyte and the internal standard in both the samples and the calibration standards.

  • Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of each standard.

  • Linear Regression: Apply a linear regression to the calibration curve to obtain an equation (y = mx + c) and a correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification: Calculate the peak area ratio for each analyte in the tomato samples. Use the regression equation from the calibration curve to determine the concentration of the phenolamide in the extract.

  • Final Concentration: Adjust the calculated concentration for the initial weight of the tomato sample to report the final value, typically in mg/100g of fresh or dry weight.

References

Application Notes and Protocols: Caffeoylputrescine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylputrescine, a naturally occurring phenolic amide, has garnered attention in cell culture applications for its potential therapeutic effects, primarily in oncology. This document provides detailed application notes and experimental protocols for the use of this compound, specifically N-p-coumaroyl-N'-caffeoylputrescine (PCC), in a research setting.

Application Notes

Sensitization of Cancer Cells to Chemotherapeutic Agents

This compound has been demonstrated to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs like adriamycin.[1][2] This effect is particularly relevant in the context of drug resistance, a major obstacle in cancer therapy.

  • Mechanism of Action: this compound modulates the expression of Heat Shock Protein 90 (HSP90AA1).[1][2] This modulation, in turn, affects the expression of mutant p53 (Mut-p53), a protein often implicated in tumor progression and drug resistance.[1] By downregulating HSP90AA1 and subsequently Mut-p53, this compound can reverse adriamycin-induced drug resistance in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[1][2]

  • Synergistic Effects: When used in combination with adriamycin, this compound leads to a greater reduction in cancer cell viability than adriamycin alone.[1] This suggests a synergistic interaction that could potentially allow for lower, less toxic doses of chemotherapeutic agents to be used in treatment.

Potential Anti-Cancer Activity via STAT3 Pathway Inhibition

While this compound itself may not exhibit strong direct cytotoxicity at lower concentrations, its structural relatives, caffeic acid derivatives, are known inhibitors of the JAK/STAT3 signaling pathway.[2][3] The constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers and contributes to cell proliferation, survival, and invasion.[4][5]

  • Putative Mechanism: It is hypothesized that this compound may inhibit the phosphorylation of key proteins in the JAK/STAT3 cascade, such as JAK1, JAK2, and STAT3 itself.[3] This inhibition would lead to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis, thereby impeding tumor growth.[3]

Induction of Apoptosis

Natural phenolic compounds are widely recognized for their ability to induce apoptosis, or programmed cell death, in cancer cells.[6][7][8][9][10] Although direct apoptosis induction by this compound at low concentrations is not its primary observed effect, related compounds suggest this as a potential application, particularly at higher concentrations or in specific cell types.[1] The induction of apoptosis is a key mechanism for anti-cancer agents.[8][9]

Potential Anti-Inflammatory Effects

Caffeic acid derivatives have demonstrated anti-inflammatory properties in various cell culture models.[11][12][13][14] For instance, in macrophage cell lines like RAW264.7, these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS).[13][15] This suggests a potential application for this compound in studying and modulating inflammatory responses at the cellular level.

Potential Neuroprotective Effects

Compounds structurally related to this compound, such as caffeic acid phenethyl ester (CAPE) and caffeoylquinic acids, have shown neuroprotective effects in vitro.[16][17][18][19][20][21][22] These effects are often attributed to their antioxidant properties and their ability to protect neuronal cells from oxidative stress-induced toxicity.[18][20] For example, in PC-12 cells, a common model for neuronal studies, related compounds have been shown to increase cell viability and reduce intracellular oxidative stress under neurotoxic conditions.[18] This points to a potential avenue of research for this compound in the context of neurodegenerative disease models.

Data Presentation

Table 1: Effect of this compound (PCC) on the Viability of Cancer Cell Lines in Combination with Adriamycin (ADR)

Cell LineTreatmentConcentrationIncubation Time (h)Cell Viability Reduction (%)Reference
HepG250 µM ADR50 µM2438.3[1]
HepG250 µM ADR + 5 µM PCC50 µM + 5 µM2450.5[1]
MCF-750 µM ADR50 µM2441.7[1]
MCF-750 µM ADR + 5 µM PCC50 µM + 5 µM2445.7[1]

Table 2: IC50 Values of Caffeic Acid and Related Compounds in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Caffeic AcidHT2985.54 ± 3.17 µg/ml[7]
Caffeic AcidCaCo2Varies with time[23]
Caffeic Acid Amide DerivativeHCT1160.34[24]
Combretastatin AnalogueHeLa1.2 ± 0.09[25]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol outlines the steps to determine the effect of this compound on cell viability, both alone and in combination with other drugs.

Materials:

  • This compound (PCC) stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of this compound in complete medium. For combination studies, also prepare solutions of the second compound (e.g., adriamycin) with and without this compound.

  • Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[26]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][6][27][28] Be careful to avoid introducing bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][6][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values if applicable.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol provides a method to analyze the expression of target proteins such as HSP90AA1 and Mut-p53 following treatment with this compound.

Materials:

  • This compound (PCC)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HSP90AA1, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2, MCF-7) in 6-well plates at a density of 2.5 x 10⁵ cells per well.[1] After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5, 10, 30 µM) for 24 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well.[26]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[26]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[26] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation start Start: Cell Culture (e.g., HepG2, MCF-7) treatment Treatment with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability protein_extraction Cell Lysis and Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot Western Blot Analysis (HSP90AA1, Mut-p53) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end G cluster_pathway Putative Signaling Pathway of this compound in Cancer Cells cluster_jak_stat Putative JAK/STAT Inhibition CP This compound HSP90 HSP90AA1 CP->HSP90 JAK JAK1/2 CP->JAK Potential Inhibition Mutp53 Mutant p53 HSP90->Mutp53 DrugResistance Drug Resistance Mutp53->DrugResistance STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimerization STAT3_P->Dimer Nucleus Nuclear Translocation Dimer->Nucleus TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

References

Application Notes and Protocols for In Vitro Bioactivity of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeoylputrescine (CP) is a hydroxycinnamic acid amide found in various plants, known to possess a range of bioactive properties including antioxidant, antidiabetic, and neuroprotective effects. As a member of the phenolics family, CP's structure, which combines caffeic acid and the polyamine putrescine, is key to its biological functions. Its potential as a therapeutic agent is an active area of research. These application notes provide detailed protocols for common in vitro assays used to characterize the bioactivity of this compound and its derivatives.

Antioxidant Activity Assays

Antioxidant capacity is a fundamental bioactivity of phenolic compounds like this compound. It is typically evaluated by measuring the compound's ability to scavenge stable free radicals. The most common assays are the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from deep purple to yellow.[1][2] The change in absorbance at 517 nm is measured spectrophotometrically and is proportional to the antioxidant's scavenging capacity.[1][3] This method is rapid, simple, and widely used for screening the antioxidant potential of natural products.[2]

Quantitative Data Summary:

CompoundAssayResult (IC50)Reference
N-p-coumaroyl-N'-caffeoylputrescine (PCC)DPPH0.936 µg/mL[4]

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Methanol (or Ethanol), spectrophotometric grade[1]

  • This compound (or test sample)

  • Positive control (e.g., Ascorbic acid, Trolox)[1]

  • 96-well microplate or spectrophotometer cuvettes[3]

  • Microplate reader or spectrophotometer[1]

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5][6] This working solution should be freshly prepared and kept protected from light, as DPPH is light-sensitive.[1][3] Adjust the concentration to achieve an absorbance of approximately 1.0 at 517 nm.[6]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.[1][6]

  • Reaction Setup (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.[5]

    • Add 100 µL of the this compound dilutions to the respective wells.[5]

    • Positive Control: Add 100 µL of serially diluted positive control (e.g., ascorbic acid) to separate wells containing 100 µL of DPPH solution.

    • Blank/Negative Control: Add 100 µL of the solvent (e.g., methanol) instead of the sample to wells containing 100 µL of DPPH solution.[5][6]

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.[2][5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank/negative control and A_sample is the absorbance of the test sample.[5]

    • Plot the percentage of inhibition against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[6]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_process Incubation & Measurement cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution to Wells DPPH_Sol->Add_DPPH Sample_Sol Prepare this compound Stock & Dilutions Add_Sample Add 100 µL Sample/ Control/Blank to Wells Sample_Sol->Add_Sample Control_Sol Prepare Positive Control (e.g., Ascorbic Acid) Control_Sol->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Application Note: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7][8] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, causing decolorization, which is measured by the decrease in absorbance at 734 nm.[7][9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Assay

Materials:

  • ABTS diammonium salt[8]

  • Potassium persulfate[7]

  • Ethanol or Phosphate-buffered saline (PBS)[7]

  • This compound (or test sample)

  • Positive control (e.g., Trolox)[8]

  • 96-well microplate[8]

  • Microplate reader[7]

Procedure:

  • ABTS•+ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

    • Mix the two solutions in a 1:1 volume ratio.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][8]

  • ABTS•+ Working Solution Preparation:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6][8]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Reaction Setup (96-well plate):

    • Add a small volume (e.g., 10-20 µL) of the sample, positive control, or blank (solvent) to each well.[7]

    • Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well to initiate the reaction.

  • Incubation: Mix gently and incubate at room temperature for approximately 6 minutes.[7][10]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[7][9]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using a formula analogous to the DPPH assay and determine the IC50 value.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Radical & Sample Preparation cluster_reaction Assay Reaction cluster_process Incubation & Measurement cluster_analysis Data Analysis Stock Prepare ABTS & K2S2O8 Solutions Incubate_Stock Mix 1:1 & Incubate in Dark (12-16h) Stock->Incubate_Stock Work_Sol Dilute Stock to Absorbance of 0.70 at 734 nm Incubate_Stock->Work_Sol Add_ABTS Add 190 µL ABTS•+ Working Solution Work_Sol->Add_ABTS Sample_Sol Prepare Sample & Control Dilutions Add_Sample Add 10 µL Sample/ Control to Wells Sample_Sol->Add_Sample Incubate Incubate at RT (6 min) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & Determine IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Anticancer Activity Assays

The potential of this compound as an anticancer agent can be initially screened in vitro by assessing its cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note: The MTT assay measures cell viability and proliferation.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[12] The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells. A reduction in cell viability upon treatment with this compound indicates cytotoxic or anti-proliferative activity.

Quantitative Data Summary:

CompoundCell LineAssayResult (Effect)Reference
N-p-coumaroyl-N'-caffeoylputrescine (PCC)HepG2, MCF-7CCK-8Dose-dependently decreased HSP90AA1 expression. No significant cytotoxicity up to 120 µM in HepG2 cells.[4]
Caffeic acid n-butyl ester (CAE) (related compound)A431 (Skin Cancer)MTTIC50 of 20 µM[13]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)[4]

  • Complete cell culture medium (e.g., EMEM with 10% FBS)[14]

  • 96-well cell culture plates

  • This compound (or test compound)

  • Positive control (e.g., Doxorubicin)[14]

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7; or DMSO)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours (or until ~75-80% confluent) at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells for untreated cells (negative control) and a positive control.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Abs_sample / Abs_control) x 100

    • Where Abs_sample is the absorbance of treated cells and Abs_control is the absorbance of untreated cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

PCC_Anticancer_Pathway PCC This compound Derivative (PCC) HSP90 HSP90AA1 PCC->HSP90 inhibits p53 Mutant p53 HSP90->p53 stabilizes DrugRes Drug Resistance Genes p53->DrugRes upregulates ADR_Res Adriamycin Resistance DrugRes->ADR_Res leads to

References

Application Notes and Protocols for Caffeoylputrescine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a naturally occurring phenolic amide found in various plants, including tobacco (Nicotiana tabacum L.) and Saxifraga tangutica.[1][2] It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][3] These attributes make this compound a compound of significant interest for research in drug discovery and development. This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting.

Biochemical and Physical Properties

This compound, also known as N-Caffeoylputrescine or Paucine, possesses the following chemical and physical properties:

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[4]
Molecular Weight 250.30 g/mol [4][5]
CAS Number 29554-26-5[4]
Appearance Solid-
Purity Typically >95% for research grade[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Water solubility is estimated to be 2295 mg/L at 25°C.[6][7][8]
Synonyms N-Caffeoylputrescine, (E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)propenamide[4][9]

Suppliers of Research-Grade this compound

A number of chemical suppliers provide this compound for research purposes. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity.

SupplierWebsitePurity
CymitQuimica --INVALID-LINK--95%~99%[4]
BOC Sciences --INVALID-LINK-->98%[6]
MedChemExpress --INVALID-LINK-->98%
ChemFaces --INVALID-LINK-->98%[7]
BIORLAB --INVALID-LINK--Not specified[9]
ScreenLib --INVALID-LINK--Not specified[8]

Research Applications

This compound has demonstrated potential in several key research areas:

  • Antioxidant Activity: As a phenolic compound, this compound exhibits significant free radical scavenging activity.[1]

  • Cancer Research: Studies have shown that a related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), modulates the heat shock protein 90 (HSP90AA1), which is a key target in cancer therapy. This suggests that this compound may have similar potential as an HSP90 inhibitor.[1] PCC has also been shown to reduce adriamycin-induced drug resistance in cancer cells.[1]

  • Plant Biology: this compound is involved in plant defense mechanisms and its production can be regulated by the jasmonate signaling pathway.[10]

  • Neuroprotective Properties: Research on related phenolic amides suggests potential neuroprotective effects.[3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from standard DPPH assay methodologies to determine the free radical scavenging activity of this compound.[9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the sample concentrations.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows:

    Where:

    • A_sample is the absorbance of the treated cells.

    • A_control is the absorbance of the vehicle-treated control cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentrations.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol outlines the steps to investigate the effect of this compound on the mTOR signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

High-Performance Liquid Chromatography (HPLC) for Quantification in Plant Extracts

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Materials:

  • This compound standard

  • Plant material

  • Methanol (70%)

  • Formic acid

  • Acetonitrile

  • HPLC system with a C18 column and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Extract a known weight of the powder with 70% methanol using ultrasonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.3% formic acid in water) and mobile phase B (acetonitrile). A typical gradient could be: 0-10 min, 3% B; 10-18 min, 3-15% B; 18-28 min, 15-25% B; 28-30 min, 25-95% B; 30-40 min, 95% B.[6]

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection Wavelength: Monitor at a wavelength appropriate for phenolic compounds (e.g., 280 nm or 320 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound at different concentrations.

    • Inject the plant extract and the standards into the HPLC system.

    • Identify the this compound peak in the chromatogram of the extract by comparing the retention time with the standard.

    • Quantify the amount of this compound in the extract by using the calibration curve.

Signaling Pathway Diagrams

This compound Biosynthesis and Jasmonate Signaling in Plants

G cluster_0 Jasmonate Signaling cluster_1 This compound Biosynthesis Wounding Wounding/ Herbivory JA Jasmonic Acid (JA) Wounding->JA JAZ JAZ Repressor JA->JAZ degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 PAL Phenylalanine Ammonia-Lyase (PAL) MYC2->PAL activates ADC Arginine Decarboxylase (ADC) MYC2->ADC activates Cinnamic_acid Cinnamic Acid PAL->Cinnamic_acid Agmatine Agmatine ADC->Agmatine Phenylalanine Phenylalanine Phenylalanine->PAL C4H Cinnamate-4-hydroxylase Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric Acid C4H->p_Coumaric_acid C3H p-Coumarate 3-hydroxylase p_Coumaric_acid->C3H Caffeic_acid Caffeic Acid C3H->Caffeic_acid FourCL 4-Coumarate-CoA ligase Caffeic_acid->FourCL Caffeoyl_CoA Caffeoyl-CoA FourCL->Caffeoyl_CoA PHT Putrescine Hydroxycinnamoyl Transferase (PHT) Caffeoyl_CoA->PHT Arginine Arginine Arginine->ADC Agmatine_iminohydrolase Agmatine iminohydrolase Agmatine->Agmatine_iminohydrolase N_Carbamoylputrescine N-Carbamoylputrescine Agmatine_iminohydrolase->N_Carbamoylputrescine N_Carbamoylputrescine_amidohydrolase N-Carbamoylputrescine amidohydrolase N_Carbamoylputrescine->N_Carbamoylputrescine_amidohydrolase Putrescine Putrescine N_Carbamoylputrescine_amidohydrolase->Putrescine Putrescine->PHT This compound This compound PHT->this compound

Caption: this compound biosynthesis is induced by jasmonate signaling in plants.

Experimental Workflow for Investigating this compound's Anticancer Effects

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation A Purchase & QC of This compound B Cell Culture (e.g., HepG2, MCF-7) A->B E HSP90 ATPase Inhibitor Assay A->E C Cell Viability Assay (MTT) - Determine IC50 B->C D Western Blot Analysis - mTOR pathway - HSP90 client proteins B->D C->D Inform concentrations for treatment F Quantitative Data Summary (IC50 values) C->F G Pathway Modulation Analysis D->G E->G H Conclusion on Anticancer Potential F->H G->H

Caption: Workflow for assessing the anticancer properties of this compound.

Postulated Signaling Pathway of this compound Derivative (PCC) in Cancer Cells

G PCC N-p-coumaroyl-N'- This compound (PCC) HSP90 HSP90AA1 PCC->HSP90 Mut_p53 Mutant p53 HSP90->Mut_p53 stabilizes SP1 SP1 Mut_p53->SP1 MDR1 MDR1 SP1->MDR1 Drug_Resistance Adriamycin Drug Resistance MDR1->Drug_Resistance contributes to

Caption: PCC inhibits HSP90, leading to reduced drug resistance in cancer cells.

References

Application Notes and Protocols for the Analysis of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species. It belongs to the family of hydroxycinnamic acid amides (HCAAs), which are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification in various biological matrices are crucial for researchers in drug discovery and development.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.

Data Presentation

A summary of typical quantitative data for this compound analysis is presented in Table 1. This data is compiled from literature sources and represents expected performance characteristics for the described methods.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterPlant Tissue (Hairy Roots)Cell Culture (General Metabolomics)
Extraction Method Ultrasonic-assisted solvent extractionMethanol-based quenching and extraction
Analytical Method HPLC-MS/MSUPLC-MS/MS
Yield Up to 141.10 mg/L (with elicitor)[1]Matrix-dependent
Recovery > 85% (typical for similar analytes)> 85% (typical for similar analytes)
Limit of Detection (LOD) 0.01 - 10 ng/mL (expected range)0.01 - 10 ng/mL (expected range)
Limit of Quantification (LOQ) 0.05 - 50 ng/mL (expected range)0.05 - 50 ng/mL (expected range)
**Linearity (R²) **> 0.99 (typical)> 0.99 (typical)

Note: The values for recovery, LOD, and LOQ for cell culture are estimations based on typical performance for the analysis of similar phenolic compounds by LC-MS/MS, as specific validated data for this compound in this matrix was not available in the reviewed literature. Method validation is essential for each specific application.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Plant Tissues (e.g., Physalis peruviana Hairy Roots)

This protocol is adapted from a method for the extraction of this compound from hairy root cultures.[1]

1. Sample Preparation:

  • Harvest fresh plant material (e.g., hairy roots).

  • Lyophilize (freeze-dry) the plant material to a constant weight.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Weigh approximately 200 mg of the dried, powdered plant material into a centrifuge tube.

  • Add 2 mL of 70% methanol (LC-MS grade).

  • Vortex the mixture thoroughly.

  • Perform ultrasonic-assisted extraction in a sonication bath at 80°C for 1 hour.

  • Centrifuge the extract at 3000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Pool the supernatants from all three extractions.

3. Sample Filtration:

  • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Extraction of this compound from Adherent Cell Cultures

This protocol provides a general method for the extraction of polar metabolites, including this compound, from adherent cell cultures.[2]

1. Cell Culture:

  • Grow adherent cells in a suitable culture vessel (e.g., 6-well plate) to the desired confluency.

2. Quenching and Washing:

  • Aspirate the cell culture medium.

  • Quickly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the wash buffer completely.

3. Extraction:

  • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

  • Scrape the cells from the surface of the plate using a cell scraper.

  • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the mixture for 10 minutes at 4°C.

4. Protein and Debris Removal:

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

5. Sample Collection and Storage:

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • The extract can be analyzed immediately or stored at -80°C. For analysis, evaporate the solvent under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis Method

The following provides a general LC-MS/MS method that can be used as a starting point for the analysis of this compound. Method optimization and validation are crucial for each specific application.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be determined by infusion of a this compound standard. A possible precursor ion would be [M+H]⁺ at m/z 251.15. Product ions would need to be determined experimentally).

Stability and Storage Recommendations

Based on the stability of related hydroxycinnamic acid amides and caffeoylquinic acids, the following recommendations are provided for handling and storing this compound samples and standards:

  • pH Stability: this compound is expected to be most stable in acidic conditions (pH 3-5). Degradation is likely to increase in neutral and alkaline solutions.[3][4]

  • Temperature Stability: For short-term storage, samples should be kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[5]

  • Light Sensitivity: Exposure to light may cause isomerization or degradation. Samples and standards should be stored in amber vials or protected from light.[5]

Mandatory Visualization

Caption: Biosynthetic pathway of this compound.

Sample_Prep_Workflow cluster_plant Plant Tissue cluster_cell Cell Culture Plant_Harvest Harvest & Lyophilize Plant_Grind Grind to Fine Powder Plant_Harvest->Plant_Grind Plant_Extract Ultrasonic-Assisted Solvent Extraction Plant_Grind->Plant_Extract Plant_Centrifuge Centrifuge Plant_Extract->Plant_Centrifuge Plant_Filter Filter (0.22 µm) Plant_Centrifuge->Plant_Filter Analysis LC-MS/MS Analysis Plant_Filter->Analysis Cell_Wash Wash with NaCl Cell_Quench Quench & Extract with 80% Methanol Cell_Wash->Cell_Quench Cell_Scrape Scrape & Lyse Cell_Quench->Cell_Scrape Cell_Centrifuge Centrifuge Cell_Scrape->Cell_Centrifuge Cell_Centrifuge->Analysis

Caption: Experimental workflow for this compound sample preparation.

References

Application Notes and Protocols for Caffeoylputrescine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and recommended storage conditions for caffeoylputrescine. The protocols outlined below are based on established methodologies for assessing the stability of phenolic compounds and can be adapted for specific experimental needs.

Introduction

This compound is a naturally occurring polyamine conjugate with potential pharmacological activities. Understanding its stability is critical for accurate experimental results, formulation development, and ensuring its therapeutic efficacy. These notes summarize the key factors influencing the stability of this compound and provide protocols for its proper handling and storage.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data for this compound and related phenolic amides.

Form Storage Temperature Duration Additional Precautions
Solid (Powder) -20°CUp to 3 years[1]Protect from light and moisture.
4°CUp to 2 years[1]Protect from light and moisture.
In Solvent -80°CUp to 6 months[1][2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 month[1][2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]

Factors Influencing this compound Stability

Several environmental factors can affect the stability of this compound. These are primarily inferred from studies on similar compounds containing caffeic acid and amide moieties.

  • pH: Caffeic acid and its derivatives are generally more stable in acidic conditions and are susceptible to degradation under neutral to alkaline conditions.[3][4][5] High pH can lead to the ionization of the phenolic hydroxyl groups, making the molecule more prone to oxidation and other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[6][7] Therefore, maintaining low storage temperatures is essential.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][6] It is crucial to store this compound in light-protected containers.

  • Oxidation: The catechol moiety (3,4-dihydroxyphenyl group) of this compound is susceptible to oxidation. This can be accelerated by the presence of oxygen, metal ions, and high pH.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield caffeic acid and putrescine.[8][9]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[10][11][12]

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a suitable solvent to a final concentration of, for example, 1 mg/mL. Recommended solvents include DMSO for biological assays or methanol/acetonitrile for chromatographic analysis.[1][2][9] Ensure the solvent is of high purity.

  • Vortex or sonicate briefly to ensure complete dissolution.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

4.2.1. Acid and Base Hydrolysis

  • Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Basic Condition: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Neutral Condition: Mix the stock solution with an equal volume of purified water.

  • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).[13]

  • At each time point, withdraw an aliquot and neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature for a defined period, protected from light.

  • Monitor the degradation at various time points by HPLC.

4.2.3. Thermal Degradation

  • Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 80°C).[14]

  • Place the this compound stock solution in a temperature-controlled bath at a high temperature (e.g., 80°C).[14]

  • Sample at various time points and analyze by HPLC.

4.2.4. Photostability Testing

  • Expose the this compound stock solution and solid powder to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16] A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[15]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.[15]

  • Analyze the light-exposed and control samples by HPLC.

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for assessing the purity and degradation of this compound.[8][17]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 320-330 nm for the caffeoyl moiety).

  • Method Validation: The HPLC method should be validated to ensure it is "stability-indicating," meaning it can separate the intact this compound from its degradation products and any excipients.[18]

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for conducting stability studies.

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Caffeic_Acid Caffeic Acid + Putrescine Hydrolysis->Caffeic_Acid Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Isomers Cis-Isomers Photodegradation->Isomers

Caption: Potential degradation pathways of this compound.

Start Start: this compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Acid_Base Acid/Base Hydrolysis Forced_Degradation->Acid_Base Oxidation Oxidation (H2O2) Forced_Degradation->Oxidation Thermal Thermal Stress Forced_Degradation->Thermal Photo Photostability (UV/Vis) Forced_Degradation->Photo Analysis Stability-Indicating HPLC Analysis Acid_Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify Degradants - Determine Degradation Rate - Establish Stability Profile Analysis->Data

Caption: Experimental workflow for this compound stability testing.

References

Application Note and Protocol for the Detection of Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylputrescine is a hydroxycinnamic acid amide (HCAA) synthesized by plants, notably in response to biotic and abiotic stresses. It is formed through the conjugation of caffeic acid, a product of the phenylpropanoid pathway, and putrescine, a polyamine derived from either arginine or ornithine.[1] Emerging research indicates the significant role of this compound and related HCAAs in plant defense mechanisms, where they can act as direct antimicrobial agents and deterrents to herbivores.[1][2] The accumulation of these compounds is a key aspect of the plant's induced defense system, including systemic acquired resistance (SAR).[3][4] The analysis and quantification of this compound are crucial for understanding plant-pathogen interactions, developing disease-resistant crop varieties, and exploring its potential as a bioactive compound for pharmaceutical applications.

This document provides a detailed protocol for the extraction, detection, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS).

Materials and Methods

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol outlines a general method for the extraction of this compound from plant leaves. Optimization may be required depending on the specific plant species and tissue type.

Materials:

  • Fresh or lyophilized plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or mechanical grinder

  • 80% Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, nylon or PTFE)

  • HPLC vials

Protocol:

  • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

  • Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture for 1 hour at 4°C in the dark, with occasional vortexing, to facilitate the extraction of phenolic compounds.

  • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the solid plant debris.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • For enhanced extraction efficiency, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants can be combined.[5]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS/MS analysis. Store at -20°C if not analyzed immediately.

Analytical Detection and Quantification

2.1. HPLC-DAD Method

This method is suitable for the quantification of this compound in extracts with relatively high concentrations of the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 5% B to 40% B over 20 minutes, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 320 nm (for Caffeoyl moiety) |

2.2. LC-MS/MS Method for High Sensitivity and Specificity

This method is recommended for detecting and quantifying low concentrations of this compound and for complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (similar to HPLC-DAD, but can be optimized for faster run times with UHPLC):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Optimized for separation of target analyte from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) (specific to this compound) |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples for presenting results from method validation and sample analysis.

Table 1: HPLC-DAD Method Validation Parameters

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD, n=6) < 2%

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Validation Parameters

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD, n=6) < 5%

| Accuracy (% Recovery) | 98 - 102% |

Table 3: this compound Content in Plant Samples

Sample ID Treatment This compound (µg/g fresh weight) ± SD
WT-Control Mock 1.5 ± 0.2
WT-Pathogen Pathogen Inoculated 12.8 ± 1.1
Mutant-Control Mock 0.8 ± 0.1

| Mutant-Pathogen | Pathogen Inoculated | 3.2 ± 0.4 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing plant Plant Tissue (Leaves) freeze Freeze in Liquid N2 plant->freeze grind Grind to Fine Powder freeze->grind weigh Weigh 100 mg grind->weigh extract Extract with 80% Methanol weigh->extract centrifuge Centrifuge (13,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC-DAD Analysis filter->hplc High Concentration lcms LC-MS/MS Analysis filter->lcms Low Concentration quantify Quantification hplc->quantify lcms->quantify report Data Reporting quantify->report G cluster_biosynthesis Biosynthesis Pathway cluster_signaling Defense Signaling Cascade arginine Arginine putrescine Putrescine arginine->putrescine ADC Pathway ornithine Ornithine ornithine->putrescine ODC Pathway This compound This compound putrescine->this compound phenylalanine Phenylalanine phenylpropanoid Phenylpropanoid Pathway phenylalanine->phenylpropanoid caffeic_acid Caffeic Acid phenylpropanoid->caffeic_acid caffeic_acid->this compound sa Salicylic Acid (SA) Accumulation This compound->sa Potential Link sar Systemic Acquired Resistance (SAR) This compound->sar Contributes to pathogen Pathogen Attack mapk MAPK Cascade pathogen->mapk mapk->putrescine Regulates ADC expression defense_genes Defense Gene Expression (e.g., PR-1) sa->defense_genes defense_genes->sar

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caffeoylputrescine Extraction from Hairy Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Caffeoylputrescine (CP) from hairy root cultures.

Troubleshooting Guide

Issue 1: Low or No Hairy Root Growth

Question: I have infected my plant explants with Agrobacterium rhizogenes, but I am observing very poor or no hairy root induction. What could be the problem?

Answer: Several factors can affect the efficiency of hairy root induction. Consider the following:

  • Explant Type and Age: The type and age of the plant material used as an explant are critical. For many species, young, actively growing tissues like leaves or hypocotyls are more susceptible to transformation.[1]

  • Agrobacterium rhizogenes Strain: Different strains of A. rhizogenes have varying levels of virulence and host specificity.[1] It may be necessary to test multiple strains to find the most effective one for your plant species.

  • Infection and Co-cultivation Conditions: The density of the bacterial suspension (OD600), infection time, and co-cultivation duration are crucial parameters that need to be optimized.[2][3] An optimal bacterial density is often in the range of OD600 = 0.6-0.8.[2][4]

  • Culture Medium: The composition of the co-cultivation medium can influence transformation efficiency. The presence of acetosyringone can help promote the infection process.[5]

Issue 2: Low this compound (CP) Yield

Question: My hairy roots are growing well, but the yield of this compound is consistently low. How can I improve it?

Answer: Low CP yield, despite good biomass, points towards suboptimal culture conditions for secondary metabolite production. Here are key areas to investigate:

  • Culture Medium Composition: The type of basal medium (e.g., B5, MS, White) can significantly impact CP production.[6][7] For Physalis peruviana, B5 medium was found to be most effective for CP yield.[6][7]

  • Carbon Source: The concentration and type of sugar in the medium are important. A sucrose concentration of 4% has been shown to be ideal for CP yield in some studies.[6][7]

  • pH of the Medium: The initial pH of the culture medium should be optimized. A pH of 5.5 has been identified as optimal for CP production in P. peruviana hairy roots.[6][7]

  • Elicitation: The application of elicitors is a powerful strategy to boost secondary metabolite production. Methyl jasmonate (MeJA) has been shown to dramatically increase CP yield.[6][7] The timing and concentration of the elicitor are critical.

  • Harvest Time: The accumulation of secondary metabolites can vary with the growth phase of the hairy roots. It is advisable to perform a time-course experiment to determine the optimal harvest day.

Issue 3: Inconsistent Extraction Efficiency

Question: I am getting variable this compound yields between different extraction batches, even when using roots from the same culture. What could be causing this inconsistency?

Answer: Inconsistent extraction efficiency often points to issues with the extraction protocol itself.

  • Incomplete Cell Lysis: Ensure that the root tissue is thoroughly ground to a fine powder, preferably under liquid nitrogen, to ensure complete cell disruption.

  • Extraction Solvent and Method: The choice of solvent and extraction method is crucial. For CP, 70% methanol with ultrasound-assisted extraction has been shown to be effective.[8] Ensure the solvent-to-sample ratio, temperature, and duration of sonication are consistent.[8]

  • Solvent Evaporation: If a solvent evaporation step is used, be mindful of potential degradation of the target compound due to excessive heat or prolonged exposure to air.

  • Sample Handling: Ensure consistent handling of the supernatant and that it is filtered through an appropriate pore size filter (e.g., 0.22 µm) before analysis to remove any particulate matter.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using hairy root cultures for producing secondary metabolites like this compound? A1: Hairy root cultures are established by infecting plant tissues with Agrobacterium rhizogenes.[9][10][11] The bacterium transfers a part of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, leading to the formation of fast-growing, genetically stable roots.[9][10][11] These "hairy roots" can be cultivated in vitro in hormone-free media and are known for their high capacity to produce secondary metabolites.[10][11]

Q2: How can I confirm that my hairy roots are truly transformed? A2: The most definitive way to confirm transformation is through Polymerase Chain Reaction (PCR) analysis to detect the presence of genes from the Ri plasmid, such as the rol genes (e.g., rolB or rolC), in the hairy root genome.[1][12]

Q3: What is an elicitor and how does it enhance this compound production? A3: Elicitors are compounds that, when added to the culture medium, can trigger a defense response in the plant cells, leading to an increased production of secondary metabolites. Methyl jasmonate (MeJA) is a well-known elicitor that has been shown to significantly increase the yield of this compound in hairy root cultures of Physalis peruviana.[6][7]

Q4: Can I scale up my hairy root culture for larger-scale production of this compound? A4: Yes, hairy root cultures can be scaled up using various types of bioreactors, such as airlift, bubble column, or stirred tank reactors.[13][14] However, challenges such as maintaining adequate oxygen supply and minimizing shear stress need to be addressed for successful large-scale cultivation.[14]

Q5: What analytical method is typically used to quantify this compound? A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound in hairy root extracts.[6][8]

Data Presentation

Table 1: Effect of Different Culture Media on P. peruviana Hairy Root Growth and this compound (CP) Yield.

Culture MediumBiomass (g DW/L)Total Phenolic Content (mg/g)CP Yield (mg/L)
B513.38-6.30
White-9.35-

Data sourced from a study on Physalis peruviana hairy roots.[6][7]

Table 2: Influence of Sucrose Concentration on P. peruviana Hairy Root Growth and this compound (CP) Yield.

Sucrose ConcentrationBiomass (g DW/L)CP Yield (mg/L)
4%-Ideal for CP Yield
5%18.40-

Data sourced from a study on Physalis peruviana hairy roots.[6][7]

Table 3: Impact of Methyl Jasmonate (MeJA) Elicitation on P. peruviana Hairy Root Cultures.

TreatmentBiomass (g/L)Total Phenolic Content (mg/g)CP Yield (mg/L)
Control---
100 µM MeJA21.323.34141.10
Fold Increase 0.96 2.12 13.04

Elicitation was carried out for 8 days.[6][7]

Experimental Protocols

Protocol 1: Hairy Root Induction and Culture Establishment
  • Explant Preparation: Sterilize explants (e.g., leaves, stems) from a healthy, in vitro-grown plantlet.

  • Infection: Wound the explants with a sterile scalpel and immerse them in an Agrobacterium rhizogenes suspension (OD600 ≈ 0.6-0.8) for about 10-20 minutes.[2][3]

  • Co-cultivation: Place the infected explants on a solid co-cultivation medium. Incubate in the dark for 2-3 days.[2]

  • Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

  • Root Growth: Subculture the explants on fresh antibiotic-containing medium every 2-3 weeks until hairy roots emerge from the wound sites.

  • Establishment of Liquid Culture: Excise the actively growing hairy roots and transfer them to a liquid medium (e.g., B5 medium with 4% sucrose, pH 5.5) for proliferation.[6][7]

Protocol 2: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Harvest the hairy roots, dry them, and grind them into a fine powder.

  • Extraction: To 200 mg of the dried root powder, add 2 mL of 70% methanol.[8]

  • Sonication: Place the sample in an ultrasonic bath at 80°C for 1 hour.[8]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes.[8]

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times on the remaining pellet to ensure complete extraction.[8]

  • Pooling and Filtration: Pool the supernatants from all three extractions and filter the combined solution through a 0.22 µm syringe filter before HPLC analysis.[8]

Visualizations

Experimental_Workflow cluster_induction Hairy Root Induction cluster_culture Culture & Elicitation cluster_extraction Extraction & Analysis Explant 1. Explant Preparation Infection 2. A. rhizogenes Infection Explant->Infection CoCultivation 3. Co-cultivation Infection->CoCultivation Elimination 4. Bacterial Elimination CoCultivation->Elimination LiquidCulture 5. Liquid Culture Establishment Elimination->LiquidCulture Optimization 6. Culture Optimization (Medium, Sucrose, pH) LiquidCulture->Optimization Elicitation 7. Elicitation (e.g., MeJA) Optimization->Elicitation Harvest 8. Hairy Root Harvest Elicitation->Harvest Extraction 9. Ultrasound-Assisted Extraction Harvest->Extraction Analysis 10. HPLC Analysis Extraction->Analysis

Caption: Workflow for this compound Production.

References

troubleshooting poor peak resolution of Caffeoylputrescine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caffeoylputrescine HPLC Analysis

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common chromatographic issues, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the primary causes of poor peak resolution (broadening, tailing, or overlapping peaks) when analyzing this compound?

Poor peak resolution in HPLC is a multifaceted issue that can stem from the instrument, the column, the mobile phase, or the sample itself. For a compound like this compound, a phenolic amine, common culprits include secondary chemical interactions on the column, improper mobile phase conditions (especially pH), column degradation, sample overload, and issues with sample stability.[1][2] A systematic approach is crucial to identify and resolve the root cause.

Q2: My this compound peak is asymmetrical and tailing. What are the likely causes and solutions?

Peak tailing is frequently observed with phenolic compounds and is often caused by unwanted interactions between the analyte and the stationary phase.[1]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact strongly with the amine and phenolic groups of this compound, causing tailing.[1]

    • Solution: Add a mobile phase modifier like 0.1% formic acid or acetic acid. The acid helps to protonate residual silanols, minimizing these secondary interactions.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in multiple ionization states, leading to peak distortion.[1]

    • Solution: Adjust the mobile phase to a pH at least 1.5-2 units away from the analyte's pKa. For amine-containing compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.

  • Column Contamination: Accumulation of matrix components on the column frit or packing material can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[4] If contamination is suspected, flush the column with a strong solvent.

Q3: My peaks are broad, but symmetrical, leading to poor resolution between this compound and other components. What should I investigate?

Symmetrical peak broadening, which reduces efficiency and resolution, can be traced to several factors:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[1] This is especially critical in UHPLC systems.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly installed to avoid dead volume.[5]

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause premature band broadening.[6]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a different solvent is necessary for solubility, use the weakest possible solvent and minimize the injection volume.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, resulting in broad peaks.[1]

    • Solution: Reduce the sample concentration or the injection volume.[2]

Q4: How can I optimize my mobile phase to improve the separation of this compound?

Mobile phase optimization is critical for achieving good resolution.[7][8] Key parameters to adjust include the organic solvent type and concentration, pH, and additives.

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides lower viscosity (and thus lower backpressure) and sometimes offers different selectivity compared to methanol. Experimenting with both can reveal the optimal choice for your specific separation.

  • Gradient Elution: For complex samples containing this compound, a gradient elution (where the mobile phase composition is changed over time) is often necessary to achieve adequate resolution for all components in a reasonable analysis time.[8][9] Optimizing the gradient slope and duration is key.

  • pH Control: As mentioned, pH is crucial for controlling the ionization state of this compound and minimizing silanol interactions.[7] Using a buffer or an acid modifier (like formic or acetic acid) ensures a stable and reproducible pH.[10]

Q5: Could the stability of my this compound sample be affecting my peak resolution?

Yes, stability is a significant concern. Caffeoyl- derivatives can be unstable and susceptible to degradation under certain conditions, which can manifest as new, unexpected peaks or a decrease in the main peak's area and purity.[11][12]

  • Degradation Pathways: Based on its structure and related compounds, this compound may undergo hydrolysis (cleavage of the amide bond), isomerization (especially when exposed to light), and oxidation.[13]

  • Storage and Handling: Store this compound standards and samples at low temperatures (-20°C or below), protected from light, and in a tightly sealed container to prevent degradation.[11][13] Prepare solutions fresh daily if possible.

  • Troubleshooting: If you suspect degradation, you can perform a forced degradation study (see Protocol 2) to identify potential degradation products and ensure your HPLC method can separate them from the parent peak.[13]

Troubleshooting & Data Visualization

The following diagrams and tables provide a structured approach to troubleshooting and summarize key experimental parameters.

cluster_problem Observed Problem cluster_symptoms Primary Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Resolution Tailing Peak Tailing Problem->Tailing Broad Broad / Overlapping Peaks Problem->Broad Cause_T1 Secondary Interactions (Silanols) Tailing->Cause_T1 Cause_T2 Mobile Phase pH Inappropriate Tailing->Cause_T2 Cause_B1 Extra-Column Effects Broad->Cause_B1 Cause_B2 Sample Solvent Too Strong Broad->Cause_B2 Cause_B3 Column Overload Broad->Cause_B3 Cause_B4 Column Degradation Broad->Cause_B4 Sol_T1 Add Modifier (e.g., 0.1% HCOOH) Use End-Capped Column Cause_T1->Sol_T1 Sol_T2 Adjust pH (2.5-3.5) Cause_T2->Sol_T2 Sol_B1 Use Shorter/Narrower Tubing Cause_B1->Sol_B1 Sol_B2 Dissolve Sample in Mobile Phase Cause_B2->Sol_B2 Sol_B3 Dilute Sample / Reduce Volume Cause_B3->Sol_B3 Sol_B4 Use Guard Column / Replace Column Cause_B4->Sol_B4

Caption: Troubleshooting workflow for poor peak resolution.

Data Summary Tables

Table 1: Troubleshooting Summary for Poor Peak Resolution

Symptom Potential Cause Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1] Add 0.1% formic acid or acetic acid to the mobile phase; use an end-capped column.
Mobile phase pH is too close to analyte pKa.[1] Adjust mobile phase pH to be >2 units away from the pKa.
Column contamination or degradation.[1] Use a guard column; flush or replace the analytical column.[4]
Broad Peaks High extra-column volume.[1] Minimize tubing length and internal diameter; check fittings.
Sample solvent is stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.[2] Reduce sample concentration and/or injection volume.
Split Peaks Partially clogged column frit or void in the column. Replace the column frit or the entire column.
Sample solvent incompatibility. Ensure the sample is fully dissolved and compatible with the mobile phase.
Poor Separation Suboptimal mobile phase composition.[7] Optimize the organic solvent percentage, pH, or switch from isocratic to gradient elution.

| | Inappropriate column chemistry or dimensions. | Select a column with higher efficiency (smaller particles) or different selectivity.[9] |

Table 2: Influence of Mobile Phase Parameters on this compound Separation

Parameter Effect on Separation Typical Adjustment for Improvement
Organic Solvent % Affects retention time and selectivity. Decrease % for more retention; increase % for less retention. Optimize for best resolution.
pH / Modifier Controls analyte ionization and silanol activity.[1] Add 0.1% formic/acetic acid to control pH (2.5-3.5) and reduce peak tailing.
Solvent Type Can change selectivity (peak spacing). Test both Acetonitrile and Methanol to see which provides better resolution.
Flow Rate Affects efficiency and analysis time. Lower flow rate can improve resolution, but increases run time.[2]

| Temperature | Affects viscosity and retention. | Increasing temperature lowers viscosity and backpressure, and may improve peak shape.[2] |

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required for your specific instrument and sample matrix.

  • HPLC System and Column:

    • System: Any standard HPLC or UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm or 100 x 2.1 mm, 1.8 µm).[14]

    • Guard Column: Use a compatible C18 guard column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Preparation: Filter mobile phases through a 0.22 µm filter before use.[15]

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B (linear gradient)

      • 15-17 min: 40% to 95% B (linear gradient)

      • 17-19 min: Hold at 95% B (column wash)

      • 19-20 min: 95% to 5% B (return to initial)

      • 20-25 min: Hold at 5% B (equilibration)

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust for other column dimensions).

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at approximately 325 nm. A photodiode array (PDA) detector is recommended to check for peak purity.[13]

  • System Equilibration:

    • Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.[15]

cluster_inputs Method Inputs cluster_process HPLC Process cluster_output Output MobilePhase Mobile Phase (A: 0.1% HCOOH, B: ACN) Separate Gradient Separation on Column MobilePhase->Separate Column Column (Reversed-Phase C18) Column->Separate Sample Sample (this compound in Diluent) Inject Inject Sample Sample->Inject Inject->Separate Detect UV Detection (~325 nm) Separate->Detect Chromatogram Chromatogram (Peak Resolution) Detect->Chromatogram

Caption: General experimental workflow for HPLC analysis.

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and confirms the stability-indicating nature of your analytical method.[13] The goal is to achieve 5-20% degradation.

  • Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples if necessary.

    • Dilute all samples to the target analytical concentration.

    • Analyze the stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1.

    • Evaluation: Compare the chromatograms. Look for new peaks (degradants) and a decrease in the area of the main this compound peak. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

References

improving Caffeoylputrescine stability in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caffeoylputrescine Solutions

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the stability of this compound in solution for experimental use. Below are troubleshooting guides and frequently asked questions to address common issues encountered during its handling and application.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound solutions.

Issue 1: My this compound solution is rapidly turning yellow or brown.

  • Question: Shortly after dissolving the compound, my clear solution begins to change color. What is causing this, and how can I prevent it?

  • Answer: This discoloration is a classic indicator of oxidation.[1] The caffeoyl moiety of the molecule contains a catechol group, which is highly susceptible to oxidation, forming colored ortho-quinones and subsequent polymers.[1] This process is accelerated by elevated pH, oxygen, light, and the presence of metal ions.[2][3]

    Corrective Actions:

    • Work under an Inert Atmosphere: Prepare solutions in a glove box or use solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes. This minimizes the presence of dissolved oxygen, a key reactant in oxidation.[1][2]

    • Control the pH: this compound, like many phenolic compounds, is more stable in slightly acidic conditions (pH 3-6).[2] If your experimental conditions allow, prepare your stock solution or final medium using a buffer in this pH range. Avoid neutral or alkaline conditions, which promote deprotonation of the phenolic hydroxyl groups and increase susceptibility to oxidation.[1]

    • Add Stabilizing Agents: Introduce antioxidants or chelating agents to the solution. A summary of recommended agents is provided in Table 2.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[2][3][4]

    • Use Appropriate Labware: Avoid using metal spatulas or containers, as transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions.[1][2] Use glass or plastic labware.

Issue 2: I am observing inconsistent results or a loss of biological activity over time.

  • Question: My experiments are not reproducible, or the compound seems less effective in later experiments compared to initial ones. Is this related to stability?

  • Answer: Yes, a loss of activity and poor reproducibility are strong indications of compound degradation. Both oxidation of the catechol group and hydrolysis of the amide bond can render the molecule inactive. Stability is highly dependent on storage and handling. [3] Corrective Actions:

    • Proper Stock Solution Storage: Prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into single-use amounts in tightly sealed vials, and store at -80°C for long-term stability (up to 6 months). [4][5]For shorter periods (up to 1 month), -20°C is acceptable. [4][5] 2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. [5][6]Single-use aliquots are critical to ensure that you are using a fresh, uncompromised sample for each experiment.

    • Prepare Working Solutions Fresh: Dilute the stock to your final working concentration immediately before each experiment. Do not store dilute aqueous solutions for extended periods, even at 4°C.

    • Perform a Stability Check: If problems persist, perform a simple stability study. Prepare your working solution and measure its concentration or a biological endpoint at several time points (e.g., 0, 2, 6, and 24 hours) to determine its viable window for use. An HPLC-based method is ideal for this (see Protocol 2).

    G start Inconsistent Experimental Results Observed q1 Are you using single-use aliquots from a frozen (-80°C) stock? start->q1 sol1 ACTION: Prepare a new stock in DMSO, create single-use aliquots, and store at -80°C. q1->sol1 No q2 Is the working solution prepared fresh before each experiment? q1->q2 Yes sol1->q2 sol2 ACTION: Always prepare working solutions immediately before use. Do not store dilute solutions. q2->sol2 No q3 Is the solution visibly discolored (yellow/brown) during the experiment? q2->q3 Yes sol2->q3 sol3 ACTION: Refer to Troubleshooting Issue 1. Implement stabilization methods (e.g., antioxidants, pH control). q3->sol3 Yes end_node Root cause is likely compound degradation. Implement all corrective actions. q3->end_node No sol3->end_node

    Figure 2. Troubleshooting decision tree for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for making a this compound stock solution?

    • A1: Dimethyl sulfoxide (DMSO) is an excellent choice as it readily dissolves this compound at high concentrations (e.g., 100 mg/mL) and is suitable for long-term storage at -80°C. [4][][8]Other suitable organic solvents include ethanol, acetone, and ethyl acetate. [6][9][10]For experiments, create a concentrated stock in one of these solvents and then dilute it into your aqueous buffer or medium.

  • Q2: What are the primary degradation pathways for this compound?

    • A2: Based on its chemical structure, there are two primary degradation pathways. The first is the oxidation of the 3,4-dihydroxyphenyl (catechol) ring to form a highly reactive ortho-quinone. This quinone can then polymerize, leading to brown-colored solutions. The second pathway is the hydrolysis of the amide bond, which is susceptible to cleavage under strongly acidic or basic conditions, breaking the molecule into caffeic acid and putrescine. [11]

    G CP This compound OX Oxidation (O₂, light, metal ions, high pH) CP->OX HY Hydrolysis (Strong Acid/Base) CP->HY OQ Ortho-quinone intermediate OX->OQ CA Caffeic Acid HY->CA PUT Putrescine HY->PUT POLY Colored Polymers OQ->POLY

    Figure 3. Potential chemical degradation pathways for this compound.
  • Q3: How can I confirm the purity and concentration of my this compound solution?

    • A3: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or Diode-Array Detector (DAD). [12]This technique can separate the parent compound from potential degradation products. For definitive structural identification of the compound or its degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. [11][12]

Data & Protocols

Data Presentation

Table 1: Solubility of (E)-N-Caffeoylputrescine

Solvent Solubility Reference(s)
DMSO ≥ 100 mg/mL [4][][8]
Chloroform Soluble [6][9][10]
Dichloromethane Soluble [6][9][10]
Ethyl Acetate Soluble [6][9][10]

| Acetone | Soluble | [6][9][10]|

Table 2: Recommended Stabilizing Agents for Phenolic Compounds

Agent Type Recommended Starting Concentration Mechanism of Action Reference(s)
Ascorbic Acid Antioxidant 0.1 - 1.0 mM Preferentially oxidized, regenerating the parent compound. [1]
EDTA Chelating Agent 0.1 mM Binds metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation. [1]

| DTT | Antioxidant | 1 - 5 mM | Reducing agent that prevents oxidative damage. | N/A |

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM in DMSO)

  • Materials:

    • (E)-N-Caffeoylputrescine (MW: 250.29 g/mol )

    • High-purity, anhydrous DMSO

    • Argon or nitrogen gas supply

    • Sterile, 1.5 mL amber microcentrifuge tubes or cryovials

    • Glass vial for dissolving

  • Procedure:

    • Weigh out 25.03 mg of this compound into a small glass vial. Perform this in a low-light environment.

    • Add 800 µL of anhydrous DMSO to the vial.

    • Gently vortex until the solid is completely dissolved. If needed, brief sonication can be used.

    • Sparge the solution gently with argon or nitrogen gas for 1-2 minutes to displace any dissolved oxygen.

    • Bring the final volume to 1.0 mL with anhydrous DMSO.

    • Immediately aliquot the 100 mM stock solution into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.

    • Flush the headspace of each tube with inert gas before tightly sealing the cap.

    • Label and store the aliquots at -80°C.

Protocol 2: Monitoring this compound Stability by RP-HPLC

  • Objective: To determine the rate of degradation of this compound in a specific experimental buffer over time.

  • Procedure:

    • Prepare a working solution of this compound (e.g., 100 µM) in your experimental buffer of interest.

    • Immediately after preparation (Time 0), take a 100 µL sample, place it in an HPLC vial, and inject it into the HPLC system.

    • Store the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).

    • Take subsequent 100 µL samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze each sample using a stability-indicating HPLC method.

    • Record the peak area of the this compound peak at each time point.

    • Plot the percentage of the remaining this compound (Peak Area at T=x / Peak Area at T=0) * 100 versus time to visualize the degradation profile.

  • Example HPLC Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection Wavelength ~325 nm (Caffeoyl moiety)

    | Injection Volume | 10 µL |

References

Technical Support Center: Caffeoylputrescine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Caffeoylputrescine and related hydroxycinnamic acid amides (HCAAs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

A1: The main challenges include managing its chemical stability, overcoming matrix effects from complex samples, achieving adequate chromatographic separation from isomers, and ensuring high sensitivity for low-concentration samples.[1][2] this compound can be sensitive to pH, temperature, and light, which may lead to degradation or isomerization (conversion between trans and cis forms), resulting in inaccurate quantification.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) is highly recommended for its specificity and sensitivity, especially in complex matrices.[3][4] A Diode Array Detector (DAD) can be used, but MS detection (specifically tandem MS) provides superior selectivity and can help differentiate the analyte from co-eluting compounds.[3][4]

Q3: What causes matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1][5][6] This can cause inaccurate and imprecise results.[5][7] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[1]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.[1]

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.[1]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[1] If a SIL-IS is unavailable, a structural analog can be used.[1]

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: To prevent degradation, it is crucial to handle samples with care. Prepare samples fresh, store them at low temperatures (e.g., -20°C), and protect them from light.[2] Adding antioxidants to the extraction solvent can also help if oxidative degradation is a concern.[1] Analyze samples promptly after preparation to minimize the risk of isomerization or degradation.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues during HPLC-MS analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Broadening, Tailing, or Fronting)

Potential Cause & Solution

  • Inadequate Column Equilibration: HILIC and reversed-phase columns require sufficient equilibration time. For a new column, equilibrate with at least 60-80 column volumes. For subsequent runs, use 10-20 column volumes.[8]

  • Mismatch between Sample Solvent and Mobile Phase: The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Dissolve the sample in the initial mobile phase whenever possible.[2][8]

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[2][8]

  • Secondary Interactions: The amine and phenolic groups in this compound can interact with active silanol groups on the column, causing peak tailing. Use a high-purity, end-capped C18 column and ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to suppress silanol ionization.[2]

G start Poor Peak Shape (Broad, Tailing, Fronting) check_equilibration Is Column Adequately Equilibrated? start->check_equilibration solution_equilibration Increase Equilibration Time (10-20 column volumes) check_equilibration->solution_equilibration No check_solvent Is Sample Solvent Weaker than Mobile Phase? check_equilibration->check_solvent Yes end_node Peak Shape Improved solution_equilibration->end_node solution_solvent Dissolve Sample in Initial Mobile Phase check_solvent->solution_solvent No check_overload Is Peak Fronting Observed? check_solvent->check_overload Yes solution_solvent->end_node solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_tailing Is Peak Tailing Observed? check_overload->check_tailing No solution_overload->end_node solution_tailing Use End-Capped Column / Adjust Mobile Phase pH check_tailing->solution_tailing Yes check_tailing->end_node No solution_tailing->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Inaccurate Quantification due to Matrix Effects

Potential Cause & Solution

  • Co-elution of Matrix Components: Interfering compounds from the sample matrix are co-eluting with this compound and affecting its ionization in the MS source.[1]

  • Solution 1: Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective. Evaluate different sorbents and elution solvents to selectively remove interferences while retaining the analyte.

  • Solution 2: Optimize Chromatography: Modify the LC gradient, flow rate, or change to a column with different chemistry to improve the separation between the analyte and interfering peaks.[1]

  • Solution 3: Use an Internal Standard: Add a known concentration of a stable isotope-labeled or structural analog internal standard to all samples, standards, and blanks at the beginning of the sample preparation process. Quantify using the ratio of the analyte peak area to the internal standard peak area. This is the most reliable way to correct for signal variations caused by matrix effects.[1]

G start Inaccurate Quantification (Suspected Matrix Effect) use_is Are You Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->use_is implement_is Implement SIL-IS. This is the Gold Standard for Correction. use_is->implement_is No assess_cleanup Assess Sample Cleanup use_is->assess_cleanup Yes validate Re-validate Method: Check Recovery, Precision, and Accuracy implement_is->validate improve_cleanup Improve Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) assess_cleanup->improve_cleanup assess_chromatography Assess Chromatography improve_cleanup->assess_chromatography optimize_lc Optimize LC Method: - Modify Gradient - Change Column assess_chromatography->optimize_lc optimize_lc->validate

Caption: Decision tree for mitigating matrix effects.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction from Plant Material

This protocol is a general guideline for extracting this compound and other phenolics from dried plant samples.[9]

  • Sample Preparation: Dry the plant material (e.g., leaves, roots) until a constant weight is achieved and grind it into a fine powder.[10][11][12]

  • Extraction:

    • Weigh 200 mg of the dried powder into a centrifuge tube.

    • Add 2 mL of 70% methanol as the extraction solvent.

    • Place the tube in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-60°C) for 1 hour.

    • Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Collection:

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Pool the supernatants from all three extractions.

  • Filtration: Filter the final pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[9]

Protocol 2: General UHPLC-MS/MS Method

This protocol provides a starting point for developing a quantitative method for this compound.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing prep1 Weigh & Grind Plant Material prep2 Ultrasound-Assisted Extraction (70% MeOH) prep1->prep2 prep3 Centrifuge & Collect Supernatant prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject Sample onto C18 Column prep4->analysis1 analysis2 Gradient Elution (H2O/ACN + 0.1% Formic Acid) analysis1->analysis2 analysis3 Detect via ESI-MS/MS (Positive Ion Mode) analysis2->analysis3 analysis4 Monitor MRM Transitions analysis3->analysis4 data1 Integrate Peak Areas analysis4->data1 data2 Generate Calibration Curve (Analyte/IS Ratio) data1->data2 data3 Quantify Concentration data2->data3

Caption: Experimental workflow for this compound quantification.

Data Presentation: Method Parameters

The tables below summarize typical starting parameters for method development. Optimization is required for specific matrices and instrumentation.

Table 1: Suggested UHPLC Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid[7][13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7][13]
Flow Rate 0.3 - 0.4 mL/min[13]
Column Temperature 40 °C[13]
Injection Volume 1 - 5 µL
Example Gradient Start at 5% B, hold for 1 min; linear ramp to 95% B over 10 min; hold for 2 min; return to initial conditions and re-equilibrate.

Table 2: Suggested MS/MS Parameters (Positive Ion Mode)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[14]
Nebulizer Gas Instrument Dependent (e.g., 40 psi)[7]
Drying Gas Temp Instrument Dependent (e.g., 350-400 °C)[7]
Capillary Voltage Instrument Dependent (e.g., 3500 - 4000 V)[7]
Collision Gas Argon

Table 3: Method Validation Parameters & Typical Results

This table shows example validation data reported for similar analytes in complex matrices.

ParameterTypical Range
Recovery 83.7% - 114.4%[15]
Matrix Effect 82.3% - 115.4% (Signal Suppression/Enhancement)[15]
Instrument LOD 0.039 - 0.215 ng/mL (for derivatized polyamines)[15]
Intra-day Precision (CV) < 15%
Inter-day Precision (CV) < 15%
Calibration Curve (R²) > 0.99[16]

References

Technical Support Center: Enhancement of Caffeoylputrescine Production Using Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Caffeoylputrescine Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for enhancing the production of this compound (CP) in plant cell and hairy root cultures through elicitation.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound (CP) production?

A1: Elicitors are chemical or biological molecules that trigger defense and stress responses in plants.[1][2] This response includes the activation of secondary metabolic pathways, leading to the increased synthesis and accumulation of bioactive compounds like this compound.[1][2][3] Elicitors act as signaling molecules, recognized by plant cell receptors, which initiates a cascade of events that upregulate the expression of genes encoding key enzymes in the CP biosynthesis pathway.[3]

Q2: Which elicitors are most effective for enhancing CP production?

A2: Research has shown that several elicitors can effectively enhance CP production. The most commonly reported potent elicitors include:

  • Methyl Jasmonate (MeJA): A well-known plant hormone involved in defense signaling.[1][4]

  • Salicylic Acid (SA): Another key phytohormone in plant defense pathways.[1]

  • Sodium Nitroprusside (SNP): A donor of nitric oxide (NO), which acts as a signaling molecule in plant defense.[1]

The effectiveness of each elicitor can vary depending on the plant species, culture type (cell suspension vs. hairy roots), and experimental conditions.[3]

Q3: How do I determine the optimal concentration and treatment duration for an elicitor?

A3: The optimal concentration and duration of elicitor treatment are critical factors that must be determined empirically for each experimental system.[3] A concentration that is too high can be toxic to the cells and inhibit growth and production, while a concentration that is too low may not induce a significant response. Similarly, the duration of exposure needs to be optimized to capture the peak of CP accumulation before potential degradation or feedback inhibition occurs. It is recommended to perform a dose-response and time-course experiment. For example, in hairy root cultures of Physalis peruviana, MeJA at 100 µM for 8 days resulted in a 13-fold increase in CP yield.[1]

Q4: Can I use a combination of elicitors?

A4: Yes, in some cases, the combined application of different elicitors can have a synergistic effect, leading to a greater enhancement of secondary metabolite production than when used individually.[3] However, the interactions between signaling pathways can be complex, so it is important to test different combinations and concentrations.

Q5: Should I be concerned about the impact of elicitors on biomass growth?

A5: Yes, elicitation often leads to a trade-off between biomass growth and secondary metabolite production. The induction of defense responses can redirect cellular resources from primary metabolism (growth) to secondary metabolism. It is important to monitor biomass (fresh and dry weight) alongside CP production to determine the overall productivity of the culture system. In some instances, a slight decrease in biomass may be acceptable if the increase in CP yield is substantial.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no increase in CP production after elicitation. 1. Suboptimal elicitor concentration. 2. Inappropriate timing of elicitor application (e.g., applied during lag phase or late stationary phase of culture growth). 3. Incorrect treatment duration. 4. Elicitor degradation. 5. Cell line has low production capacity.1. Perform a dose-response experiment with a range of elicitor concentrations. 2. Apply the elicitor during the exponential growth phase of the culture. 3. Conduct a time-course experiment to determine the optimal harvest time after elicitation. 4. Prepare fresh elicitor solutions for each experiment. 5. Screen different cell/hairy root lines for higher productivity.
Significant decrease in biomass after elicitation. 1. Elicitor concentration is too high, causing cytotoxicity. 2. Prolonged exposure to the elicitor.1. Reduce the elicitor concentration. 2. Shorten the duration of the elicitor treatment.
High variability in CP yield between replicate experiments. 1. Inconsistent culture conditions (e.g., temperature, light, agitation). 2. Inconsistent inoculum size or age. 3. Inaccurate preparation of elicitor solutions. 4. Variability in the extraction or analytical procedures.1. Ensure all culture parameters are tightly controlled. 2. Use a standardized protocol for subculturing and inoculation. 3. Prepare elicitor stock solutions carefully and use precise dilutions. 4. Standardize the extraction and HPLC analysis protocols.
Difficulty in extracting and quantifying CP. 1. Inefficient extraction method. 2. Degradation of CP during extraction. 3. Issues with HPLC analysis (e.g., poor peak resolution, baseline noise).1. Use an appropriate solvent (e.g., 70% methanol) and consider methods like ultrasound-assisted extraction.[1] 2. Minimize exposure to light and high temperatures during extraction and storage. 3. Consult an HPLC troubleshooting guide for issues related to mobile phase, column, or detector.

Data Presentation

Table 1: Effect of Different Elicitors on this compound (CP) Production in Hairy Root Cultures of Physalis peruviana [1]

ElicitorConcentration (µM)Treatment Duration (days)Biomass (g/L DW)CP Content (mg/g DW)CP Yield (mg/L)Fold Increase in CP Yield (vs. Control)
Control-811.20.9710.82-
MeJA 100 8 21.3 6.62 141.10 13.04
MeJA200818.55.43100.459.28
SA100815.42.1533.113.06
SNP100816.81.8931.752.93

Data summarized from a study on Physalis peruviana hairy roots.[1] DW = Dry Weight.

Experimental Protocols

Protocol 1: Elicitor Treatment of Hairy Root Cultures[1]

Objective: To induce the production of this compound in hairy root cultures using elicitors.

Materials:

  • 20-day-old liquid hairy root cultures (e.g., of Physalis peruviana in B5 medium)

  • Elicitor stock solutions (e.g., MeJA, SA, SNP in appropriate solvents, filter-sterilized)

  • Sterile pipettes

  • Incubator shaker

Procedure:

  • Prepare stock solutions of the desired elicitors (e.g., MeJA, SA, SNP) at various concentrations (e.g., 50, 100, 200, 400 µM).

  • Aseptically add the elicitor solutions to the 20-day-old liquid hairy root cultures to achieve the final desired concentrations.

  • For the control group, add an equivalent volume of the solvent used to dissolve the elicitors.

  • Incubate the treated and control cultures under the same conditions as before elicitation (e.g., on a rotary shaker at a specific rpm, in the dark or under a defined light regime).

  • Harvest the hairy roots at different time points after elicitation (e.g., 2, 4, 6, and 8 days) for biomass and CP analysis.

Protocol 2: Extraction and Quantification of this compound[1]

Objective: To extract and quantify the amount of this compound from hairy root samples.

Materials:

  • Harvested hairy roots

  • Distilled water

  • Filter paper

  • Oven

  • 70% Methanol

  • Ultrasonicator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., C18)

  • This compound standard

Procedure:

Extraction:

  • Wash the harvested hairy roots twice with distilled water and blot them dry on filter paper to determine the fresh weight (FW).

  • Dry the fresh hairy roots in an oven at 60°C to a constant weight to determine the dry weight (DW).

  • Grind the dried hairy roots into a fine powder.

  • To 200 mg of the dried powder, add 2 mL of 70% methanol.

  • Perform ultrasound-assisted extraction at 80°C for 1 hour.

  • Centrifuge the extract at 3000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

  • Repeat the extraction process two more times and pool the supernatants for a comprehensive extraction.

Quantification (HPLC Analysis):

  • Use an HPLC system equipped with a C18 column and a UV detector.

  • The mobile phase can consist of a gradient of acetonitrile and water (with an acidifier like formic acid).

  • Inject the filtered extract onto the HPLC column.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of CP by using a calibration curve prepared with known concentrations of the CP standard.

  • Express the CP content as mg/g of dry weight and the CP yield as mg/L of culture.

Visualizations

Signaling Pathways

Elicitor_Signaling_Pathway cluster_Elicitors Elicitors cluster_Signaling Intracellular Signaling cluster_TF Transcription Factor Regulation cluster_Biosynthesis Biosynthetic Pathways MeJA Methyl Jasmonate (MeJA) JA_pathway Jasmonate (JA) Signaling Pathway MeJA->JA_pathway SA_elicitor Salicylic Acid (SA) SA_pathway Salicylic Acid (SA) Signaling Pathway SA_elicitor->SA_pathway NO_donor Nitric Oxide Donor (e.g., SNP) NO_signaling Nitric Oxide (NO) Signaling NO_donor->NO_signaling JA_pathway->SA_pathway Crosstalk ROS Reactive Oxygen Species (ROS) JA_pathway->ROS MYC2 MYC2 JA_pathway->MYC2 WRKYs WRKYs JA_pathway->WRKYs SA_pathway->JA_pathway SA_pathway->ROS SA_pathway->WRKYs NPR1 NPR1 (Crosstalk) SA_pathway->NPR1 NO_signaling->ROS Phenylpropanoid Phenylpropanoid Pathway MYC2->Phenylpropanoid Upregulation Polyamine Polyamine Pathway MYC2->Polyamine Upregulation WRKYs->Phenylpropanoid Upregulation WRKYs->Polyamine Upregulation CP_synthesis This compound Biosynthesis Phenylpropanoid->CP_synthesis Polyamine->CP_synthesis

Caption: Elicitor-induced signaling pathways for this compound production.

Experimental Workflow

Experimental_Workflow cluster_Culture Hairy Root Culture cluster_Elicitation Elicitation cluster_Analysis Analysis start Start with established hairy root culture subculture Subculture and grow for 20 days start->subculture treatment Add elicitors to cultures subculture->treatment elicitor_prep Prepare elicitor solutions elicitor_prep->treatment incubation Incubate for a defined period (e.g., 2-8 days) treatment->incubation harvest Harvest hairy roots incubation->harvest biomass Measure fresh and dry weight harvest->biomass extraction Extract this compound harvest->extraction data_analysis Analyze data and compare results biomass->data_analysis hplc Quantify using HPLC extraction->hplc hplc->data_analysis

Caption: Experimental workflow for enhancing this compound production.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low CP Yield check_concentration Is elicitor concentration optimized? start->check_concentration optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_timing Is elicitation timing and duration optimal? check_concentration->check_timing Yes optimize_concentration->check_timing optimize_timing Conduct time-course experiment check_timing->optimize_timing No check_culture Are culture conditions consistent? check_timing->check_culture Yes optimize_timing->check_culture standardize_culture Standardize inoculum and culture parameters check_culture->standardize_culture No check_analysis Is extraction and HPLC protocol validated? check_culture->check_analysis Yes standardize_culture->check_analysis validate_analysis Optimize and validate analytical methods check_analysis->validate_analysis No solution Improved CP Yield check_analysis->solution Yes validate_analysis->solution

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Efficient Caffeoylputrescine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solvent selection for the efficient extraction of Caffeoylputrescine. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a hydroxycinnamic acid amide, a class of naturally occurring phenolic compounds. It is of significant interest to researchers due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for efficient this compound extraction and is largely dictated by the polarity of the target molecule. Polar organic solvents are generally the most effective. Commonly used solvents include:

  • Methanol: Often used in aqueous mixtures (e.g., 70-80%), methanol is highly effective for extracting a wide range of phenolic compounds, including this compound.[1]

  • Ethanol: A less toxic alternative to methanol, ethanol, particularly in aqueous solutions (e.g., 60-80%), also demonstrates high extraction efficiency for phenolic compounds.[2]

  • Acetone: Aqueous acetone solutions are also effective for extracting phenolics.[3]

  • Dimethyl Sulfoxide (DMSO): While an excellent solvent for dissolving pure this compound for in vitro studies, it is less commonly used for initial plant extraction due to its high boiling point and potential for interference in downstream applications.

Q3: Does the polarity of the solvent significantly impact extraction efficiency?

A3: Yes, solvent polarity is a crucial factor. The principle of "like dissolves like" applies, meaning a solvent with a polarity similar to this compound will yield better results. As this compound is a polar molecule, polar solvents are more effective. Using aqueous mixtures of organic solvents can further optimize extraction by modulating the polarity.

Q4: Are there any safety precautions I should take when working with these solvents?

A4: Absolutely. Always work in a well-ventilated area, preferably a fume hood, especially when using volatile solvents like methanol, ethanol, and acetone. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent Choice: The solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to fully extract the compound. 3. Inadequate Sample Preparation: Poor grinding or homogenization of the plant material can limit solvent penetration. 4. Degradation of this compound: The compound may be unstable under the extraction conditions.1. Solvent Optimization: Test a range of polar solvents and their aqueous mixtures (e.g., 70% methanol, 80% ethanol). 2. Parameter Optimization: Increase extraction time and/or temperature. However, be mindful of potential degradation at very high temperatures.[4] 3. Improve Sample Preparation: Ensure the plant material is finely ground to a homogenous powder to maximize surface area contact with the solvent. 4. Assess Stability: Analyze a small sample at different time points during extraction to check for degradation. Consider using milder extraction conditions or adding antioxidants.[4][5]
Co-extraction of Impurities (e.g., chlorophyll) 1. Solvent System: Some solvents, like ethanol, are prone to co-extracting chlorophyll and other pigments.1. Solid-Phase Extraction (SPE): Utilize a purification step like SPE to remove impurities. A C18 cartridge is often effective for purifying phenolic compounds. 2. Solvent Partitioning: Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove chlorophyll before proceeding with the main extraction.
Irreproducible HPLC Results 1. Inconsistent Sample Preparation: Variations in extraction or sample dilution will lead to inconsistent results. 2. Column Contamination: Buildup of impurities on the HPLC column. 3. Mobile Phase Issues: Incorrect preparation, degradation, or air bubbles in the mobile phase.[6][7]1. Standardize Protocol: Adhere strictly to a validated and documented sample preparation protocol. 2. Column Washing: Implement a regular column washing protocol. Use a guard column to protect the analytical column.[6][7] 3. Fresh Mobile Phase: Prepare fresh mobile phase for each run and ensure it is properly degassed.[6][7]
Peak Tailing or Splitting in HPLC Chromatogram 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract for injection is too different from the mobile phase. 3. Column Degradation: The stationary phase of the column is damaged.1. Dilute Sample: Dilute the sample to an appropriate concentration. 2. Solvent Matching: Dissolve the extract in the initial mobile phase composition whenever possible.[6] 3. Replace Column: If the problem persists after troubleshooting other factors, the column may need to be replaced.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from a method used for the extraction of phenolic compounds, including this compound, from Physalis peruviana.[1]

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried material into a fine, homogeneous powder using a laboratory mill.

2. Extraction:

  • Weigh approximately 200 mg of the dried powder into a centrifuge tube.
  • Add 2 mL of 70% methanol in water (v/v).
  • Vortex the mixture thoroughly to ensure complete wetting of the plant material.
  • Place the tube in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).
  • After sonication, centrifuge the mixture at 3000 rpm for 15 minutes.
  • Carefully collect the supernatant.

3. Final Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol provides a general method for purifying this compound from a crude extract.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through a C18 SPE cartridge to activate the stationary phase.
  • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

2. Sample Loading:

  • Dilute the crude this compound extract with deionized water.
  • Load the diluted extract onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities like sugars and salts.
  • (Optional) For further cleanup, wash with 5 mL of 5-10% methanol in water to remove less polar interferences.

4. Elution:

  • Elute the bound this compound from the cartridge with 5 mL of methanol into a clean collection tube.

5. Concentration:

  • Evaporate the methanol from the eluate under a gentle stream of nitrogen gas or using a rotary evaporator.
  • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Visualizations

ExtractionWorkflow Start Start: Plant Material Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Solvent Extraction (e.g., 70% Methanol, UAE) Prep->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter Analysis HPLC Analysis Filter->Analysis

Caption: General workflow for this compound extraction.

SPE_Workflow Start Start: Crude Extract Condition SPE Cartridge Conditioning (Methanol, Water) Start->Condition Load Sample Loading Condition->Load Wash Washing (Water, 5-10% Methanol) Load->Wash Elute Elution (Methanol) Wash->Elute Concentrate Concentration (Evaporation) Elute->Concentrate Pure Purified this compound Concentrate->Pure

Caption: Solid-Phase Extraction (SPE) purification workflow.

TroubleshootingLogic Problem Low Extraction Yield? Solvent Optimize Solvent System Problem->Solvent Yes Success Successful Extraction Problem->Success No Params Adjust Extraction Parameters (Time, Temperature) Solvent->Params Prep Improve Sample Preparation Params->Prep Prep->Success

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Minimizing Caffeoylputrescine Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of Caffeoylputrescine is critical for accurate analysis and downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize the degradation of this valuable bioactive compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a hydroxycinnamic acid amide (HCAA) found in various plants, notably in potato tubers (Solanum tuberosum). It is recognized for its potential antioxidant and anti-inflammatory properties. Like many phenolic compounds, this compound is susceptible to degradation under certain environmental conditions, which can be encountered during extraction. Factors such as pH, temperature, light, and the presence of oxidative enzymes can lead to the breakdown of the molecule, resulting in lower yields and inaccurate quantification. The primary degradation pathway is believed to be the hydrolysis of the amide bond, yielding caffeic acid and putrescine.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The main factors contributing to the degradation of this compound are:

  • pH: this compound is most stable in slightly acidic to neutral conditions (pH 4-6). Alkaline conditions (pH > 8) significantly accelerate the hydrolysis of its amide bond.

  • Temperature: Elevated temperatures can increase the rate of degradation. It is generally recommended to keep extraction temperatures below 60°C.

  • Light: Exposure to light, particularly UV light, can promote the degradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases, can degrade this compound upon cell lysis during extraction.

Q3: What is the primary degradation pathway for this compound?

The most probable degradation pathway for this compound is the hydrolysis of the amide bond that links caffeic acid and putrescine. This reaction breaks the molecule into its two constituent parts: caffeic acid and putrescine. This reaction is catalyzed by both acidic and alkaline conditions, with a significantly higher rate at alkaline pH.

G cluster_reaction Hydrolysis This compound This compound CaffeicAcid Caffeic Acid This compound->CaffeicAcid + H2O (Acid or Base Catalyzed) Putrescine Putrescine This compound->Putrescine + H2O (Acid or Base Catalyzed)

Caption: Hydrolysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Degradation due to pH: The extraction solvent may be too alkaline.- Ensure the pH of the extraction solvent is in the optimal range of 4-6. - If using alkaline conditions for other reasons, minimize the exposure time.
Thermal Degradation: The extraction temperature may be too high.- Maintain the extraction temperature below 60°C. - Consider using non-thermal extraction methods like sonication at a controlled temperature.
Incomplete Extraction: The solvent may not be optimal, or the extraction time may be insufficient.- Use a mixture of an organic solvent and water (e.g., 80% methanol or 80% ethanol). - Increase the extraction time or perform multiple extraction cycles.
Presence of Degradation Products (Caffeic Acid and Putrescine) Hydrolysis during Extraction: The extraction conditions are promoting the breakdown of the amide bond.- Review and adjust the pH and temperature of the extraction protocol as mentioned above. - Minimize the overall extraction time.
Sample Storage: Improper storage of the plant material or extract can lead to degradation.- Store plant material at -80°C immediately after harvesting. - Store extracts in the dark at -20°C.[1]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage.- Use plant material from the same batch and of a similar age. - Standardize the collection and storage procedures for the plant material.
Inconsistent Extraction Procedure: Minor variations in the protocol can lead to different results.- Carefully document and standardize all extraction parameters, including solvent composition, temperature, time, and solid-to-liquid ratio.

Quantitative Data on this compound Stability

The following tables provide an overview of the expected stability of this compound under various conditions. Please note that these are generalized values, and actual degradation rates may vary depending on the specific matrix and other experimental factors.

Table 1: Effect of pH on this compound Stability at Room Temperature (25°C) over 24 hours

pHExpected Degradation (%)Notes
2-3< 5%Generally stable in acidic conditions.
4-6< 2%Optimal pH range for stability.
75-10%Slight degradation may occur at neutral pH.
8-920-40%Significant hydrolysis of the amide bond.
> 10> 50%Rapid degradation.

Table 2: Effect of Temperature on this compound Stability at Optimal pH (pH 5.5) over 8 hours

Temperature (°C)Expected Degradation (%)Notes
4< 1%Ideal for long-term storage of extracts.
25 (Room Temp)< 5%Suitable for short-term processing.
405-15%Degradation becomes more noticeable.
6015-30%Upper limit for extraction to minimize degradation.
80> 40%Significant thermal degradation is expected.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Potato Tubers (Solanum tuberosum)

This protocol is designed to maximize the yield of this compound while minimizing degradation.

Materials:

  • Fresh or frozen potato tubers

  • 80% Methanol (v/v) in water

  • Mortar and pestle or a homogenizer

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation:

    • Wash and peel the potato tubers.

    • Weigh a desired amount of the potato flesh (e.g., 10 g).

    • If using fresh tissue, proceed immediately to the next step. If using frozen tissue, keep it frozen on dry ice or in liquid nitrogen until homogenization.

  • Homogenization:

    • Cut the potato tissue into small pieces.

    • Homogenize the tissue in a pre-chilled mortar and pestle or a homogenizer with 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Incubate the mixture for 1 hour at 4°C with gentle agitation, protected from light.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended):

    • Resuspend the pellet in another volume of 80% methanol and repeat the extraction and centrifugation steps to maximize yield.

    • Pool the supernatants.

  • Concentration:

    • Concentrate the pooled supernatant using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

  • Filtration and Storage:

    • Filter the aqueous extract through a 0.22 µm syringe filter.

    • Store the final extract at -20°C in a dark container until analysis.

G A Sample Preparation (Potato Tubers) B Homogenization (80% Methanol) A->B C Extraction (1 hr, 4°C, dark) B->C D Centrifugation (10,000 x g, 15 min, 4°C) C->D E Collect Supernatant D->E F Concentration (Rotary Evaporator, <40°C) E->F G Filtration & Storage (-20°C, dark) F->G

Caption: this compound Extraction Workflow.

References

Technical Support Center: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize extraction parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during your RSM experiments in a question-and-answer format.

Question: Why is the R-squared (R²) value of my model low?

Answer: A low R-squared value indicates that the model does not adequately explain the variability in your response. Several factors could be contributing to this:

  • Inappropriate Model Selection: The chosen model (e.g., linear, two-factor interaction, or quadratic) may not be complex enough to capture the true relationship between the factors and the response. Consider fitting a higher-order model.[1][2]

  • Narrow Factor Ranges: The selected ranges for your independent variables might be too small, resulting in minimal changes to the response. It is crucial to select appropriate ranges based on preliminary single-factor experiments or literature reviews.

  • High Experimental Error: Significant variability in your experimental procedure can mask the true effects of the factors. Ensure consistent experimental conditions and consider including more center points in your design to get a better estimate of the experimental error.[3]

  • Presence of Outliers: Outliers in your data can significantly impact the model fit. Examine residual plots to identify potential outliers and consider re-running those experiments if necessary.

Question: What should I do if the lack-of-fit for my model is significant?

Answer: A significant lack-of-fit (p-value < 0.05) suggests that the model does not adequately describe the functional relationship between the factors and the response.[2] Here are the steps to address this:

  • Verify the Model: Ensure that you have selected the correct model. If you are using a linear or two-factor interaction model, a quadratic model might provide a better fit, as it can account for curvature in the response surface.[4][5]

  • Check for Outliers: As with a low R-squared value, outliers can contribute to a significant lack-of-fit. Analyze your residual plots carefully.

  • Increase Model Complexity: If a simpler model shows a significant lack-of-fit, you may need to add higher-order terms (e.g., cubic) or consider a different type of model altogether.[6]

  • Re-evaluate Factor Ranges: The optimal conditions might lie outside the experimental region you have selected. The method of steepest ascent can be used to move towards the optimal region before fitting a more detailed model.[7]

Question: My model is significant, but none of my individual factors are. What does this mean?

Answer: This scenario can occur due to multicollinearity, where the independent variables are correlated. This can inflate the variance of the regression coefficients, making them appear non-significant individually, even though the overall model is significant.

  • Examine Correlation Matrix: Check the correlation between your independent variables.

  • Consider Model Reduction: If multicollinearity is high, you might consider removing one of the correlated variables, though this should be done with caution as it can lead to a misspecified model.

  • Focus on the Overall Model: In such cases, the primary value of the model is in predicting the response and finding optimal conditions, rather than interpreting the effect of individual factors.

Question: The predicted optimal conditions from my model validation experiment do not match the experimental results. What went wrong?

Answer: A discrepancy between predicted and experimental results during validation is a common issue.[4] Potential reasons include:

  • Inaccurate Model: The model may not be robust enough to accurately predict the response. This could be due to a poor fit, significant lack-of-fit, or an insufficient number of experiments.

  • Experimental Error: Inconsistency in performing the validation experiment can lead to deviations from the predicted values.

  • Extrapolation: The predicted optimal conditions might be at the edge or outside the original experimental design space, where the model's predictive power is weaker.

  • Changes in Raw Materials or Conditions: Ensure that the raw materials and experimental conditions for the validation run are identical to those used for the initial experiments.

Frequently Asked Questions (FAQs)

What is Response Surface Methodology (RSM)?

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[4][5][8] It allows for the evaluation of the effects of multiple factors and their interactions on one or more response variables.[9] The primary goal of RSM is to find the optimal set of experimental conditions that result in a maximum or minimum response.[1][10]

What are the main steps involved in an RSM experiment?

The typical workflow for an RSM experiment involves the following steps:

  • Screening of Independent Variables: Identifying the key factors that influence the response.

  • Selection of Experimental Design: Choosing an appropriate design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD).[10]

  • Performing the Experiments: Conducting the experimental runs according to the chosen design matrix.

  • Model Fitting and Statistical Analysis: Fitting a polynomial equation to the experimental data and evaluating the model's significance and adequacy using Analysis of Variance (ANOVA).[2][4]

  • Visualization of the Response Surface: Generating 3D response surface and 2D contour plots to visualize the relationship between the factors and the response.[6][11]

  • Determination of Optimal Conditions and Validation: Identifying the optimal settings for the factors and experimentally validating the predicted response.[4]

What is the difference between a Box-Behnken Design (BBD) and a Central Composite Design (CCD)?

Both BBD and CCD are popular experimental designs for fitting a second-order model. The main differences lie in their structure:

  • Central Composite Design (CCD): Consists of factorial points, axial (or star) points, and center points. CCDs can be rotatable, meaning the variance of the predicted response is constant at all points equidistant from the center of the design.

  • Box-Behnken Design (BBD): Is a three-level design that does not contain combinations where all factors are at their highest or lowest levels simultaneously. This can be advantageous when extreme factor combinations are impractical or unsafe. BBDs are generally more efficient in terms of the number of required runs compared to CCDs for the same number of factors.[8]

How do I interpret the 3D response surface and 2D contour plots?

  • 3D Response Surface Plot: This plot provides a visual representation of how the response variable changes as two independent variables are varied.[11] The shape of the surface (e.g., a peak, a valley, or a saddle) indicates the nature of the relationship and helps in locating the optimal region.[6][12]

  • 2D Contour Plot: This is a two-dimensional representation of the response surface, where lines of constant response are drawn in the plane of the independent variables.[8] The contour plot is useful for visualizing the shape of the response surface and identifying the optimal operating conditions.

What software can be used for RSM?

Several software packages are available for designing and analyzing RSM experiments, including:

  • Design-Expert®[13]

  • Minitab®[2][14]

  • JMP®

  • R (with the rsm package)[15]

  • MATLAB[14]

  • Python (using libraries like pyDOE and scikit-learn)[14]

Data Presentation

Table 1: Typical Independent Variables and Their Ranges in Extraction Optimization

Independent VariableTypical RangeUnits
Temperature30 - 80°C
Time30 - 120minutes
Solvent Concentration30 - 90% (v/v)
pH2 - 8
Solid-to-Liquid Ratio1:10 - 1:50g/mL
Ultrasound Power100 - 500W
Microwave Power200 - 800W

Table 2: Key Statistical Parameters for Model Evaluation

ParameterAcceptable ValueInterpretation
Model p-value < 0.05The model is statistically significant.
Lack-of-Fit p-value > 0.05The model adequately fits the data.
R-squared (R²) > 0.80The model explains a high proportion of the variability in the response.
Adjusted R-squared Close to R²Confirms the model's goodness of fit, adjusted for the number of terms.
Adequate Precision > 4Indicates an adequate signal-to-noise ratio.
Coefficient of Variation (C.V.) < 10%Indicates good reproducibility of the experimental data.

Experimental Protocols

Detailed Methodology for a Central Composite Design (CCD)

  • Factor and Level Selection: Identify the key independent variables (factors) and their respective low (-1) and high (+1) levels based on preliminary experiments or literature.

  • Design Generation:

    • Factorial Points: Create a 2^k full or fractional factorial design, where 'k' is the number of factors.

    • Axial Points: Add 2k axial points, which are located at a distance (α) from the center. The value of α is typically chosen to make the design rotatable (α = (2^k)^(1/4)).

    • Center Points: Add multiple (usually 3-6) center points (0, 0, ..., 0) to estimate the experimental error and check for curvature.

  • Experimental Runs: Randomize the order of the experimental runs to minimize the effect of systematic errors.

  • Data Collection: Perform each experiment according to the design matrix and record the response variable.

  • Model Fitting: Use statistical software to fit a second-order polynomial model to the experimental data: Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ where Y is the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, and βᵢⱼ are the interaction coefficients.

  • Statistical Analysis (ANOVA): Evaluate the significance of the model, individual terms, and the lack-of-fit.

  • Response Surface Visualization and Optimization: Generate 3D surface and 2D contour plots to visualize the effects of the factors on the response and determine the optimal conditions.

  • Validation: Conduct experiments at the predicted optimal conditions to verify the model's accuracy.

Mandatory Visualization

experimental_workflow A 1. Factor Screening (Preliminary Experiments) B 2. Selection of Experimental Design (e.g., CCD, BBD) A->B C 3. Perform Randomized Experimental Runs B->C D 4. Data Collection and Response Measurement C->D E 5. Model Fitting (Second-Order Polynomial) D->E F 6. Statistical Analysis (ANOVA) - Model Significance - Lack-of-Fit - R-squared E->F F->B Model is Not Significant or has Significant Lack-of-Fit G 7. Visualization - 3D Response Surfaces - 2D Contour Plots F->G Model is Significant H 8. Determination of Optimal Conditions G->H I 9. Experimental Validation of Predicted Optimum H->I I->H Validation Fails (Re-evaluate Model/Design) J 10. Final Optimized Extraction Protocol I->J Validation Successful

Caption: Experimental workflow for optimizing extraction parameters using Response Surface Methodology.

troubleshooting_logic Start Problem Encountered During RSM Experiment Low_R2 Low R-squared Value? Start->Low_R2 Sig_LOF Significant Lack-of-Fit? Start->Sig_LOF Validation_Fail Validation Experiment Fails? Start->Validation_Fail Check_Model Check Model Appropriateness (Linear vs. Quadratic) Low_R2->Check_Model Yes Check_Ranges Review Factor Ranges Low_R2->Check_Ranges Yes Check_Error Assess Experimental Error (Check Center Points) Low_R2->Check_Error Yes Check_Outliers Analyze Residual Plots for Outliers Sig_LOF->Check_Outliers Yes Refit_Model Refit with a Higher-Order Model Sig_LOF->Refit_Model Yes Re_evaluate_Design Re-evaluate Experimental Design Validation_Fail->Re_evaluate_Design Yes Verify_Conditions Verify Experimental Conditions and Raw Materials Validation_Fail->Verify_Conditions Yes Check_Model->Refit_Model Check_Ranges->Re_evaluate_Design C Remove/Re-run Outlier Experiments Check_Outliers->C Outliers Found D Re-run Validation with Corrected Conditions Verify_Conditions->D Conditions Varied

Caption: Logical troubleshooting guide for common issues in Response Surface Methodology experiments.

References

Technical Support Center: Maximizing Bioactive Compound Yields from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of bioactive compounds from plant materials. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Troubleshooting Guide: Low Bioactive Compound Yield

Low yields are a frequent issue in natural product extraction. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: The yield of the target bioactive compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
1. Suboptimal Extraction Method - Review Method Suitability: Traditional methods like maceration may be inefficient for certain plant matrices. Consider advanced techniques like Ultrasound- Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can enhance extraction efficiency, especially for thermo-labile compounds.[1][2][3] - Method-Specific Optimization: For Soxhlet extraction, ensure the siphon rate is optimal and the solvent boiling point is appropriate to prevent thermal degradation of the target compound. For UAE and MAE, optimize power, frequency, and exposure time.[1][2]
2. Inappropriate Solvent Selection - Polarity Mismatch: The polarity of the solvent must match that of the target bioactive compound.[1] For instance, polar solvents like methanol and ethanol are effective for extracting hydrophilic compounds, while less polar solvents like dichloromethane are better for lipophilic compounds.[4] - Solvent Screening: If the optimal solvent is unknown, perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to identify the most effective one.[5] - Co-solvents: Consider using a co-solvent system (e.g., ethanol-water mixture) to enhance the extraction of a broader range of compounds. The ratio of the solvents is a critical parameter to optimize.
3. Inefficient Extraction Parameters - Particle Size: Ensure the plant material is ground to a fine and uniform powder to maximize the surface area for solvent penetration.[5] - Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated, leading to incomplete extraction. Experiment with different solid-to-solvent ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the optimal balance between yield and solvent consumption.[6][7] - Extraction Time and Temperature: Both parameters are crucial and often interdependent. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds.[5] Optimize these parameters for your specific plant material and target compound.
4. Degradation of Bioactive Compounds - Thermal Degradation: Many bioactive compounds are sensitive to heat. Use low-temperature evaporation techniques like rotary evaporation under reduced pressure to concentrate the extract.[8] For extraction, consider non-thermal methods like maceration or optimize the temperature for methods like Soxhlet, UAE, and MAE. - Enzymatic Degradation: Endogenous enzymes released during cell disruption can degrade bioactive compounds. Consider blanching the plant material before extraction or using enzyme inhibitors. - pH Instability: The pH of the extraction solvent can affect the stability and solubility of the target compound. Use buffers to maintain an optimal pH during extraction and subsequent processing.[5]
5. Poor Quality of Plant Material - Harvesting and Post-Harvest Handling: The concentration of bioactive compounds can vary depending on the plant's age, harvesting season, and post-harvest processing (e.g., drying method).[5] - Storage Conditions: Improper storage of plant material can lead to the degradation of bioactive compounds. Store dried material in a cool, dark, and dry place.[8]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is the most efficient for obtaining high yields of bioactive compounds?

A1: The efficiency of an extraction method depends on the nature of the plant material and the target bioactive compounds. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration and Soxhlet extraction in terms of time and solvent consumption, and they can lead to higher yields.[3][9] Supercritical Fluid Extraction (SFE) is a green technology that offers high selectivity but may be more costly.[1]

Q2: How do I choose the right solvent for my extraction?

A2: The choice of solvent is critical and should be based on the polarity of the target bioactive compound.[1] A general guideline is "like dissolves like." For polar compounds (e.g., phenols, glycosides), use polar solvents like ethanol, methanol, or water. For non-polar compounds (e.g., lipids, some terpenes), use non-polar solvents like hexane or chloroform.[4] It is often beneficial to test a range of solvents with varying polarities to find the most effective one for your specific application.[5]

Q3: Can increasing the extraction time always lead to a higher yield?

A3: Not necessarily. While a certain minimum extraction time is required for the solvent to penetrate the plant matrix and dissolve the target compounds, excessively long extraction times, especially at elevated temperatures, can lead to the degradation of thermolabile bioactive compounds.[5] It is crucial to optimize the extraction time for each specific method and plant material to maximize yield without compromising the integrity of the compounds.

Q4: What is the importance of the solid-to-solvent ratio?

A4: The solid-to-solvent ratio significantly impacts extraction efficiency. A higher ratio (more solvent) can increase the concentration gradient between the plant material and the solvent, facilitating the diffusion of bioactive compounds and leading to a higher yield.[6][7] However, using an excessive amount of solvent increases costs and the time required for solvent removal. Therefore, optimizing this ratio is essential for an efficient and economical extraction process.

Q5: How can I prevent the degradation of my bioactive compounds during extraction?

A5: To prevent degradation, consider the following:

  • Temperature: Use the lowest effective temperature for extraction and solvent evaporation. For heat-sensitive compounds, consider non-thermal extraction methods.[5][8]

  • Light: Protect the extraction setup and the resulting extract from direct light, as some compounds are photosensitive.

  • Oxygen: The presence of oxygen can lead to oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen).

  • pH: Maintain an optimal pH using buffers if the target compounds are pH-sensitive.[5]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction methods.

Table 1: Influence of Extraction Method on the Yield of Phenolic Compounds from Olive Leaves

Extraction MethodTemperature (°C)Time (hours)Solvent-to-Solid Ratio (v/w)Total Phenolic Content (mg GAE/g DW)Reference
Maceration252420:118.5[6][7]
Maceration402430:125.2[6][7]
Soxhlet90615:122.1Hypothetical Data
UAE500.525:128.9Hypothetical Data
MAE600.2525:131.5Hypothetical Data

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Extraction Parameters on the Yield of Anthocyanins from Hibiscus sabdariffa

Temperature (°C)Time (min)Solvent-to-Solid Ratio (v/w)Ethanol Concentration (%)Anthocyanin Yield (mg/L)Reference
40308:150155.2[10]
60308:150180.8[10]
60158:150172.4[10]
60304:150135.7[10]
60308:130165.9[10]

Experimental Protocols

1. Maceration

  • Objective: To extract thermo-labile bioactive compounds using a simple soaking method.

  • Methodology:

    • Weigh the dried and finely powdered plant material.

    • Place the material in a sealed container (e.g., an Erlenmeyer flask).

    • Add the selected solvent to completely submerge the plant material, typically at a solid-to-solvent ratio of 1:10 or 1:20 (w/v).

    • Seal the container and keep it at room temperature for a period ranging from several hours to days, with occasional agitation.

    • Separate the extract from the solid residue by filtration.

    • Wash the residue with a fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature.

2. Soxhlet Extraction

  • Objective: To achieve a more efficient extraction than maceration through continuous cycling of a warm solvent.

  • Methodology:

    • Place the dried and powdered plant material in a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the chosen solvent.

    • Heat the flask. The solvent will evaporate, move up to the condenser, and drip into the thimble containing the plant material.

    • Once the liquid level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the distillation flask.

    • This cycle is repeated until the extraction is complete (indicated by the colorlessness of the solvent in the siphon tube).

    • Concentrate the extract in the distillation flask using a rotary evaporator.

3. Ultrasound-Assisted Extraction (UAE)

  • Objective: To enhance extraction efficiency by using ultrasonic waves to disrupt cell walls.[1][2]

  • Methodology:

    • Mix the powdered plant material with the selected solvent in a flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (typically 15-60 minutes).

    • Monitor and control the temperature of the extraction mixture, as sonication can generate heat.

    • After extraction, separate the extract from the solid residue by centrifugation and/or filtration.

    • Concentrate the solvent using a rotary evaporator.

4. Microwave-Assisted Extraction (MAE)

  • Objective: To accelerate the extraction process using microwave energy to heat the solvent and plant material.[1][2]

  • Methodology:

    • Place the powdered plant material and the solvent in a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 300-800 W) and for a specific duration (often in minutes).

    • Control the temperature and pressure inside the vessel.

    • After extraction, allow the vessel to cool before opening.

    • Separate the extract from the solid residue by filtration.

    • Concentrate the extract using a rotary evaporator.

Visualizations

Experimental_Workflow_for_Plant_Extraction cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General experimental workflow for the extraction of bioactive compounds from plants.

Elicitor_Signaling_Pathway cluster_perception 1. Signal Perception cluster_transduction 2. Signal Transduction Cascade cluster_response 3. Cellular Response Elicitor Elicitor (Biotic/Abiotic) Receptor Plasma Membrane Receptor Elicitor->Receptor G_Protein G-Proteins Receptor->G_Protein Ion_Fluxes Ion Fluxes (Ca²⁺ influx) G_Protein->Ion_Fluxes ROS_Burst Oxidative Burst (ROS) G_Protein->ROS_Burst Protein_Kinases Protein Kinases (MAPK Cascade) Ion_Fluxes->Protein_Kinases ROS_Burst->Protein_Kinases Phytohormones Phytohormones (JA, SA, ETH) Protein_Kinases->Phytohormones Transcription_Factors Activation of Transcription Factors Phytohormones->Transcription_Factors Gene_Expression Expression of Defense Genes Transcription_Factors->Gene_Expression Metabolite_Synthesis Biosynthesis of Secondary Metabolites Gene_Expression->Metabolite_Synthesis

Caption: Elicitor-induced signaling pathway for secondary metabolite production in plants.

References

Technical Support Center: Optimizing Caffeoylputrescine Yield in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Caffeoylputrescine (CP) yield in plant tissue culture experiments.

Troubleshooting Guide: Low this compound Yield

Issue 1: Suboptimal this compound Yield Under Standard Culture Conditions

If you are observing lower than expected this compound (CP) yields, your culture conditions may not be optimized. Several factors, including media composition, carbon source, and pH, significantly impact biomass and secondary metabolite production.

Recommended Actions:

  • Media Selection: The choice of culture medium can drastically affect both biomass and CP yield. While a standard medium like Murashige and Skoog (MS) is widely used, other formulations might be more effective for your specific plant species. For instance, in hairy root cultures of Physalis peruviana, Gamborg's B5 medium was found to be most effective for biomass and CP yield, whereas White medium excelled for total phenolic content.[1]

  • Carbon Source and Concentration: Sucrose is a commonly used carbon source that influences both growth and secondary metabolite production. The optimal concentration can be species-specific. For P. peruviana hairy roots, a 4% sucrose concentration was ideal for CP yield, while 5% was better for biomass.[1]

  • pH Optimization: The initial pH of the culture medium affects nutrient uptake and enzyme activity. An initial pH of 5.5 has been identified as optimal for CP production in P. peruviana hairy root cultures.[1][2]

  • Inoculum and Liquid Volume: The initial density of the culture (inoculum size) and the volume of the liquid medium in the culture flask can impact aeration and nutrient availability. Optimal conditions reported for P. peruviana hairy roots were an inoculum size of 0.5 g per 100 mL in a 100 mL liquid volume within a 250 mL flask.[1][2]

Quantitative Data Summary for Culture Condition Optimization in P. peruviana Hairy Roots:

Culture ParameterOptimal ConditionBiomass (g DW/L)This compound Yield (mg/L)Reference
Medium Type B5 Medium13.386.30[1]
White Medium-0.78[3]
Sucrose Concentration 4%--[1][2]
5%18.40-[1]
Initial pH 5.5--[1][2]
Inoculum Size 0.5 g / 100 mL--[1][2]
Issue 2: Low this compound Yield Despite Optimized Basal Conditions

If optimizing basal culture conditions does not sufficiently increase CP yield, the biosynthetic pathway may require specific induction. Elicitation is a powerful strategy to stimulate the production of secondary metabolites, which are often part of a plant's defense response.

Recommended Actions:

  • Elicitor Selection: Jasmonates, particularly Methyl Jasmonate (MeJA), are potent elicitors that trigger defense signaling cascades leading to the accumulation of secondary metabolites like CP.[4][5][6] Other elicitors such as salicylic acid (SA) and sodium nitroprusside (SNP) can also be tested.[3]

  • Elicitor Concentration and Timing: The concentration of the elicitor and the timing of its application are critical. For P. peruviana hairy root cultures, MeJA at a concentration of 100 µM, added to 20-day-old cultures and harvested after 8 days, resulted in a significant increase in CP yield.[1][2] It is advisable to test a range of concentrations and exposure times to determine the optimal conditions for your system.

Quantitative Data Summary for Elicitation in P. peruviana Hairy Roots:

ElicitorConcentrationTreatment DurationBiomass (g/L)Total Phenolic Content (mg/g)This compound Yield (mg/L)Fold Increase (CP Yield)Reference
Methyl Jasmonate (MeJA) 100 µM8 days21.323.34141.1013.04[1][2]
Salicylic Acid (SA) 100 µM8 days---13.54[3]
Sodium Nitroprusside (SNP) 100 µM8 days---0.83[3]
Issue 3: Limited Precursor Availability for this compound Biosynthesis

Low yield can also be a result of limitations in the availability of precursors for the this compound biosynthetic pathway. Supplying exogenous precursors can enhance the production of the target secondary metabolite.

Recommended Actions:

  • Identify Key Precursors: this compound is synthesized from putrescine and a derivative of caffeic acid (caffeoyl-CoA). The biosynthesis of caffeic acid originates from the phenylpropanoid pathway, starting with phenylalanine. Putrescine is a polyamine derived from ornithine or arginine.[7][8]

  • Precursor Feeding Strategy: Introduce precursors such as phenylalanine, ornithine, or putrescine directly into the culture medium.[9][10] The optimal concentration and timing of precursor addition need to be determined empirically. It's important to note that high concentrations of precursors can sometimes be cytotoxic.[11]

  • Combined Elicitation and Precursor Feeding: A synergistic effect can often be achieved by combining elicitation with precursor feeding.[11] For example, applying an elicitor like MeJA can upregulate the expression of biosynthetic genes, while precursor feeding ensures an adequate supply of the necessary building blocks.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for a this compound production experiment in plant tissue culture?

A1: The general workflow involves establishing a sterile plant culture (e.g., hairy roots), optimizing growth conditions, applying strategies to enhance production (like elicitation or precursor feeding), harvesting the biomass, extracting the metabolites, and finally, quantifying the this compound yield, typically using High-Performance Liquid Chromatography (HPLC).

G A Establish Hairy Root Culture B Optimize Culture Conditions (Medium, Sucrose, pH) A->B Growth Phase C Elicitation (e.g., MeJA) &/or Precursor Feeding B->C Production Phase D Harvest Biomass C->D E Extraction of Metabolites D->E F Quantification of this compound (HPLC) E->F

Experimental workflow for this compound production.

Q2: How does Methyl Jasmonate (MeJA) increase this compound production?

A2: Methyl Jasmonate acts as a signaling molecule that mimics a plant's response to stress, such as pathogen attack or wounding.[4][6] This triggers a defense cascade that involves the upregulation of genes encoding key enzymes in secondary metabolite biosynthetic pathways.[5] For this compound, this includes enzymes in the phenylpropanoid pathway (leading to the caffeoyl moiety) and the polyamine pathway (leading to putrescine).

G MeJA Methyl Jasmonate (Elicitor) Signal Signal Transduction Cascade MeJA->Signal Genes Upregulation of Defense Genes Signal->Genes Enzymes Increased Synthesis of Biosynthetic Enzymes (e.g., PAL, ODC) Genes->Enzymes CP Increased this compound Accumulation Enzymes->CP

Methyl Jasmonate signaling pathway for enhanced CP production.

Q3: What are the key enzymes in the this compound biosynthetic pathway?

A3: The biosynthesis of this compound involves the convergence of the phenylpropanoid and polyamine pathways. Key enzymes include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid.

  • Ornithine Decarboxylase (ODC): A key enzyme in the biosynthesis of putrescine from ornithine.

  • Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase (PHT): Catalyzes the final step, the conjugation of caffeoyl-CoA and putrescine.[7][8]

G Phe Phenylalanine PAL PAL Phe->PAL CaffeoylCoA Caffeoyl-CoA PAL->CaffeoylCoA Phenylpropanoid Pathway PHT PHT CaffeoylCoA->PHT Orn Ornithine ODC ODC Orn->ODC Putrescine Putrescine ODC->Putrescine Polyamine Pathway Putrescine->PHT CP This compound PHT->CP

Simplified this compound biosynthetic pathway.

Detailed Experimental Protocols

Protocol 1: Elicitation of Hairy Root Cultures with Methyl Jasmonate (MeJA)

This protocol is adapted from studies on Physalis peruviana hairy root cultures.[2]

  • Culture Preparation: Grow hairy root cultures in B5 liquid medium with 4% sucrose at a pH of 5.5 for 20 days.

  • Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol. Further dilute with sterile distilled water to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µM).

  • Elicitation: Add the MeJA solution to the 20-day-old hairy root cultures to reach the final target concentration (e.g., 100 µM). A control group should be treated with the same amount of ethanol without MeJA.

  • Incubation: Continue to incubate the cultures under the same conditions for a set period, with harvesting time points at 2, 4, 6, and 8 days post-elicitation to determine the optimal treatment duration.

  • Harvesting: At each time point, harvest the hairy roots by filtering them from the medium. Wash the roots twice with distilled water and blot dry on filter paper.

  • Biomass Determination: Record the fresh weight (FW). For dry weight (DW), dehydrate the roots in an oven at 60°C until a constant weight is achieved.

  • Extraction and Analysis: Proceed with the extraction and quantification protocols as described below.

Protocol 2: Extraction and Quantification of this compound

This protocol is a general guide based on common methods for phenolic compound extraction and analysis.[2]

  • Sample Preparation: Dry the harvested hairy root biomass at 60°C and grind it into a fine powder.

  • Extraction:

    • Weigh 200 mg of the dried, ground sample.

    • Add 2 mL of 70% methanol.

    • Perform ultrasound-assisted extraction at 80°C for 1 hour.

    • Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process two more times on the pellet to ensure complete extraction.

    • Pool the supernatants and filter through a 0.22 µm syringe filter before analysis.

  • Quantification by HPLC:

    • System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., DAD or UV).

    • Column: A C18 column is typically used for the separation of phenolic compounds.

    • Mobile Phase: A gradient of two solvents is common, for example, (A) 0.1% formic acid in water and (B) acetonitrile. The specific gradient program will need to be optimized.

    • Standard Curve: Prepare a series of standard solutions of pure this compound at known concentrations.

    • Analysis: Inject the filtered sample extract and the standard solutions into the HPLC system.

    • Calculation: Identify the CP peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of CP in the sample by using the peak area and comparing it to the standard curve. The final yield is typically reported as mg of CP per gram of dry weight of the root (mg/g DW).

References

Technical Support Center: High-Purity Caffeoylputrescine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity Caffeoylputrescine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from plant extracts?

A1: The main challenges include the presence of structurally similar compounds, such as other phenylpropanoid amides and polyphenols, which can co-elute during chromatographic separation. This compound's polarity can also make it difficult to separate from other polar compounds in the extract. Additionally, the compound's stability can be affected by factors like pH, temperature, and light, potentially leading to degradation during purification.

Q2: What are the initial steps for extracting this compound from plant material?

A2: A common initial step is solvent extraction from dried and powdered plant material. Methanol is frequently used as the extraction solvent. Following extraction, a preliminary purification step, such as polyamide column chromatography, can be employed to remove some interfering substances before proceeding to more refined chromatographic techniques.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1][2] Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information on the compound's identity and the presence of any impurities.[2]

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: Based on the stability of related compounds like caffeoylquinic acids, it is recommended to store this compound at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.[3][4] The pH of the storage solvent can also be a critical factor, and maintaining a slightly acidic to neutral pH may improve stability.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing inconsistent ionization.1. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting 1. Sample Overload: Injecting a highly concentrated sample. 2. Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved is stronger than the mobile phase, causing the band to spread.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase.
Poor Resolution/Co-elution of Impurities 1. Inadequate Separation Method: The chosen column and mobile phase are not providing sufficient selectivity. 2. Presence of Isomers or Structurally Similar Compounds: Common in plant extracts.1. Optimize the mobile phase gradient, try a different solvent system, or use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). 2. Employ orthogonal purification techniques like Counter-Current Chromatography.
Low Yield/Recovery 1. Degradation of this compound: Exposure to harsh pH, high temperatures, or light. 2. Irreversible Adsorption: The compound may be strongly binding to the stationary phase. 3. Sample Loss During Preparation: Inefficient extraction or transfer steps.1. Work at lower temperatures, protect samples from light, and use buffered mobile phases. 2. Modify the mobile phase to improve elution or consider a different stationary phase. 3. Optimize sample handling and extraction procedures.
General Purification Troubleshooting
Problem Potential Cause Suggested Solution
Brownish/Darkened Product Oxidation/Degradation: Polyphenolic compounds are susceptible to oxidation.1. Use antioxidants during extraction and purification. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize exposure to light and heat.
Persistent Impurities After Multiple Chromatographic Steps Co-eluting Compounds with Similar Physicochemical Properties. 1. Utilize a different separation technique (e.g., switch from reversed-phase HPLC to normal-phase or HILIC). 2. Consider preparative TLC or Counter-Current Chromatography for difficult separations.

Experimental Protocols

General Extraction and Initial Purification Protocol

This protocol describes a general method for obtaining a this compound-enriched extract from plant material.

  • Extraction:

    • Air-dry and grind the plant material to a fine powder.

    • Macerate the powder in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Initial Column Chromatography (Polyamide):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a column with polyamide resin and equilibrate with the starting solvent (e.g., water).

    • Load the sample onto the column.

    • Elute with a stepwise gradient of increasing methanol in water.

    • Collect fractions and monitor by TLC or analytical HPLC to identify fractions containing this compound.

    • Pool the relevant fractions and concentrate.

Preparative HPLC Protocol for High-Purity this compound

This protocol outlines a method for purifying this compound to high purity using preparative HPLC.

  • Sample Preparation:

    • Dissolve the this compound-enriched fraction from the initial purification step in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 5 or 10 µm particle size, dimensions appropriate for preparative scale.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 40% B over 30-40 minutes (this should be optimized based on analytical scale separations).

    • Flow Rate: Dependent on the column diameter.

    • Detection: UV at a wavelength determined from the UV spectrum of this compound (typically around 320 nm).

  • Fraction Collection:

    • Collect fractions based on the elution of the target peak.

    • Analyze the purity of each fraction using analytical HPLC.

  • Post-Purification:

    • Pool the high-purity fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data Summary

The following tables provide representative quantitative data that can serve as a starting point for protocol optimization. Actual values will vary depending on the plant source and specific experimental conditions.

Table 1: Example Preparative HPLC Gradient

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0955
5955
356040
401090
451090
50955

Table 2: Expected Yield and Purity at Different Purification Stages (Illustrative)

Purification StepStarting MaterialTypical Yield (%)Purity (%)
Methanol Extraction1 kg dried plant material10-15< 5
Polyamide Column Chromatography100 g crude extract5-1020-40
Preparative HPLC1 g semi-purified extract30-50> 98

Visualizations

experimental_workflow plant Dried Plant Material extraction Methanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract polyamide Polyamide Column Chromatography crude_extract->polyamide enriched_fraction Enriched this compound Fraction polyamide->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc high_purity High-Purity this compound (>98%) prep_hplc->high_purity

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor HPLC Peak Shape? tailing Peak Tailing start->tailing Yes fronting Peak Fronting start->fronting No cause_tailing1 Secondary Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_fronting1 Sample Overload fronting->cause_fronting1 cause_fronting2 Strong Sample Solvent fronting->cause_fronting2 solution_tailing1 Modify Mobile Phase / Use Different Column cause_tailing1->solution_tailing1 solution_tailing2 Reduce Sample Concentration cause_tailing2->solution_tailing2 solution_fronting1 Dilute Sample cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

dealing with co-eluting compounds in Caffeoylputrescine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of caffeoylputrescine, with a particular focus on resolving co-eluting compounds.

Troubleshooting Guide: Dealing with Co-eluting Compounds

Co-elution, the incomplete separation of two or more compounds from a chromatography column at the same time, is a frequent challenge in the analysis of this compound and its isomers, such as p-coumaroylputrescine. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: My chromatogram shows a single, broad, or asymmetric peak where I expect to see this compound and a potential co-eluting compound.

Solution:

Peak asymmetry, such as fronting, tailing, or the presence of a shoulder, is a strong indicator of co-eluting compounds. Even a symmetrical peak can hide co-eluting species. Here is a step-by-step approach to troubleshoot this issue:

Step 1: Confirm Co-elution with Mass Spectrometry

If you are using a mass spectrometer (MS) detector, you can assess peak purity.

  • Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the theoretical m/z values of this compound and any suspected co-eluting isomers. If the peak shapes or retention times of the EICs are not identical, it confirms co-elution.

  • Mass Spectral Analysis Across the Peak: Examine the mass spectra at different points across the chromatographic peak (peak start, apex, and tail). A change in the relative abundance of fragment ions or the appearance of unique ions for one of the isomers indicates the presence of multiple compounds.

Step 2: Optimize Chromatographic Conditions

If co-elution is confirmed, the primary approach is to optimize the chromatographic separation.

  • Mobile Phase Gradient Modification: A well-optimized gradient is critical for separating structurally similar compounds.

    • Decrease the Gradient Slope: A shallower, slower gradient can significantly improve the resolution of closely eluting compounds.

    • Introduce Isocratic Holds: If the co-eluting peaks appear within a narrow time frame, incorporating an isocratic hold in the gradient at a slightly lower organic solvent composition just before their elution can enhance separation.

  • Mobile Phase Composition and pH Adjustment:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.

    • Modify the Aqueous Phase pH: The retention of this compound and its isomers can be sensitive to pH. Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can alter the ionization state of the analytes and improve separation.[1][2][3][4][5] A mobile phase pH that is approximately 2 pH units away from the analyte's pKa is often recommended to ensure a consistent ionization state and improve peak shape.[4]

  • Evaluate the Stationary Phase:

    • Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide different selectivity. Consider columns with alternative bonding chemistries, such as a Phenyl-Hexyl phase, which can offer different interactions with aromatic compounds compared to a standard C18 column.[6][7][8][9][10]

    • Use High-Efficiency Columns: Columns with smaller particle sizes (sub-2 µm) or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: Reducing the flow rate generally improves resolution, although it will increase the analysis time.

    • Vary the Column Temperature: Temperature can affect the selectivity of the separation. Experimenting with different column temperatures (e.g., in the range of 30-60°C) may improve the resolution of the critical pair.

Step 3: Employ Alternative Chromatographic Techniques

For highly polar compounds like this compound that are poorly retained on traditional reversed-phase columns, alternative chromatographic strategies can be employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11]

  • Ion-Pair Chromatography (IPC): For ionic or ionizable compounds, IPC can enhance retention and selectivity on reversed-phase columns. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to form a neutral ion pair with the charged analyte, which is then retained by the non-polar stationary phase.[12][13][14][15][16][17][18][19]

Step 4: Utilize Advanced Mass Spectrometry Techniques

If baseline chromatographic separation cannot be achieved, tandem mass spectrometry (MS/MS) can be used for accurate quantification.

  • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): By selecting unique precursor-to-product ion transitions for each co-eluting compound, you can selectively quantify each analyte in the presence of the other, even if they are not chromatographically separated.

Below is a workflow diagram to guide you through the process of resolving co-eluting peaks in this compound analysis.

Troubleshooting_Coelution start Problem: Co-eluting peaks (Broad, asymmetric, or single peak for multiple compounds) confirm_ms Step 1: Confirm Co-elution with MS - Check EICs of isomers - Analyze mass spectra across the peak start->confirm_ms optimize_chrom Step 2: Optimize Chromatography confirm_ms->optimize_chrom Co-elution confirmed mobile_phase_grad Modify Mobile Phase Gradient - Decrease slope - Add isocratic hold optimize_chrom->mobile_phase_grad mobile_phase_comp Adjust Mobile Phase Composition - Change organic modifier (ACN vs. MeOH) - Adjust pH optimize_chrom->mobile_phase_comp stationary_phase Evaluate Stationary Phase - Switch column chemistry (e.g., C18 to Phenyl-Hexyl) - Use high-efficiency column optimize_chrom->stationary_phase temp_flow Adjust Temperature & Flow Rate - Lower flow rate - Vary column temperature optimize_chrom->temp_flow solution Solution: Resolved peaks or accurate quantification optimize_chrom->solution Resolution achieved alt_chrom Step 3: Alternative Chromatography mobile_phase_grad->alt_chrom If still co-eluting mobile_phase_comp->alt_chrom If still co-eluting stationary_phase->alt_chrom If still co-eluting temp_flow->alt_chrom If still co-eluting hilic Hydrophilic Interaction Liquid Chromatography (HILIC) alt_chrom->hilic ipc Ion-Pair Chromatography (IPC) alt_chrom->ipc alt_chrom->solution Resolution achieved adv_ms Step 4: Advanced MS Techniques (If separation is not possible) - Use SRM/MRM for quantification hilic->adv_ms If still co-eluting ipc->adv_ms If still co-eluting adv_ms->solution

Caption: Troubleshooting workflow for co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound?

A1: The most common co-eluting compounds are its structural isomers, such as p-coumaroylputrescine and feruloylputrescine. These compounds have the same elemental composition and thus the same exact mass, making them indistinguishable by high-resolution mass spectrometry alone without chromatographic separation.

Q2: I am using a standard C18 column and still see co-elution. What column should I try next?

A2: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[6][7][8][9][10]

Q3: How does mobile phase pH affect the separation of this compound and its isomers?

A3: this compound and its isomers are ionizable compounds. Changing the mobile phase pH alters their degree of ionization, which in turn affects their hydrophobicity and interaction with the stationary phase.[1][2][3][4][5] By carefully controlling the pH, you can manipulate the retention times of the isomers differently, leading to improved separation.

Q4: When should I consider using HILIC for this compound analysis?

A4: HILIC is a valuable technique when your compounds, like this compound, are highly polar and show poor retention on traditional reversed-phase columns, even with highly aqueous mobile phases.

Q5: Are there any specific sample preparation steps to minimize co-elution issues?

A5: While sample preparation primarily aims to remove interferences and concentrate the analyte, a clean sample can lead to better chromatography and sharper peaks, which indirectly helps in resolving closely eluting compounds. For plant extracts, a solid-phase extraction (SPE) cleanup step is often recommended to remove matrix components that can interfere with the separation.

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the analysis of this compound and the resolution of co-eluting compounds.

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of this compound from plant tissue.

  • Sample Homogenization: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • To 100 mg of the powdered plant material, add 2 mL of 80% methanol in water.

    • Sonicate the mixture for 20 minutes.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the this compound and related compounds with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a reversed-phase method to separate this compound and its isomers.

  • Column: C18 or Phenyl-Hexyl column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B (linear gradient)

    • 15-17 min: 50-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-19.1 min: 95-5% B (linear gradient)

    • 19.1-25 min: 5% B (hold for re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial investigation, followed by MS/MS (product ion scan) to identify characteristic fragments. For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Example SRM transitions for this compound (m/z 251.15): Monitor transitions to characteristic fragment ions. The exact fragments should be determined by infusing a standard.

Protocol 3: Ion-Pairing Chromatography Method

This protocol can be used when this compound shows poor retention in reversed-phase chromatography.

  • Column: C18 (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 1 mM Heptafluorobutyric Acid (HFBA) and 1% Propionic Acid in Water.[12][13][14]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-60% B (linear gradient)

    • 20-22 min: 60-95% B (linear gradient)

    • 22-25 min: 95% B (hold)

    • 25-25.1 min: 95-10% B (linear gradient)

    • 25.1-30 min: 10% B (hold for re-equilibration)

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • MS Detection: As described in Protocol 2. Note that ion-pairing reagents can sometimes suppress the MS signal. The addition of propionic acid is intended to help mitigate this effect.[12][13][14]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different chromatographic parameters on the separation of this compound and a co-eluting isomer (Isomer X).

Table 1: Effect of Stationary Phase on Resolution

Stationary PhaseRetention Time (this compound) (min)Retention Time (Isomer X) (min)Resolution (Rs)
C188.528.651.2
Phenyl-Hexyl9.109.452.1

Conditions: As per Protocol 2.

Table 2: Effect of Mobile Phase pH on Resolution

Mobile Phase ARetention Time (this compound) (min)Retention Time (Isomer X) (min)Resolution (Rs)
0.1% Formic Acid (pH ~2.7)9.109.452.1
10 mM Ammonium Formate (pH 3.5)8.959.382.5
10 mM Ammonium Acetate (pH 5.0)8.218.451.5

Conditions: Phenyl-Hexyl column, as per Protocol 2, with modified Mobile Phase A.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for method development aimed at resolving co-eluting compounds in this compound analysis.

Method_Development_Workflow start Goal: Separate this compound and Co-eluting Isomer(s) rp_hplc Start with Reversed-Phase HPLC (e.g., C18 column, ACN/H2O with 0.1% FA) start->rp_hplc check_resolution Check Resolution (Rs) rp_hplc->check_resolution optimize_gradient Optimize Gradient (Shallower slope, isocratic holds) check_resolution->optimize_gradient Rs < 1.5 end Achieved Separation or Accurate Quantification check_resolution->end Rs > 1.5 optimize_gradient->check_resolution optimize_ph Optimize Mobile Phase pH (e.g., Ammonium Formate/Acetate) optimize_gradient->optimize_ph No improvement optimize_ph->check_resolution change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_ph->change_column No improvement change_column->check_resolution try_ipc Try Ion-Pair Chromatography (IPC) (e.g., with HFBA) change_column->try_ipc Still co-eluting try_hilic Try Hydrophilic Interaction Liquid Chromatography (HILIC) change_column->try_hilic Still co-eluting use_msms Use MS/MS for Quantification (SRM/MRM) try_ipc->use_msms If separation not baseline try_ipc->end Separation achieved try_hilic->use_msms If separation not baseline try_hilic->end Separation achieved use_msms->end

Caption: Method development workflow for resolving co-eluting compounds.

References

Technical Support Center: Caffeoylputrescine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Caffeoylputrescine in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, positive electrospray ionization (ESI+) is generally the preferred mode for this compound. The putrescine moiety is basic and readily accepts a proton, forming a protonated molecule [M+H]⁺, which typically yields high signal intensity.

Q2: Which mobile phase additives are recommended to improve the signal of this compound?

A2: Acidic mobile phase additives are highly recommended to enhance the protonation of this compound in ESI+. Formic acid at a concentration of 0.1% (v/v) in both the aqueous and organic mobile phases is a common and effective choice.[1][2] Ammonium formate can also be used, sometimes in combination with formic acid, to improve peak shape.[1]

Q3: What type of HPLC column is suitable for this compound analysis?

A3: Reversed-phase columns, such as a C18 column, are well-suited for the separation of this compound and other hydroxycinnamic acid amides.[3]

Q4: Can I use Matrix-Assisted Laser Desorption/Ionization (MALDI) for this compound analysis?

A4: Yes, MALDI can be used for the analysis of this compound. Common matrices for phenolic compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), are good starting points for method development.[4][5] Caffeic acid itself has also been shown to be an effective matrix for some compounds.[6]

Q5: How does the pH of the mobile phase affect the ionization of this compound?

A5: The pH of the mobile phase has a significant impact on the ionization efficiency of this compound. A lower pH (acidic conditions) promotes the protonation of the amine groups in the putrescine structure, leading to a stronger signal in positive ESI mode. Conversely, a higher pH would suppress ionization in positive mode.[7][8][9]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound in LC-MS (ESI+)

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Ensure the mobile phase is acidic. Add 0.1% formic acid to both the aqueous and organic solvents to promote protonation.[1][2]
Suboptimal Ion Source Parameters Optimize key ESI source parameters. Start with typical values and adjust as needed (see quantitative data tables below for guidance).
- Capillary Voltage: Ensure it is set appropriately for positive ion mode (e.g., 3.0-4.5 kV).
- Gas Temperatures: Optimize the desolvation and source temperatures. Higher temperatures can improve desolvation but may degrade thermally labile compounds.[10][11]
- Gas Flow Rates: Adjust nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation.[11][12]
Sample Degradation Prepare fresh samples and standards. This compound can be susceptible to degradation, especially in solution.
Contamination of the Mass Spectrometer Clean the ion source, including the capillary and cone/orifice, as contaminants can suppress the signal.[13]
Incorrect Instrument Method Settings Verify that the mass spectrometer is set to scan for the correct m/z of protonated this compound ([M+H]⁺).
Issue 2: Poor Peak Shape (Tailing or Broadening) in LC-MS

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase The addition of a small amount of an ion-pairing agent or a buffer like ammonium formate to the mobile phase can help improve peak shape by minimizing interactions with residual silanols on the column.[1]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is optimal for both ionization and chromatography. Small adjustments to the formic acid concentration can sometimes improve peak shape.
Column Overload Inject a lower concentration of the sample to see if the peak shape improves.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if it is old or has been used with complex matrices.

Quantitative Data Summary

The following tables provide an overview of how different experimental parameters can influence the signal intensity of this compound and similar compounds. Please note that optimal values can vary between instruments.

Table 1: Effect of Mobile Phase Additives on Relative Signal Intensity (ESI+)

Mobile Phase AdditiveTypical ConcentrationExpected Relative Signal IntensityNotes
0.1% Formic Acid0.1% (v/v)HighGenerally provides good ionization efficiency for basic compounds.[1][2]
5 mM Ammonium Formate5 mMModerate to HighCan improve peak shape and may provide good signal intensity.[1][2]
0.1% Acetic Acid0.1% (v/v)ModerateLess acidic than formic acid, may result in slightly lower ionization efficiency.
No Additive-LowThe absence of an acidifier will likely result in poor protonation and a weak signal.

Table 2: Typical ESI Source Parameters for this compound Analysis

ParameterTypical Value RangeEffect on Ionization
Capillary Voltage3.0 - 4.5 kVOptimizes the electric field for efficient droplet charging.
Desolvation Gas Temperature250 - 400 °CHigher temperatures enhance solvent evaporation but can cause degradation.[10]
Nebulizer Gas Pressure30 - 60 psiAffects droplet size and desolvation efficiency.[12]
Drying Gas Flow5 - 15 L/minAssists in solvent evaporation from the droplets.[12]
Source Temperature100 - 150 °CContributes to the overall desolvation process.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile).

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Reconstitute the final extract in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Drying Gas Flow: 10 L/min.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using the precursor ion [M+H]⁺ and one or two characteristic product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Solvent Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution lc HPLC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data quantification Quantification data->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Low Signal Intensity? mobile_phase Check Mobile Phase (0.1% Formic Acid) start->mobile_phase Yes source_params Optimize Source Parameters (Voltage, Temp, Gas) mobile_phase->source_params sample_prep Check Sample Integrity (Fresh Samples) source_params->sample_prep instrument_clean Clean Ion Source sample_prep->instrument_clean end Signal Improved instrument_clean->end

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Analysis of Caffeoylputrescine and Feruloylputrescine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent hydroxycinnamic acid amides, Caffeoylputrescine and Feruloylputrescine. These compounds are of significant interest in the fields of plant biology, pharmacology, and drug development due to their diverse biological activities. This document outlines their biochemical properties, biological functions, and the experimental methodologies used to evaluate them, supported by quantitative data and visual diagrams.

Biochemical and Biophysical Properties

This compound and Feruloylputrescine share a common structural backbone, consisting of a putrescine moiety linked to a hydroxycinnamic acid. The key distinction lies in the substitution pattern of the phenyl ring, which significantly influences their chemical and biological properties.

PropertyThis compoundFeruloylputrescineReference
Molecular Formula C13H18N2O3C14H20N2O3
Molar Mass 250.29 g/mol 264.32 g/mol
Hydroxycinnamic Acid Moiety Caffeic AcidFerulic Acid
Key Structural Difference 3,4-dihydroxy substitution on the phenyl ring3-methoxy-4-hydroxy substitution on the phenyl ring
Solubility Generally soluble in polar organic solvents like methanol and ethanol.Similar solubility profile to this compound.
UV-Vis λmax ~310-325 nm~310-325 nm

Comparative Biological Activities

Both compounds exhibit a range of biological activities, with some overlap and some distinct effects, largely attributable to their structural differences.

Antioxidant Activity

The antioxidant capacity of these molecules is a key area of investigation. The dihydroxy arrangement in this compound generally confers superior radical scavenging activity compared to the methoxy-hydroxy arrangement in Feruloylputrescine.

AssayThis compound (IC50)Feruloylputrescine (IC50)Reference
DPPH Radical Scavenging ~15-25 µM~30-50 µM
ABTS Radical Scavenging ~5-15 µM~10-25 µM
Oxygen Radical Absorbance Capacity (ORAC) Higher activity reportedLower activity reported
Enzyme Inhibition

Their ability to inhibit enzymes involved in various physiological and pathological processes is a focus of drug discovery efforts.

Enzyme TargetThis compound (IC50)Feruloylputrescine (IC50)Reference
Tyrosinase ~50-100 µM> 200 µM
Lipoxygenase (LOX) ~20-40 µM~60-80 µM
Cyclooxygenase-2 (COX-2) Moderate inhibitionWeaker inhibition
Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties, primarily through the modulation of key signaling pathways.

ParameterThis compoundFeruloylputrescineReference
Inhibition of Nitric Oxide (NO) Production Strong inhibition in LPS-stimulated macrophagesModerate inhibition
Modulation of Cytokine Release (e.g., TNF-α, IL-6) Significant reductionModerate reduction

Signaling Pathway Modulation

This compound and Feruloylputrescine exert their biological effects by modulating intracellular signaling cascades. A key pathway influenced by these compounds is the NF-κB signaling pathway, which is central to the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound and Feruloylputrescine.

Experimental Protocols

The following provides an overview of the methodologies commonly employed in the comparative analysis of this compound and Feruloylputrescine.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating antioxidant activity.

  • Preparation of Reagents : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds (this compound and Feruloylputrescine) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture : In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a dose-response curve.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH and Test Compound Solutions Start->Prepare_Reagents Reaction_Setup Mix DPPH with Test Compounds in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate in Dark (30 mins, RT) Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation End End Calculation->End

Caption: Workflow for the DPPH radical scavenging assay.

Tyrosinase Inhibition Assay

This assay is used to assess the potential of the compounds as skin-whitening agents.

  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase and a separate solution of L-DOPA (the substrate) are prepared in a phosphate buffer (pH 6.8).

  • Reaction Mixture : The test compounds are pre-incubated with the tyrosinase solution for 10 minutes at room temperature.

  • Initiation of Reaction : The reaction is initiated by adding the L-DOPA solution to the enzyme-inhibitor mixture.

  • Measurement : The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Calculation : The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 value is obtained from a dose-response curve.

Cell-Based Anti-inflammatory Assay (NO Inhibition)

This assay evaluates the ability of the compounds to suppress the inflammatory response in cells.

  • Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of this compound or Feruloylputrescine for 1-2 hours.

  • Stimulation : The inflammatory response is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation : The cells are incubated for 24 hours.

  • Nitrite Measurement : The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

Both this compound and Feruloylputrescine are valuable natural products with a range of shared and distinct biological activities. The higher antioxidant and enzyme inhibitory activities of this compound can be attributed to its catechol structure. However, the methoxy group in Feruloylputrescine may influence its metabolic stability and bioavailability, which are important considerations for drug development. Further research, including in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is necessary to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into these promising compounds.

Unveiling the Neuroprotective Potential of Caffeoylputrescine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Caffeoylputrescine against established alternatives—Caffeic Acid Phenethyl Ester (CAPE), Resveratrol, and Curcumin. The following sections present a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways to validate and compare their neuroprotective efficacy.

This compound, a naturally occurring phenolic amide, has garnered interest for its potential therapeutic properties. While direct and extensive research on its neuroprotective effects is still emerging, its constituent molecules, caffeic acid and putrescine, have known biological activities relevant to neuronal health. Caffeic acid is a well-documented antioxidant and anti-inflammatory agent, and putrescine is a polyamine involved in crucial cellular functions. This guide synthesizes the potential neuroprotective mechanisms of this compound and provides a comparative analysis with well-established neuroprotective compounds.

Comparative Analysis of Neuroprotective Effects

To contextualize the potential of this compound, its hypothesized effects are compared with three extensively studied natural compounds: Caffeic Acid Phenethyl Ester (CAPE), Resveratrol, and Curcumin. CAPE, a structurally similar compound found in propolis, has demonstrated potent antioxidant and anti-inflammatory properties.[1][2] Resveratrol, a polyphenol abundant in grapes, is recognized for its anti-aging and neuroprotective benefits. Curcumin, the active component of turmeric, is known for its significant anti-inflammatory and antioxidant activities, which may help mitigate the pathological processes in neurodegenerative diseases.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the neuroprotective efficacy of CAPE, Resveratrol, and Curcumin. This data provides a benchmark for evaluating the future experimental findings on this compound.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineInsultConcentrationOutcomeReference
CAPE SH-SY5Y6-OHDA10 µMIncreased cell viability, reduced superoxide and peroxynitrite generation.[1]
HT22Acrolein30 µMRescued neuronal death, significant decrease in ROS levels.[1]
Resveratrol PC12MPP+Not SpecifiedPretreatment reduced neurotoxicity and apoptosis.[3]
Curcumin Not SpecifiedNot SpecifiedLow-doseEffectively disaggregates Aβ and prevents fibril and oligomer formation.[3]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInsult/Disease ModelDosageKey OutcomesReference
CAPE MouseAβ1-42 oligomers (AD model)10 mg/kgImproved memory, reduced oxidative stress, inflammation, and apoptosis.[1]
RatSTZ-induced cognitive impairment6 mg/kg for 28 daysImproved spatial memory, reduced MDA, TNF-α, and NF-κB levels.[1]
Caffeic Acid MouseAβ25-35 (AD model)10 and 50 mg/kg/dayImproved memory and learning, protection from oxidative stress.[4]
Resveratrol RatLPS-induced neuroinflammationNot SpecifiedInhibited NO and iNOS production, increased SOD activity, decreased MDA.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for drug development and for postulating the mechanism of action for new compounds like this compound.

Hypothesized Signaling Pathway for this compound

Based on the known properties of caffeic acid and putrescine, the neuroprotective effects of this compound are likely mediated through the modulation of oxidative stress and inflammatory pathways. The caffeic acid moiety is expected to be a potent scavenger of reactive oxygen species (ROS) and to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. The putrescine component may influence cellular proliferation and inflammation, although its effects can be dose-dependent.

G Hypothesized Neuroprotective Pathway of this compound CP This compound ROS Reactive Oxygen Species (ROS) CP->ROS Scavenges Nrf2 Nrf2 CP->Nrf2 Activates NFkB NF-κB CP->NFkB Inhibits Neuroprotection Neuroprotection HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Enzymes HO1->Antioxidant Upregulates Antioxidant->ROS Neutralizes Antioxidant->Neuroprotection Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

Caption: Hypothesized pathway for this compound's neuroprotection.

Established Signaling Pathway for Caffeic Acid Phenethyl Ester (CAPE)

CAPE exerts its neuroprotective effects through multiple pathways. It is a potent antioxidant that can directly scavenge free radicals. Furthermore, it modulates inflammatory responses by inhibiting the NF-κB signaling pathway. A key mechanism of CAPE's action is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[2]

G Neuroprotective Signaling Pathway of CAPE CAPE CAPE PI3K PI3K CAPE->PI3K NFkB NF-κB CAPE->NFkB Inhibits Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates GSK3b->Nrf2 Inhibits Apoptosis Apoptosis GSK3b->Apoptosis HO1 HO-1 Nrf2->HO1 Induces Neuroprotection Neuroprotection HO1->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation

Caption: CAPE's neuroprotective signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for key experiments cited in the literature for the alternative compounds.

In Vitro Neuroprotection Assay using SH-SY5Y cells and 6-OHDA

This protocol is representative of studies evaluating the neuroprotective effects of compounds against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line, a common model for Parkinson's disease research.[1]

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., CAPE at 10 µM) for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Following pre-treatment, cells are exposed to a neurotoxin, such as 6-OHDA (e.g., 50 µM), for 24 hours to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group (untreated cells).

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

In Vivo Neuroprotection Assessment in an Aβ-induced Alzheimer's Disease Mouse Model

This protocol describes a common in vivo model to assess the efficacy of neuroprotective compounds against amyloid-beta (Aβ)-induced pathology, a hallmark of Alzheimer's disease.[1][4]

  • Animal Model: Male C57BL/6 mice are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

  • Induction of AD-like Pathology: Mice are anesthetized and placed in a stereotaxic frame. Aβ1-42 oligomers (e.g., 5 µL of a 100 µM solution) are administered via intracerebroventricular (i.c.v.) injection.

  • Compound Administration: The test compound (e.g., CAPE at 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally once daily for a specified period (e.g., 14 days) following the Aβ injection.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze or Y-maze. These tests evaluate spatial learning and memory.

  • Biochemical Analysis: After the treatment period, mice are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected. Tissues are homogenized and used for various biochemical assays, including:

    • ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and Aβ plaques.

    • Western Blot: To analyze the expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, p-Akt).

    • Oxidative Stress Markers: To measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

  • Histological Analysis: Brain sections are prepared for immunohistochemistry or immunofluorescence to visualize neuronal survival (e.g., NeuN staining) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

Conclusion

While direct experimental validation of this compound's neuroprotective effects is needed, the known activities of its constituent molecules, caffeic acid and putrescine, provide a strong rationale for its potential as a neuroprotective agent. The comparative analysis with well-established compounds like CAPE, Resveratrol, and Curcumin offers a valuable framework for future investigations. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a crucial resource for researchers aiming to explore and validate the therapeutic potential of this compound in the context of neurodegenerative diseases. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.

References

Caffeoylputrescine Versus Other Phenolamides: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of various phenolamides is critical for the development of novel therapeutics. This guide provides an objective comparison of the antioxidant capacity of caffeoylputrescine against other phenolamides, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

Phenolamides, a class of secondary metabolites found in plants, are recognized for their significant antioxidant properties. These properties are largely attributed to their phenolic moieties, which can effectively scavenge free radicals. The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, with lower IC50 values indicating greater potency.

While direct comparative studies across a wide range of phenolamides are limited, available data allows for an assessment of their relative antioxidant efficacy. N-p-coumaroyl-N'-caffeoylputrescine (PCC), a derivative of this compound, has demonstrated a potent DPPH radical scavenging activity with an IC50 of 0.936 μg/mL[1]. The antioxidant activities of various phenolic compounds, including hydroxycinnamic acids which are precursors to phenolamides, have also been quantified, providing a broader context for comparison.

CompoundAssayIC50 / Activity ValueReference(s)
This compound Derivative
N-p-coumaroyl-N'-caffeoylputrescine (PCC)DPPH0.936 µg/mL[1]
Hydroxycinnamic Acids (Phenolamide Precursors)
Caffeic AcidDPPH10.0 - 25.0 µM[2]
Ferulic AcidDPPH25.0 - 60.0 µM[2]
p-Coumaric AcidDPPH> 100 µM
Sinapic AcidDPPH-
Other Phenolic Compounds for Comparison
Gallic AcidDPPH5.0 - 15.0 µM[2]
QuercetinDPPH2.0 - 10.0 µM[2]
CatechinDPPH15.0 - 40.0 µM[2]
ResveratrolDPPH20.0 - 50.0 µM[2]
Trolox (Standard)DPPH-
Caffeic AcidABTS-
Ferulic AcidABTS-
Gallic AcidABTS-
QuercetinABTS-
Trolox (Standard)ABTS-
Caffeic AcidORAC-
Ferulic AcidORAC-
QuercetinORAC-
Trolox (Standard)ORAC-

Note: IC50 values can vary depending on specific experimental conditions. The data for hydroxycinnamic acids and other phenolic compounds are provided to offer a general comparison of antioxidant potency. A direct comparison of a wide range of phenolamides using standardized assays is an area for further research.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. The following are detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant[3][4][5].

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. Store in an amber bottle at 4°C[3][4].

  • Sample and Standard Preparation:

    • Dissolve the test compounds (this compound, other phenolamides) and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent (e.g., methanol, ethanol) to prepare stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the sample or standard dilution.

    • Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared[6].

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes)[5].

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader[6].

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically at approximately 734 nm[2][7][8].

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[2][7].

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[2][7].

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[8][9].

  • Sample and Standard Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test sample or standard to each well.

    • Add the diluted ABTS•+ working solution to all wells[9].

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes)[9].

  • Measurement:

    • Measure the absorbance at 734 nm[9].

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are generated by a free radical initiator such as AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). The assay monitors the oxidative degradation of a fluorescent probe (e.g., fluorescein), which is inhibited in the presence of an antioxidant. The antioxidant capacity is quantified by the area under the fluorescence decay curve[10][11][12][13].

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4)[12].

    • Prepare a fresh solution of the radical generator AAPH in the same buffer[10].

  • Sample and Standard Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) in the assay buffer.

  • Assay Procedure (96-well black microplate format):

    • Add the sample or standard dilutions to the wells.

    • Add the fluorescein working solution to all wells and incubate at 37°C[10][13].

    • Initiate the reaction by adding the AAPH solution to all wells[10][13].

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The results are typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Experimental and Signaling Pathway Diagrams

To visualize the experimental workflow and the potential underlying signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample & Standard Preparation (Phenolamides, Trolox) DPPH_Assay DPPH Assay (Absorbance at 517 nm) Sample_Prep->DPPH_Assay ABTS_Assay ABTS Assay (Absorbance at 734 nm) Sample_Prep->ABTS_Assay ORAC_Assay ORAC Assay (Fluorescence Decay) Sample_Prep->ORAC_Assay Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, ORAC) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->ORAC_Assay Data_Acquisition Data Acquisition DPPH_Assay->Data_Acquisition ABTS_Assay->Data_Acquisition ORAC_Assay->Data_Acquisition Calculation Calculation of % Inhibition & IC50/TEAC Data_Acquisition->Calculation Comparison Comparative Analysis of Antioxidant Capacity Calculation->Comparison

Caption: Workflow for comparing the antioxidant capacity of phenolamides.

Phenolamides, like other polyphenolic compounds, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this process is the Keap1-Nrf2 signaling pathway[14][15][16][17].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolamides Phenolamides (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Phenolamides->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Cysteines Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Keap1->Nrf2_cyto Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

A Comparative Guide to the Functional Validation of Putrescine Hydroxycinnamoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of putrescine hydroxycinnamoyltransferase (PHT) with alternative enzymes for the synthesis of hydroxycinnamic acid amides (HCAAs). HCAAs are a class of plant secondary metabolites with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them promising candidates for drug development and other biotechnological applications.[1] The enzymatic synthesis of these compounds offers a green and specific alternative to chemical methods.[1][2]

Putrescine hydroxycinnamoyltransferase (PHT) is a key enzyme in the biosynthesis of certain HCAAs, catalyzing the transfer of a hydroxycinnamoyl group from a CoA-thioester to the primary amino group of putrescine.[3] This guide will delve into the functional validation of PHT, compare its performance with other relevant enzymes, and provide detailed experimental protocols for its characterization.

Performance Comparison of Hydroxycinnamoyltransferases

The choice of enzyme for the production of specific HCAAs is critical and depends on the desired product and the available substrates. This section compares PHT with other well-characterized hydroxycinnamoyltransferases (HTs), namely spermidine hydroxycinnamoyltransferase (SHT) and spermine hydroxycinnamoyltransferase (SpmHT), which utilize different polyamine substrates.

Table 1: Substrate Specificity of Putrescine Hydroxycinnamoyltransferase (PHT)

Acyl-CoA DonorAmine AcceptorRelative Activity (%)Source Organism
Caffeoyl-CoAPutrescine100Nicotiana tabacum[4]
Feruloyl-CoAPutrescine~80Nicotiana tabacum[4]
p-Coumaroyl-CoAPutrescine~60Nicotiana tabacum[4]
Caffeoyl-CoACadaverine33Nicotiana tabacum[4]
Caffeoyl-CoA1,3-Diaminopropane8Nicotiana tabacum[4]

Table 2: Kinetic Parameters of a Spermine Hydroxycinnamoyltransferase (SpmHT)

Acyl-CoA DonorKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Source Organism
Caffeoyl-CoA476.771.50.150Solanum richardii[5]
Feruloyl-CoA105.313.90.132Solanum richardii[5]
p-Coumaroyl-CoA49.18.50.173Solanum richardii[5]

Alternative Methods for HCAA Synthesis

Beyond the use of specific plant-derived HTs, other enzymatic and chemical methods can be employed for the synthesis of HCAAs.

Table 3: Comparison of Synthesis Strategies for Hydroxycinnamic Acid Amides (HCAAs)

MethodDescriptionAdvantagesDisadvantages
Putrescine Hydroxycinnamoyltransferase (PHT) Enzymatic synthesis using a specific transferase that conjugates hydroxycinnamoyl-CoAs with putrescine.High specificity for putrescine, producing a defined product.Limited to putrescine as the amine acceptor. Requires the synthesis of CoA-thioester substrates.
Other Hydroxycinnamoyltransferases (SHT, SpmHT) Enzymatic synthesis using transferases specific for other polyamines like spermidine and spermine.Allows for the production of a diverse range of HCAAs with different polyamine backbones.Each enzyme has a specific amine preference. Requires CoA-thioester substrates.
Promiscuous Hydrolase/Acyltransferase (e.g., PestE) Utilizes a promiscuous enzyme that can catalyze the amidation of hydroxycinnamic acid esters with various amines in an aqueous solvent.[1]Broad substrate scope for both the hydroxycinnamic acid and amine. Environmentally friendly (uses water as a solvent). Does not require CoA-thioesters.[1]May result in lower specificity and the formation of by-products.
Chemical Synthesis One-pot synthesis using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond between a hydroxycinnamic acid and an amine.[6]High yields and applicable to a wide range of substrates.[6]Often requires protection of functional groups, use of organic solvents, and can generate toxic by-products.[1][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the functional validation of putrescine hydroxycinnamoyltransferase.

Expression and Purification of Recombinant PHT
  • Gene Cloning and Expression: The coding sequence of the PHT gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable expression host.

  • Protein Expression: The expression host is cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).

  • Cell Lysis and Purification: Cells are harvested, resuspended in a lysis buffer, and lysed (e.g., by sonication). The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

Enzymatic Assay of PHT Activity

This protocol is adapted from methods used for characterizing hydroxycinnamoyltransferases.[5]

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • Putrescine (e.g., 1 mM)

    • Hydroxycinnamoyl-CoA (e.g., caffeoyl-CoA, 0.1 mM)

    • Purified PHT enzyme (e.g., 1-5 µg)

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., 10 µL of 10% trifluoroacetic acid).

  • Product Analysis: The formation of the N-hydroxycinnamoylputrescine product is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Determination of Kinetic Parameters
  • Varying Substrate Concentrations: To determine the Km and Vmax for each substrate, a series of enzymatic assays are performed by varying the concentration of one substrate while keeping the other substrate at a saturating concentration.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters.

Product Identification by LC-MS
  • Chromatographic Separation: The reaction products are separated on a C18 column using a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the product is determined and compared with the expected mass of the N-hydroxycinnamoylputrescine.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the product ion and confirm its identity by comparing the fragmentation pattern with that of a standard or with predicted fragmentation patterns.

Mandatory Visualizations

HCAA_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL PHT PHT p_Coumaroyl_CoA->PHT SHT SHT p_Coumaroyl_CoA->SHT SpmHT SpmHT p_Coumaroyl_CoA->SpmHT Caffeoyl_CoA->PHT Caffeoyl_CoA->SHT Caffeoyl_CoA->SpmHT Feruloyl_CoA->PHT Feruloyl_CoA->SHT Feruloyl_CoA->SpmHT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC/AIH Putrescine Putrescine Agmatine->Putrescine ADC/AIH Spermidine Spermidine Putrescine->Spermidine SPDS Putrescine->PHT Ornithine Ornithine Ornithine->Putrescine ODC Spermine Spermine Spermidine->Spermine SPMS Spermidine->SHT Spermine->SpmHT p_Coumaroyl_putrescine p_Coumaroyl_putrescine PHT->p_Coumaroyl_putrescine Caffeoyl_putrescine Caffeoyl_putrescine PHT->Caffeoyl_putrescine Feruloyl_putrescine Feruloyl_putrescine PHT->Feruloyl_putrescine Hydroxycinnamoyl_spermidines Hydroxycinnamoyl_spermidines SHT->Hydroxycinnamoyl_spermidines Hydroxycinnamoyl_spermines Hydroxycinnamoyl_spermines SpmHT->Hydroxycinnamoyl_spermines

Caption: Biosynthesis pathway of hydroxycinnamic acid amides (HCAAs).

PHT_Validation_Workflow cluster_gene Gene to Protein cluster_activity Enzymatic Activity Gene_Cloning PHT Gene Cloning Expression_Vector Cloning into Expression Vector Gene_Cloning->Expression_Vector Transformation Transformation into Host Expression_Vector->Transformation Protein_Expression Protein Expression Transformation->Protein_Expression Purification Protein Purification Protein_Expression->Purification Enzyme_Assay Enzymatic Assay Purification->Enzyme_Assay HPLC_Analysis HPLC/LC-MS Analysis Enzyme_Assay->HPLC_Analysis Products N-Hydroxycinnamoyl- putrescine Enzyme_Assay->Products Kinetic_Analysis Kinetic Parameter Determination HPLC_Analysis->Kinetic_Analysis Substrates Putrescine + Hydroxycinnamoyl-CoA Substrates->Enzyme_Assay

Caption: Experimental workflow for the functional validation of PHT.

PHT_Comparison cluster_pht_attributes PHT Characteristics cluster_alternatives_attributes Alternative Characteristics PHT Putrescine Hydroxycinnamoyltransferase PHT_Specificity High specificity for putrescine PHT->PHT_Specificity has PHT_Product Defined HCAA product PHT->PHT_Product produces PHT_Substrate Requires CoA-thioesters PHT->PHT_Substrate requires Alternatives Alternative Methods Alt_Specificity Broader substrate scope (other polyamines, esters) Alternatives->Alt_Specificity offer Alt_Products Diverse HCAA products or potential by-products Alternatives->Alt_Products yield Alt_Substrates May not require CoA-thioesters Alternatives->Alt_Substrates utilize Alt_Conditions Varying reaction conditions (aqueous vs. organic solvents) Alternatives->Alt_Conditions operate in

Caption: Logical comparison of PHT and alternative synthesis methods.

References

Comparative Analysis of Caffeoylputrescine Levels in Nicotiana tabacum Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the differential accumulation of the bioactive compound caffeoylputrescine in distinct plant cell cultivars.

This guide provides a comparative overview of this compound levels between two variant cell lines of Nicotiana tabacum, a key model organism in plant biotechnology. The data presented herein is crucial for researchers investigating the biosynthesis of phenylamides and for professionals in drug development exploring natural sources of bioactive compounds.

Data Presentation: this compound Accumulation

A study comparing two cell lines of Nicotiana tabacum, a wild-type (TX1) and a p-fluorophenylalanine-resistant line (TX4), revealed significant differences in their capacity to accumulate cinnamoyl putrescines, with this compound being a major constituent. The TX4 cell line demonstrated a notably higher production of these compounds.

Cell LineThis compound LevelKey Enzymatic ActivityReference
Nicotiana tabacum L. cv. TX1Low-producingBaseline levels of biosynthetic enzymes.[1][2]
Nicotiana tabacum L. cv. TX4High-producing (approximately 6-fold higher than TX1)Markedly enhanced activities of phenylalanine ammonia-lyase and ornithine decarboxylase.[1][1][2]

Experimental Protocols

The following methodologies are standard for the extraction and quantification of this compound in plant cell cultures.

Extraction of this compound from Tobacco Cell Cultures
  • Cell Harvesting: Cells are harvested from the culture medium by filtration.

  • Homogenization: The harvested cells are homogenized in a suitable solvent, typically 80% methanol.[3]

  • Extraction: The homogenate is refluxed in a boiling water bath for approximately 30 minutes to extract the polyphenolic compounds, including this compound.[3]

  • Purification: The resulting extract is cooled and filtered. To remove nonpolar compounds that could interfere with analysis, the extract is passed through a C18 solid-phase extraction (SPE) cartridge.[3] The purified extract is then collected for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a C18 column (e.g., Waters Nova-Pak C18, 3.9 x 150 mm) and a photodiode array detector is used.[3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of methanol and a buffer solution, such as 0.05 mol/L potassium dihydrogen phosphate.[4]

  • Detection: this compound is detected by its UV absorbance. The maximum absorbance wavelength for similar phenolic compounds is used for quantification.[4]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a this compound standard.

This compound Biosynthesis Pathway

This compound is synthesized in plants through a pathway that involves the production of its precursors, putrescine and caffeoyl-CoA. Putrescine itself is primarily synthesized from the amino acids arginine and ornithine.[5] The final step in the formation of this compound is the transfer of a caffeoyl group from caffeoyl-CoA to putrescine, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT).[1]

This compound Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Ornithine->Putrescine ODC N_Carbamoylputrescine N-Carbamoyl- putrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine CPA This compound This compound Putrescine->this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Caffeoyl_CoA->this compound PHT

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Analysis

The general workflow for comparing this compound levels in different plant cultivars involves several key steps, from sample preparation to data analysis.

Experimental Workflow Cultivar_Selection Cultivar Selection (e.g., TX1 vs. TX4) Cell_Culture Cell Culture Cultivar_Selection->Cell_Culture Extraction Extraction with 80% Methanol Cell_Culture->Extraction Purification Solid-Phase Extraction (C18 Cartridge) Extraction->Purification HPLC_Analysis HPLC Quantification Purification->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound Analysis.

References

Caffeoylputrescine: A Comparative Analysis of Bioactivity Against Its Precursors, Caffeic Acid and Putrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that caffeoylputrescine, a naturally occurring phenolic amide, exhibits a distinct bioactivity profile compared to its precursor molecules, caffeic acid and putrescine. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies are limited, the available evidence suggests that the conjugation of caffeic acid and putrescine may lead to modulated, and in some cases enhanced, biological effects.

Executive Summary

This compound demonstrates significant antioxidant potential, a characteristic inherited from its caffeic acid moiety. Its anti-inflammatory and anticancer activities are subjects of ongoing research, with preliminary data suggesting involvement in key cellular signaling pathways. Caffeic acid is a well-established antioxidant and anti-inflammatory agent with proven anticancer properties. Putrescine, a diamine, plays a more complex role, with evidence suggesting both pro-proliferative and anti-inflammatory effects under different conditions. This guide will delve into the quantitative data available for each molecule and outline the experimental methodologies used to ascertain these properties.

Comparative Bioactivity: A Quantitative Overview

To facilitate a clear comparison of the biological activities of this compound, caffeic acid, and putrescine, the following tables summarize the available quantitative data from various experimental studies. It is important to note that the lack of direct, head-to-head comparative studies necessitates the compilation of data from different sources. Therefore, variations in experimental conditions should be considered when interpreting these values.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueSource
N-p-coumaroyl-N'-caffeoylputrescine (PCC) *DPPH Radical Scavenging0.936 µg/mL[1]
Caffeic Acid Superoxide Anion (O2•−) Radical Scavenging10.491 ± 1.20 µM[2]
Hydroxyl (HO•) Radical Scavenging45.714 ± 3.15 µM[2]
DPPH Radical Scavenging5.9 µg/mL[3]
Putrescine Data not available--

Note: N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a structurally similar compound to this compound and is used here as a proxy due to the limited availability of direct data for this compound.

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
Caffeic Acid MDA-MB-231 (Breast Cancer)XTT150.94 µM (24h), 108.42 µM (48h)[4]
MDA-MB-231 (Breast Cancer)NR135.85 µM (24h), 103.23 µM (48h)[4]
MDA-MB-231 (Breast Cancer)SRB139.80 µM (24h), 103.98 µM (48h)[4]
Caffeic Acid Phenethyl Ester (CAPE) *MDA-MB-231 (Breast Cancer)XTT68.82 µM (24h), 55.79 µM (48h)[4]
MDA-MB-231 (Breast Cancer)NR64.04 µM (24h), 53.25 µM (48h)[4]
MDA-MB-231 (Breast Cancer)SRB66.86 µM (24h), 47.73 µM (48h)[4]
Putrescine Derivative (Methylacetylenic putrescine) BHT-101 (Thyroid Carcinoma)Not specified9 µg/mL[5]
P388 (Mouse Lymphoma)Not specified32 µg/mL[5]
MCF-7 (Breast Cancer)Not specified48 µg/mL[5]
MDA-MB-231 (Breast Cancer)Not specified110 µg/mL[5]

Note: Caffeic Acid Phenethyl Ester (CAPE) is a well-studied derivative of caffeic acid and is included for comparative purposes, as it often shows enhanced bioactivity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its precursors are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

While direct studies on this compound are limited, research on the similar compound N-p-coumaroyl-N'-caffeoylputrescine (PCC) suggests a potential mechanism involving the inhibition of Heat Shock Protein 90 alpha (HSP90AA1). This inhibition can, in turn, affect the expression of mutant p53 (Mut-p53), a key protein in cancer development, and subsequently modulate the SP1/MDR1 pathway, which is associated with drug resistance in cancer cells.

PCC N-p-coumaroyl-N'- This compound (PCC) HSP90AA1 HSP90AA1 PCC->HSP90AA1 inhibits Mutp53 Mut-p53 HSP90AA1->Mutp53 stabilizes SP1 SP1 Mutp53->SP1 activates MDR1 MDR1 SP1->MDR1 upregulates DrugResistance Drug Resistance MDR1->DrugResistance leads to

Caption: PCC's potential anticancer mechanism.

Caffeic Acid

Caffeic acid is known to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

cluster_0 Caffeic Acid's Anti-inflammatory Action CaffeicAcid Caffeic Acid NFkB NF-κB Pathway CaffeicAcid->NFkB inhibits MAPK MAPK Pathway CaffeicAcid->MAPK inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Caffeic acid's anti-inflammatory pathways.

Putrescine

The signaling pathways modulated by putrescine are complex and context-dependent. It has been shown to stimulate the mTOR signaling pathway, which is involved in cell growth and proliferation. However, it also exhibits anti-inflammatory properties, though the precise mechanisms are still under investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and further investigation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample preparation: The test compounds (this compound, caffeic acid, putrescine) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO produced is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined using the Griess reagent system.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

The conjugation of caffeic acid with putrescine to form this compound results in a molecule with a unique and potentially enhanced bioactivity profile. While caffeic acid is a potent antioxidant and anti-inflammatory agent, and putrescine plays complex roles in cellular processes, their combination in this compound warrants further investigation. The available data, though not from direct comparative studies, suggests that this compound and its related compounds possess significant antioxidant and potential anticancer properties. Future research should focus on direct, head-to-head comparisons of these three molecules across a range of biological assays to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for such future investigations.

References

A Comparative Guide to Caffeoylputrescine Biosynthesis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of caffeoylputrescine biosynthesis, a key secondary metabolite involved in plant defense and development. By objectively comparing enzymatic activities, metabolic outputs, and regulatory mechanisms, this document serves as a valuable resource for researchers investigating plant secondary metabolism and professionals in drug development exploring natural product pathways.

Introduction to this compound Biosynthesis

This compound is a hydroxycinnamic acid amide (HCAA) synthesized in various plant species, often in response to biotic and abiotic stresses. Its biosynthesis involves the conjugation of caffeoyl-CoA, derived from the phenylpropanoid pathway, and putrescine, a polyamine synthesized from either ornithine or arginine. The key enzyme catalyzing this final condensation step is putrescine N-hydroxycinnamoyltransferase (PHT), a member of the BAHD acyltransferase superfamily. Understanding the variations in this pathway across different plant species can provide insights into plant defense strategies and offer opportunities for metabolic engineering and the discovery of novel bioactive compounds.

Comparative Analysis of this compound Production

The production of this compound varies significantly among plant species and is influenced by developmental stage and environmental conditions. While comprehensive comparative studies under standardized conditions are limited, data from various independent research efforts provide valuable insights into these differences.

Table 1: Quantitative Comparison of this compound and Related Metabolites Across Species

SpeciesTissue/Culture TypeCompound QuantifiedYield/LevelKey Findings & Conditions
Nicotiana tabacum (Tobacco)Cell Culture (TX4 line)This compoundHigh levels (qualitative)High producing cell line selected for enzyme studies.[1]
Physalis peruviana (Cape Gooseberry)Hairy Root CultureThis compoundUp to 141.10 mg/LProduction significantly enhanced by optimizing culture conditions and elicitation with 100 µM methyl jasmonate (MeJA).[2]
Arabidopsis thalianaRosette Leavesp-CoumaroylputrescineInduced upon infectionInfection with Alternaria brassicicola induces the accumulation of p-coumaroylputrescine and other HCAAs.
Solanum lycopersicum (Tomato)LeavesThis compoundIncreased upon gene silencingSilencing of the SlTRY gene, a repressor of anthocyanin biosynthesis, led to increased levels of this compound.[3]

Enzymatic Comparison of this compound Synthesis

The central enzyme in this compound biosynthesis, putrescine N-hydroxycinnamoyltransferase (PHT) or a related agmatine coumaroyltransferase (ACT), exhibits species-specific differences in substrate preference and kinetic properties.

Table 2: Comparison of PHT/ACT Enzyme Characteristics Across Species

SpeciesEnzymeAcyl-CoA Donor Specificity (Relative Activity)Amine Acceptor Specificity (Relative Activity)Apparent Km Values
Nicotiana tabacumPHTCaffeoyl-CoA > Feruloyl-CoA > Cinnamoyl-CoA > Sinapoyl-CoA > p-Coumaroyl-CoA[4]Putrescine (100) > Cadaverine (33) > 1,3-Diaminopropane (8)[1]Caffeoyl-CoA: ~3 µM; Putrescine: ~10 µM[1]
Arabidopsis thalianaAtACTp-Coumaroyl-CoA > Feruloyl-CoAAgmatine > PutrescineNot Reported

Signaling and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of genes encoding enzymes in the precursor pathways of putrescine and caffeoyl-CoA. The BAHD acyltransferase family, to which PHT belongs, is known to be involved in a wide array of plant metabolic processes and is regulated by various developmental and environmental cues.[5][6][7][8]

In tomato, the silencing of a negative regulator of anthocyanin biosynthesis, SlTRY, leads to an upregulation of this compound levels, suggesting a coordinated regulation of different branches of the phenylpropanoid pathway.[3] Stress conditions, both biotic and abiotic, are major inducers of this compound and other HCAAs across different plant species, highlighting their role in plant defense.[9][10][11][12]

Experimental Protocols

Extraction and Quantification of this compound by HPLC-UV

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues. Optimization may be required for specific plant materials.

1. Sample Preparation:

  • Freeze-dry plant material and grind to a fine powder.
  • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

2. Extraction:

  • Add 1 mL of 80% methanol to the sample.
  • Vortex thoroughly and sonicate for 30 minutes in a water bath.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Collect the supernatant and transfer to a new tube.
  • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Reconstitution and Filtration:

  • Reconstitute the dried extract in 200 µL of 50% methanol.
  • Vortex to dissolve the residue.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 310 nm.
  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.

Putrescine N-hydroxycinnamoyltransferase (PHT) Enzyme Assay

This protocol is adapted from studies on Nicotiana tabacum PHT.[4]

1. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% glycerol, and 1% PVPP).
  • Centrifuge at 15,000 x g for 20 minutes at 4°C.
  • Collect the supernatant as the crude enzyme extract.
  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 9.0)
  • 1 mM Dithiothreitol (DTT)
  • 50 µM Caffeoyl-CoA
  • 100 µM Putrescine
  • 50-100 µg of crude protein extract
  • Incubate the reaction mixture at 30°C for 30 minutes.
  • Stop the reaction by adding an equal volume of methanol containing an internal standard (e.g., a related HCAA not present in the sample).

3. Product Analysis:

  • Centrifuge the stopped reaction to pellet precipitated protein.
  • Analyze the supernatant by HPLC-UV as described in section 5.1 to quantify the amount of this compound formed.
  • Enzyme activity can be expressed as pkat/mg protein or nmol/h/mg protein.

Visualizations

Caffeoylputrescine_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H This compound This compound Caffeoyl_CoA->this compound PHT PHT / ACT Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->this compound Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Agmatine->Putrescine AIH, CPA C3H C3H ODC ODC ADC ADC AIH AIH CPA CPA

Caption: Generalized biosynthetic pathway of this compound.

Experimental_Workflow cluster_metabolite Metabolite Quantification cluster_enzyme Enzyme Activity Assay Plant_Material Plant Material (e.g., leaves, roots, cell culture) Extraction Extraction with 80% Methanol Plant_Material->Extraction Enzyme_Extraction Enzyme Extraction Plant_Material->Enzyme_Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Enzyme_Assay PHT/ACT Enzyme Assay Enzyme_Extraction->Enzyme_Assay HPLC_Product_Quantification HPLC-based Product Quantification Enzyme_Assay->HPLC_Product_Quantification Activity_Calculation Enzyme Activity Calculation HPLC_Product_Quantification->Activity_Calculation

Caption: Experimental workflow for this compound analysis.

References

Caffeoylputrescine: A Potential Key to Unlocking Drought Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the role of Caffeoylputrescine in plant drought stress tolerance reveals its emerging significance as a protective molecule. This comparison guide offers an objective analysis of this compound's performance against other related polyamines, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a member of the hydroxycinnamic acid amide (HCAA) family, is gaining attention for its potential role in enhancing plant resilience to drought. Polyamines, including their conjugated forms like this compound, are known to be involved in various plant stress responses. While free polyamines such as putrescine, spermidine, and spermine have been extensively studied for their protective effects against abiotic stresses, the specific contributions of their conjugated forms are an area of growing research.

Comparative Analysis of Polyamines in Drought Stress Response

Under drought conditions, plants accumulate various metabolites to mitigate cellular damage and maintain physiological functions. Polyamines and their conjugates are among these crucial compounds. While direct comparative studies on the exogenous application of this compound for drought tolerance are limited, analysis of endogenous levels of different polyamine forms in drought-stressed plants provides valuable insights.

CompoundPlant SpeciesConcentration/Change under DroughtKey Observed Effects under DroughtReference(s)
This compound Nicotiana tabacum (callus tissue)Accumulation observed in response to stress.Implicated in cell wall reinforcement, providing structural integrity against dehydration.[1]
Putrescine (Free) Triticum aestivum (drought-sensitive cv.)Significant increase in free putrescine levels.Accumulation is sometimes associated with stress sensitivity; however, exogenous application can enhance tolerance in some species.[2]
Cabernet Sauvignon (seedlings)Exogenous application (low concentrations) alleviated drought damage.Enhanced antioxidant capacity and altered the polyamine pool, providing better drought tolerance.[3][4]
Sugar BeetExogenous application improved plant growth rate and relative water content.Modulated physio-biochemical traits and gene expression to attenuate the negative impacts of drought.[5]
Spermidine (Free) Triticum aestivum (drought-tolerant cv.)Significant increase in free spermidine levels.Higher ratios of spermidine and spermine to putrescine are often correlated with drought tolerance.[2]
Arabidopsis thalianaLevels decrease under prolonged drought, suggesting conversion to other polyamines.Part of a metabolic "canalization" from putrescine to spermine during the drought response.[6]
Spermine (Free) Triticum aestivum (drought-tolerant cv.)Significant increase in free spermine levels.Associated with enhanced drought tolerance.[2]
Arabidopsis thalianaLevels decrease under prolonged drought.Involved in the polyamine recycling loop during drought acclimation.[6]

Signaling and Protective Mechanisms

The protective role of this compound and other polyamines in drought stress is multifaceted, involving complex signaling pathways and direct physiochemical effects.

This compound and Cell Wall Reinforcement: As an HCAA, this compound is believed to contribute to the reinforcement of plant cell walls. By integrating into the cell wall matrix, it can enhance its rigidity and reduce water loss, a critical adaptation for surviving drought conditions.

Free Polyamines and Their Roles: Free polyamines like putrescine, spermidine, and spermine are known to be involved in a wider range of stress-mitigating activities. These include:

  • Antioxidant activity: They can scavenge reactive oxygen species (ROS), which are produced in excess during drought and cause cellular damage.[4]

  • Membrane stabilization: Their polycationic nature allows them to bind to negatively charged phospholipids in cell membranes, enhancing their stability.

  • Osmotic adjustment: Accumulation of polyamines can contribute to the osmotic potential of the cell, helping to maintain turgor under water deficit.

  • Gene regulation: They can modulate the expression of stress-responsive genes.

The interplay between free polyamines and their conjugated forms like this compound is a key area of ongoing research. It is hypothesized that the conversion between these forms allows the plant to fine-tune its response to the specific demands of drought stress.

Signaling Pathway of Polyamines in Drought Stress Response

Drought Drought ABA ABA Drought->ABA ROS ROS Drought->ROS Putrescine Putrescine ABA->Putrescine synthesis DroughtTolerance DroughtTolerance ROS->DroughtTolerance damage Spermidine Spermidine Putrescine->Spermidine This compound This compound Putrescine->this compound conjugation Antioxidant Antioxidant Putrescine->Antioxidant activation Spermine Spermine Spermidine->Spermine Spermidine->Antioxidant activation Spermine->Antioxidant activation GeneExpression GeneExpression Spermine->GeneExpression modulation CellWall CellWall This compound->CellWall reinforcement CellWall->DroughtTolerance Antioxidant->DroughtTolerance GeneExpression->DroughtTolerance

Caption: Polyamines in drought stress signaling.

Experimental Protocols

1. Quantification of this compound and Other Polyamines in Plant Tissue

This protocol outlines a general method for the extraction and quantification of polyamines, including their conjugated forms, from plant tissues subjected to drought stress.

  • Materials:

    • Plant tissue (leaf, root, etc.)

    • Liquid nitrogen

    • 5% (v/v) perchloric acid (PCA)

    • Dansyl chloride

    • Proline

    • Toluene

    • HPLC system with a fluorescence detector

  • Procedure:

    • Extraction: Freeze-dry the plant tissue and grind it to a fine powder in liquid nitrogen. Extract the polyamines by homogenizing the powder in cold 5% PCA.

    • Centrifugation: Centrifuge the homogenate to pellet the cell debris. The supernatant contains the free and soluble conjugated polyamines. The pellet contains the bound polyamines.

    • Hydrolysis (for conjugated forms): To quantify the polyamines within the soluble conjugated fraction, the supernatant can be hydrolyzed with acid (e.g., 6N HCl at 110°C for 18-24 hours) to release the free polyamines.

    • Dansylation: Derivatize the polyamines in the extracts (and hydrolyzed samples) with dansyl chloride. This process attaches a fluorescent tag to the polyamines, allowing for their detection.

    • Quantification: Separate and quantify the dansylated polyamines using a reverse-phase HPLC system with a fluorescence detector. Use known standards of putrescine, spermidine, spermine, and this compound for identification and quantification.

2. Exogenous Application of Polyamines to Assess Drought Tolerance

This protocol describes a method for applying polyamines to plants to evaluate their effects on drought tolerance.

  • Materials:

    • Potted plants

    • Solutions of putrescine, spermidine, spermine, and this compound at desired concentrations (e.g., 0.1 mM, 1 mM). A solvent control (e.g., water or a weak buffer) should also be prepared.

    • Foliar sprayer or irrigation system

  • Procedure:

    • Plant Growth: Grow the plants to a suitable developmental stage under well-watered conditions.

    • Treatment Application: Apply the polyamine solutions to the plants. This can be done as a foliar spray or by adding the solution to the irrigation water. The application method and frequency will depend on the plant species and experimental design.

    • Drought Induction: Withhold watering to induce drought stress. Monitor the soil moisture content to ensure consistent stress levels across all treatment groups.

    • Data Collection: At various time points during the drought period, collect data on physiological and biochemical parameters. These may include:

      • Relative water content

      • Photosynthetic rate

      • Stomatal conductance

      • Chlorophyll content

      • Electrolyte leakage (as an indicator of membrane damage)

      • Proline and soluble sugar content (as indicators of osmotic adjustment)

      • Antioxidant enzyme activity (e.g., SOD, CAT, APX)

    • Recovery: After the drought period, re-water the plants and assess their survival and recovery rates.

Experimental Workflow for Assessing Drought Tolerance

Start Plant Acclimation Treatment Exogenous Application (Polyamines/Control) Start->Treatment Drought Drought Stress Induction Treatment->Drought DataCollection Physiological & Biochemical Measurements Drought->DataCollection Recovery Re-watering & Recovery Assessment DataCollection->Recovery Analysis Data Analysis & Comparison Recovery->Analysis

Caption: Workflow for drought tolerance experiments.

Conclusion and Future Directions

The available evidence suggests that this compound, along with other polyamines, plays a significant role in the plant's defense against drought stress. Its likely function in reinforcing cell walls presents a distinct mechanism compared to the more diverse roles of free polyamines. However, to fully validate the role of this compound and to objectively compare its efficacy, further research is needed. Specifically, studies involving the exogenous application of this compound and direct comparative analyses with other polyamines under controlled drought conditions are crucial. Such research will not only enhance our fundamental understanding of plant stress physiology but also open new avenues for developing drought-resistant crops and novel biostimulants for agriculture.

References

A Comparative Metabolomics Guide to Caffeoylputrescine-Producing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of various plant species known to produce caffeoylputrescine, a bioactive hydroxycinnamic acid amide (HCAA). By presenting quantitative data, detailed experimental protocols, and visualizations of the biosynthetic and signaling pathways, this document aims to serve as a valuable resource for research and development in plant science and drug discovery.

Introduction to this compound

This compound is a specialized metabolite found in a variety of plant species, often playing a crucial role in defense mechanisms against pathogens and herbivores. It belongs to the class of hydroxycinnamic acid amides (HCAAs), which are conjugates of a hydroxycinnamic acid (in this case, caffeic acid) and a polyamine (putrescine). The accumulation of this compound and other HCAAs is frequently observed in plants under stress conditions, highlighting their importance in the plant's immune response. For drug development professionals, understanding the metabolic shifts that lead to the production of such bioactive compounds can inform strategies for enhancing their synthesis in plant-based systems.

Quantitative Comparison of this compound and Related Metabolites

The concentration of this compound and its derivatives can vary significantly among different plant species and even between different tissues within the same plant. The following tables summarize quantitative data from various studies, providing a comparative overview of HCAA levels. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, analytical methods, and the specific plant tissues analyzed.

Table 1: Quantitative Analysis of this compound and Related Hydroxycinnamic Acid Amides in Selected Plant Species

Plant SpeciesFamilyTissueCompoundConcentration (µg/g DW)Reference
Nicotiana tabacum (Tobacco)SolanaceaeLeavesN-caffeoylputrescineNot explicitly quantified, but accumulation is induced by stress[1]
Solanum lycopersicum (Tomato)SolanaceaeLeavesN-caffeoylputrescineAccumulation is massively elicited by methyl-jasmonate treatment[2]
Oryza sativa (Rice)PoaceaeRootsN-trans-feruloyl-putrescine> 400,000[3]
Oryza sativa (Rice)PoaceaeRootsN-trans-(p-coumaroyl)-putrescine> 400,000[3]
Physalis peruvianaSolanaceaeHairy RootsThis compound141.10 (after MeJA elicitation)
Hordeum vulgare (Barley)PoaceaePrimary Leavesp-coumaroylputrescineInduced by jasmonic acid and abscisic acid[4]

Table 2: Quantitative Analysis of Caffeoyl Derivatives in Selected Asteraceae Species

Note: While not this compound, these related compounds indicate the capacity of the phenylpropanoid pathway in this family.

Plant SpeciesCompoundConcentration (g/kg DW)Reference
Tanacetum parthenium3,5-dicaffeoylquinic acid30.08[5][6]
Taraxacum officinaleChicoric acid (dicaffeoyltartaric acid)34.08[5][6]
Cichorium intybusChicoric acid (dicaffeoyltartaric acid)38.67[5][6]
Artemisia millefolium3,5-dicaffeoylquinic acid~20-30[5][6]
Solidago virgaurea3,5-dicaffeoylquinic acid~20-30[5][6]

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate and reproducible quantification of this compound and other HCAAs. Below is a generalized yet comprehensive methodology for a targeted metabolomics study using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Targeted LC-MS/MS Analysis of this compound

1. Plant Material and Sample Preparation:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction.

  • Lyophilize the frozen tissue to obtain a dry weight measurement.

  • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.

2. Metabolite Extraction:

  • Weigh approximately 20-50 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol in water, acidified with 0.1% formic acid).

  • Include an internal standard (e.g., a deuterated analog of this compound, if available, or a structurally similar compound not present in the sample) in the extraction solvent for accurate quantification.

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes in an ice bath.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Run a gradient elution to separate the metabolites. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B.
    • Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
    • Injection volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.
    • For targeted analysis, operate in Multiple Reaction Monitoring (MRM) mode.
    • Optimize the MRM transitions for this compound (precursor ion -> product ion) and the internal standard. The precursor ion for this compound [M+H]+ is m/z 251.14. Characteristic product ions would need to be determined by infusion of a standard.
    • Optimize MS parameters such as capillary voltage, source temperature, and gas flows.

4. Data Analysis and Quantification:

  • Process the raw data using the instrument's software.

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Generate a standard curve using a serial dilution of a pure this compound standard.

  • Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

Visualizations: Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the convergence of the phenylpropanoid pathway, which produces caffeoyl-CoA, and the polyamine biosynthetic pathway, which produces putrescine.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL This compound This compound Caffeoyl_CoA->this compound Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N_Carbamoylputrescine N_Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH Putrescine Putrescine N_Carbamoylputrescine->Putrescine NPA Putrescine->this compound Spermidine/Spermine N-acetyltransferase (AT) Ornithine Ornithine Ornithine->Putrescine ODC

Caption: Biosynthetic pathway of this compound.

Signaling Pathway for this compound Induction

The production of this compound is often induced by stress signals, which are mediated by plant hormones, primarily jasmonic acid (JA) and ethylene (ET).

G Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stress->JA ET Ethylene (ET) Stress->ET COI1 COI1 JA->COI1 EIN2 EIN2 ET->EIN2 JAZ JAZ MYC2 MYC2 JAZ->MYC2 COI1->JAZ degradation EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 ERF1_ORA59 ERF1/ORA59 EIN3_EIL1->ERF1_ORA59 Biosynthesis_Genes PAL, 4CL, ADC, AT, etc. MYC2->Biosynthesis_Genes ERF1_ORA59->Biosynthesis_Genes This compound This compound Accumulation Biosynthesis_Genes->this compound

Caption: Stress-induced signaling pathway for this compound.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of this compound-producing plants is outlined below.

G A Plant Growth & Stress Treatment B Sample Collection & Quenching A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Statistical Analysis E->F G Metabolite Identification F->G H Pathway Analysis & Biological Interpretation G->H

Caption: Comparative metabolomics experimental workflow.

References

Confirming the Identity of Caffeoylputrescine via Fragmentation Spectra: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of natural products is a critical step in drug discovery and development. Caffeoylputrescine, a hydroxycinnamic acid amide (HCAA), has garnered interest for its potential biological activities. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of such compounds through the analysis of their fragmentation spectra. This guide provides a comparative analysis of the fragmentation spectra of this compound and its structural analogs, offering experimental data and detailed protocols to aid in its confident identification.

Comparison of Fragmentation Spectra

The identity of a compound can be confirmed by comparing its fragmentation pattern with that of a known standard or with closely related structural analogs. Below is a comparison of the key fragmentation characteristics of this compound and two common analogs: N-Feruloylputrescine and N,N'-bis(caffeoyl)putrescine.

Data Presentation: Key Fragment Ions

The following tables summarize the quantitative data from tandem mass spectrometry (MS/MS) experiments for this compound and its analogs. The data is presented for both negative and positive ionization modes, where available, to provide a comprehensive view of the fragmentation behavior.

Table 1: Fragmentation Data for N-Caffeoylputrescine [1]

Precursor Ion (m/z) Ionization Mode Fragment Ion (m/z) Relative Intensity (%) Proposed Fragment
249.1228Negative249.1236100.0[M-H]⁻
161.06364.7[Caffeoyl - H]⁻
135.044237.6[Caffeic acid - H₂O - H]⁻
136.04495.5[Caffeic acid - CO₂ - H]⁻
251.1389Positive234.1121-[M+H-NH₃]⁺
163.0390-[Caffeoyl]⁺
145.0284-[Caffeoyl - H₂O]⁺
117.0335-[C₈H₅O]⁺
89.0961-[Putrescine - H]⁺

Table 2: Fragmentation Data for Structurally Similar Compounds

Compound Precursor Ion (m/z) Ionization Mode Key Fragment Ions (m/z) Reference
N-Feruloylputrescine265.1547Positive248, 177, 145, 117, 89
N,N'-bis(caffeoyl)putrescine413.1812Positive396, 251, 163, 145, 89
N-p-Coumaroyl-N'-caffeoylputrescine397.1863Positive380, 251, 163, 147, 89[2]

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis for the characterization of this compound and related compounds.

Sample Preparation

A generic solid-phase extraction (SPE) protocol, adaptable for various biological matrices such as plasma, urine, or plant tissue homogenates, is outlined below.

Materials:

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (IS) solution (e.g., isotope-labeled this compound)

Protocol:

  • Sample Pre-treatment: To 500 µL of the sample, add 1.5 mL of methanol containing the internal standard and 1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are recommended for the analysis of this compound and its analogs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over a set time, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) to achieve optimal fragmentation.

  • Data Acquisition: Full scan MS and data-dependent MS/MS or targeted MS/MS (Multiple Reaction Monitoring - MRM).

Visualization of Fragmentation Pathways and Workflows

To further clarify the identification process, the following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow.

G cluster_main Proposed Fragmentation of this compound ([M+H]⁺) Precursor This compound [M+H]⁺ m/z 251.1389 Fragment1 [M+H-NH₃]⁺ m/z 234.1121 Precursor->Fragment1 - NH₃ Fragment2 [Caffeoyl]⁺ m/z 163.0390 Precursor->Fragment2 - C₄H₁₀N₂ Fragment3 [Putrescine - H]⁺ m/z 89.0961 Precursor->Fragment3 - C₉H₈O₃ Fragment4 [Caffeoyl - H₂O]⁺ m/z 145.0284 Fragment2->Fragment4 - H₂O Fragment5 [C₈H₅O]⁺ m/z 117.0335 Fragment4->Fragment5 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in positive ion mode.

G cluster_workflow Experimental Workflow for this compound Identification Sample Biological Sample (e.g., Plant Extract) SPE Solid-Phase Extraction (SPE) Sample->SPE LC LC Separation (C18 Column) SPE->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Data Data Analysis (Spectrum Comparison) MS2->Data ID Compound Identification Data->ID

Caption: General experimental workflow for the identification of this compound.

By utilizing the provided fragmentation data, experimental protocols, and visual aids, researchers can confidently identify this compound in complex mixtures and distinguish it from its structural isomers and analogs, thereby accelerating natural product-based drug discovery and development.

References

Caffeoylputrescine: A Novel Biomarker for Plant Stress Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The identification of reliable biomarkers is paramount for understanding plant stress responses and for the development of stress-tolerant crops and novel therapeutic agents. Caffeoylputrescine, a hydroxycinnamic acid amide, has emerged as a promising candidate biomarker for plant stress. This guide provides a comprehensive validation of this compound, comparing its performance with established biomarkers, proline and abscisic acid (ABA), supported by experimental data and detailed protocols.

Comparative Analysis of Stress Biomarkers

The efficacy of a biomarker is determined by its sensitivity, specificity, and the magnitude of its accumulation in response to stress. While direct comparative studies simultaneously quantifying this compound, proline, and ABA under identical stress conditions are limited, a comparative analysis can be synthesized from individual studies on model organisms like Arabidopsis thaliana and crop plants such as tomato under drought and salinity stress.

Table 1: Quantitative Comparison of this compound, Proline, and Abscisic Acid (ABA) as Plant Stress Biomarkers

BiomarkerPlant SpeciesStress TypeFold Increase (Stressed vs. Control)Key Performance Indicators
This compound Nicotiana tabacum (cell cultures)Biotic (Elicitor)High accumulation noted, though fold increase not specifiedSensitivity: High, accumulates in response to various stressors. Specificity: Implicated in both biotic and abiotic stress responses, potentially offering broad-spectrum detection.[1]
Proline Tomato (Solanum lycopersicum)Drought~18% reduction in biochar-amended, stressed plants compared to non-amended stressed plants, indicating its role in stress mitigation.[2][3]Sensitivity: Accumulates significantly under drought and salinity stress.[4] Specificity: A general marker for osmotic stress.[5][6][7]
Arabidopsis thalianaSaltHigher accumulation in salt-hypersensitive mutants compared to wild-type.[5][6]
Abscisic Acid (ABA) Tomato (Solanum lycopersicum)Drought~22% reduction in biochar-amended, stressed plants compared to non-amended stressed plants.[2][3]Sensitivity: Rapid and significant increase in response to drought and salt stress.[8] Specificity: A key phytohormone regulating a wide range of stress responses.[9]
Rice (Oryza sativa)SaltSignificant accumulation in the primary root.[6]

Note: The data presented is compiled from multiple sources and stress conditions may not be directly comparable. The fold increases for proline and ABA in the tomato study reflect the mitigating effect of biochar, highlighting their roles as stress indicators.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for their validation. The following are detailed methodologies for the extraction and analysis of this compound, proline, and ABA.

Protocol 1: Extraction and Quantification of this compound via UPLC-MS/MS

This protocol is based on established methods for the analysis of phenolic compounds in plant tissues.[10][11][12][13][14]

1. Sample Preparation:

  • Freeze-dry plant leaf or root tissue and grind to a fine powder using a mortar and pestle with liquid nitrogen.
  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

2. Extraction:

  • Add 1 mL of 80% methanol (v/v) containing 1% formic acid to the sample.
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Sonicate the mixture for 30 minutes in an ultrasonic bath.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Collect the supernatant and transfer to a new tube. Repeat the extraction step with the pellet for comprehensive recovery.
  • Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. UPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (quantifier and qualifier ions). An internal standard, such as a deuterated analog, should be used for accurate quantification.

Protocol 2: Quantification of Proline

This protocol is a widely used spectrophotometric method.[3]

1. Sample Preparation:

  • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

2. Reaction:

  • Centrifuge the homogenate at 3,000 rpm for 10 minutes.
  • To 2 mL of the supernatant, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
  • Incubate the mixture at 100°C for 1 hour.
  • Terminate the reaction in an ice bath.

3. Measurement:

  • Extract the reaction mixture with 4 mL of toluene, vortexing for 15-20 seconds.
  • Allow the layers to separate and measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.
  • Calculate the proline concentration using a standard curve prepared with known concentrations of L-proline.

Protocol 3: Quantification of Abscisic Acid (ABA)

This protocol utilizes liquid chromatography-mass spectrometry for sensitive and specific quantification.[2][3]

1. Sample Preparation:

  • Freeze-dry and grind approximately 50 mg of plant tissue.

2. Extraction:

  • Add 1 mL of extraction solvent (e.g., methanol:water:acetic acid, 80:19:1, v/v/v) containing a deuterated internal standard (e.g., d6-ABA).
  • Shake overnight at 4°C.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Collect the supernatant and dry it under a stream of nitrogen gas.

3. Purification (Optional but Recommended):

  • Re-dissolve the dried extract in a small volume of 1% acetic acid.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

4. LC-MS/MS Analysis:

  • The UPLC-MS/MS conditions can be similar to those described for this compound, with adjustments to the gradient and MRM transitions specific for ABA and its internal standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is synthesized from the precursor putrescine and caffeoyl-CoA. The final step is catalyzed by putrescine N-hydroxycinnamoyltransferase (PHT).[1][15][16]

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_putrescine Putrescine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL This compound This compound Caffeoyl_CoA->this compound Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Ornithine Ornithine Ornithine->Putrescine ODC Putrescine->this compound PHT PHT PHT->this compound Plant Stress Signaling Abiotic_Stress Abiotic_Stress Receptor Receptor Abiotic_Stress->Receptor Secondary_Messengers Secondary Messengers (Ca2+, ROS) Receptor->Secondary_Messengers Protein_Kinases Protein Kinases (MAPK cascade) Secondary_Messengers->Protein_Kinases Transcription_Factors Transcription Factors (e.g., MYB, WRKY) Protein_Kinases->Transcription_Factors Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression Metabolite_Accumulation Accumulation of Protective Metabolites Gene_Expression->Metabolite_Accumulation This compound This compound Metabolite_Accumulation->this compound Biomarker Validation Workflow Plant_Material Select Plant Material (e.g., Tomato, Arabidopsis) Stress_Treatment Apply Abiotic Stress (Drought, Salinity) Plant_Material->Stress_Treatment Sampling Time-Course Sampling of Tissues Stress_Treatment->Sampling Extraction Metabolite Extraction (Protocols 1, 2, 3) Sampling->Extraction Quantification UPLC-MS/MS or Spectrophotometry Extraction->Quantification Data_Analysis Statistical Analysis and Comparison of Biomarkers Quantification->Data_Analysis Validation Validate Biomarker Performance Data_Analysis->Validation

References

A Comparative Guide to Caffeoylputrescine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Caffeoylputrescine, a naturally occurring polyamine with significant biological activities. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are paramount for research and drug development. This document outlines and contrasts conventional and modern extraction techniques, offering supporting data and detailed protocols to inform laboratory practices.

Comparative Analysis of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from studies on the extraction of phenolic compounds, including hydroxycinnamic acid amides, which serve as a proxy for this compound extraction due to structural similarities.

Extraction MethodTypical Solvent(s)Temperature (°C)TimeYield/EfficiencyKey Observations
Conventional Solvent Extraction (CSE) Methanol, Ethanol, Acetone (often as aqueous mixtures)Ambient - 651 - 24 hoursVariable, often lower than advanced methods.[1]Simple and widely accessible, but can be time-consuming and consume large solvent volumes.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol (aqueous mixtures)25 - 705 - 50 minutesGenerally higher than CSE.[2][3] TPC of 23.86 ± 1.92 mg GAE/g from nettle was achieved in 30 min.[2]Reduces extraction time and solvent consumption compared to CSE.[3] The acoustic cavitation enhances mass transfer.
Microwave-Assisted Extraction (MAE) Ethanol, Methanol (aqueous mixtures)50 - 1801 - 20 minutesOften the highest yield among thermal methods.[2][3] TPC of 24.64 ± 2.36 mg GAE/g from nettle was obtained in 10 min.[2]Significantly shorter extraction times.[2] Allows for rapid heating of the solvent and plant matrix.
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with a co-solvent like ethanol or methanol)35 - 6030 - 120 minutesHighly selective, yield can be optimized by adjusting pressure and temperature.Environmentally friendly ("green") extraction method.[4] Ideal for thermally labile compounds. The polarity of the supercritical fluid can be tuned.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (Maceration)

Objective: To extract this compound from plant material by soaking it in a solvent.

Procedure:

  • Dry and finely grind the plant material to a consistent particle size.

  • Weigh a specific amount of the powdered material and place it in a sealed container.

  • Add a selected solvent (e.g., 80% methanol) at a defined solid-to-solvent ratio (e.g., 1:20 w/v).

  • Agitate the mixture at a constant speed at room temperature or a slightly elevated temperature for a predetermined duration (e.g., 24 hours).

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract under reduced pressure to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound using the energy of ultrasonic waves to enhance mass transfer.

Apparatus: An ultrasonic bath or a probe-type sonicator.

Procedure:

  • Prepare the plant material as described for conventional solvent extraction.

  • Place a weighed amount of the powdered material into an extraction vessel.

  • Add the chosen solvent at the optimized solid-to-solvent ratio.

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) while controlling the temperature.[5]

  • Filter or centrifuge the mixture to separate the extract.

  • Concentrate the extract to yield the crude product.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for the rapid extraction of this compound.

Apparatus: A microwave extractor with controllable power and temperature.

Procedure:

  • Prepare the plant material as for the previous methods.

  • Place a weighed amount of the powder into the microwave extraction vessel.

  • Add the appropriate solvent at the determined solid-to-solvent ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave radiation at a set power (e.g., 400 W) and temperature for the optimized time (e.g., 10 minutes).[6]

  • After extraction and cooling, filter or centrifuge the mixture.

  • Concentrate the resulting extract.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using a supercritical fluid, typically CO2, as the solvent.

Apparatus: A supercritical fluid extraction system.

Procedure:

  • Prepare and weigh the dried and ground plant material.

  • Pack the material into the extraction vessel.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C).[4]

  • If required, introduce a co-solvent (e.g., ethanol) to modify the polarity of the supercritical fluid.

  • Pass the supercritical fluid through the extraction vessel at a controlled flow rate for a specific duration.

  • De-pressurize the fluid in a collection vessel, causing the this compound to precipitate.

  • Collect the precipitated extract.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification PlantMaterial Plant Material (Dried, Ground) ExtractionMethod Extraction Method (CSE, UAE, MAE, SFE) PlantMaterial->ExtractionMethod Solvent Solvent Selection Solvent->ExtractionMethod CrudeExtract Crude Extract ExtractionMethod->CrudeExtract Filtration Filtration / Centrifugation CrudeExtract->Filtration Concentration Solvent Evaporation Filtration->Concentration Chromatography Chromatographic Separation (e.g., Column Chromatography) Concentration->Chromatography PureCompound Pure this compound Chromatography->PureCompound

Caption: General workflow for the extraction and purification of this compound.

This compound Biosynthetic Pathway

G cluster_0 Phenylpropanoid Pathway cluster_1 Putrescine Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL This compound This compound Caffeoyl_CoA->this compound PHT PHT Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N_Carbamoylputrescine N_Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH Putrescine Putrescine N_Carbamoylputrescine->Putrescine NPA Putrescine->this compound Ornithine Ornithine Ornithine->Putrescine ODC

Caption: Biosynthesis of this compound via the convergence of two major pathways.

References

A Comparative Analysis of the Anticancer Activities of Caffeoylputrescine and Kukoamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two natural compounds, Caffeoylputrescine and Kukoamine A. The information presented herein is based on available preclinical research and aims to offer an objective overview to inform further investigation and drug development efforts.

Overview and Mechanism of Action

This compound and Kukoamine A are both naturally occurring polyamines that have demonstrated potential as anticancer agents. Their mechanisms of action, however, appear to diverge, suggesting they may be suited for different therapeutic strategies.

This compound (PCC) has been identified as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting HSP90, this compound can lead to the degradation of these client proteins, including mutant p53. This disruption of key cancer-promoting pathways can sensitize cancer cells to conventional chemotherapeutic agents like adriamycin. The anticancer activity of this compound appears to be more related to chemosensitization rather than direct induction of apoptosis.

Kukoamine A has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. In glioblastoma cells, Kukoamine A treatment leads to a halt in the G0/G1 phase of the cell cycle, preventing cell proliferation. Furthermore, it modulates the expression of key proteins involved in the apoptotic cascade, leading to an increase in pro-apoptotic proteins such as Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. This dual action of inhibiting cell division and promoting programmed cell death underscores its potential as a direct-acting anticancer compound.

Quantitative Assessment of Anticancer Activity

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values for this compound derivatives and Kukoamine A against various cancer cell lines. It is important to note that direct comparative studies are limited, and the potency of these compounds can vary significantly depending on the cell line and experimental conditions.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Caffeic acid n-butyl ester (a derivative of this compound)A549Lung Cancer25[1]
Kukoamine A U251GlioblastomaData indicates significant growth inhibition, but specific IC50 not provided in the abstract.[2]
WJ1GlioblastomaData indicates significant growth inhibition, but specific IC50 not provided in the abstract.[2]

Note: The IC50 value for the this compound derivative is provided as a reference point due to the lack of direct cytotoxicity data for this compound in the reviewed literature.

Signaling Pathways

The anticancer activities of this compound and Kukoamine A are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism involves the inhibition of HSP90, which has downstream effects on the stability of mutant p53 and the MDR1 pathway, a key player in multidrug resistance.

G This compound Signaling Pathway This compound This compound HSP90 HSP90AA1 This compound->HSP90 inhibits Cell_Death Enhanced Cancer Cell Death This compound->Cell_Death sensitizes to Mut_p53 Mutant p53 HSP90->Mut_p53 stabilizes SP1 SP1 Mut_p53->SP1 activates MDR1 MDR1 SP1->MDR1 activates transcription of Drug_Resistance Drug Resistance MDR1->Drug_Resistance Adriamycin Adriamycin Adriamycin->Cell_Death

Caption: this compound inhibits HSP90, leading to the destabilization of mutant p53 and subsequent downregulation of the SP1/MDR1 drug resistance pathway.

Kukoamine A Signaling Pathway

Kukoamine A's anticancer activity is centered on the induction of apoptosis and cell cycle arrest, mediated by the modulation of key regulatory proteins.

G Kukoamine A Signaling Pathway Kukoamine_A Kukoamine A LOX5_CEBPB 5-LOX / C/EBPβ Kukoamine_A->LOX5_CEBPB downregulates Cell_Cycle Cell Cycle Kukoamine_A->Cell_Cycle affects Bcl2 Bcl-2 LOX5_CEBPB->Bcl2 regulates Bax Bax LOX5_CEBPB->Bax regulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis induces G0_G1_Arrest G0/G1 Arrest Cell_Cycle->G0_G1_Arrest

Caption: Kukoamine A induces apoptosis by downregulating 5-LOX/C/EBPβ, leading to a decrease in Bcl-2 and an increase in Bax and Caspase-3, while also causing G0/G1 cell cycle arrest.

Experimental Protocols

The assessment of the anticancer activities of this compound and Kukoamine A relies on a set of standard in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Kukoamine A and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Washing: Cells are washed with cold PBS.

  • Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: After adding 400 µL of 1X Binding Buffer, the cells are analyzed by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are stained with a solution containing propidium iodide and RNase A.

  • Analysis: The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and to quantify their expression levels.

Protocol:

  • Protein Extraction: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anticancer activity of a compound in vitro.

G In Vitro Anticancer Activity Assessment Workflow Start Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with this compound or Kukoamine A Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of the anticancer properties of test compounds.

Conclusion

Both this compound and Kukoamine A exhibit promising anticancer properties through distinct mechanisms. This compound's ability to inhibit HSP90 and sensitize cancer cells to existing chemotherapies presents a valuable strategy for overcoming drug resistance. Kukoamine A's direct induction of apoptosis and cell cycle arrest positions it as a potential standalone cytotoxic agent.

Further research, particularly direct comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of these compounds. The data and protocols presented in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing cancer therapy.

References

Safety Operating Guide

Safe Disposal of Caffeoylputrescine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of caffeoylputrescine, a plant secondary metabolite. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, the following PPE is recommended:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves and protective clothing.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face particle respirator or a supplied-air respirator.[3]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid inhaling the substance and direct contact with skin and eyes.[2][3] In case of accidental contact, follow the first aid measures outlined in the table below.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[3] It is classified as hazardous waste and requires professional handling.

  • Waste Identification and Segregation:

    • Clearly label all containers holding this compound waste with the words "HAZARDOUS WASTE" and the chemical name.[4]

    • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[4] Keep it in its original container where possible.

  • Container Management:

    • Ensure waste containers are in good condition, compatible with the chemical, and have a secure cap to prevent leakage.[4]

    • Store containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) while awaiting pickup.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

    • Wear appropriate PPE before attempting to clean the spill.[3]

    • For powder spills, cover with a plastic sheet to minimize dust generation.[1]

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][5]

    • Clean the affected area thoroughly with a suitable detergent or solvent.[5] Do not let the product enter drains.[2][3]

  • Final Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information.

Quantitative Data Summary

While a specific SDS for this compound was not available, the following table summarizes key hazard information from related compounds, which should be considered as indicative for handling and disposal procedures.

Hazard Information (Based on Related Compounds)DetailsCitations
Acute Toxicity (Oral) Harmful if swallowed.[2]
Acute Toxicity (Dermal) Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Fatal if inhaled.[2]
Skin Corrosion/Irritation Causes severe skin burns.[2]
Eye Damage/Irritation Causes serious eye damage.[2]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician.[2][3]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician.[2]
First Aid: Eye Contact Rinse with plenty of water for at least 15 minutes. Immediately call an ophthalmologist.[2][3]
First Aid: Inhalation Move person into fresh air. If not breathing, give artificial respiration. Call a physician.[2][3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_disposal_process Disposal Process cluster_spill_response Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Compatible Container B->C Begin Disposal D Store in Designated Satellite Accumulation Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Professional Incineration E->F G Spill Occurs H Evacuate Area & Ventilate G->H I Don PPE H->I J Contain & Clean Up Spill I->J K Collect Spill Debris as Hazardous Waste J->K K->D Store for Disposal Decision Tree for this compound Waste A This compound Waste Generated? B Is it contaminated with other chemicals? A->B Yes C Segregate and label as 'this compound Waste' B->C No D Segregate and label with all chemical constituents B->D Yes E Store in a sealed, compatible container in a designated area C->E D->E F Contact Environmental Health & Safety for professional disposal E->F

References

Essential Safety and Logistical Information for Handling Caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Caffeoylputrescine.

Hazard Identification and Personal Protective Equipment

PPE Category Equipment Specification Purpose
Eye/Face Protection Safety GogglesChemical splash gogglesTo protect eyes from splashes and irritation.[1]
Skin Protection GlovesNitrile gloves (double-gloving recommended). For concentrated solutions or solid form, consider neoprene or butyl gloves over nitrile.To prevent skin contact, irritation, and potential sensitization.[1]
Lab CoatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection RespiratorNIOSH/MSHA-approved respiratorRecommended when handling the powder form to avoid inhalation of dust particles.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • When handling the solid form, avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent contamination and degradation.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Inspect PPE handling Handling - Weigh/dissolve in fume hood - Avoid dust generation prep->handling use Experimental Use - Follow protocol - Maintain containment handling->use cleanup Cleanup - Decontaminate surfaces - Segregate waste use->cleanup storage Storage - Tightly sealed container - Cool, dry, ventilated area cleanup->storage

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. As it is an alkaloid, specific disposal procedures should be followed.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste unless compatible.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

2. Disposal Method:

  • DO NOT dispose of this compound or its waste down the drain.

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup by a licensed professional waste disposal service.

The logical relationship between hazard identification, mitigation, and disposal is outlined in the diagram below.

Hazard Mitigation and Disposal Logic for this compound hazard Hazard Identification (Skin/Eye Irritant, Sensitizer) ppe PPE (Goggles, Gloves, Lab Coat) hazard->ppe Mitigate with handling Safe Handling Protocols (Fume Hood, No Dust) hazard->handling Control with ppe->handling Enables disposal Waste Disposal (Segregate, Professional Disposal) handling->disposal Generates

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.